molecular formula C9H18O2 B154633 2-Butoxyoxane CAS No. 1927-68-0

2-Butoxyoxane

Cat. No.: B154633
CAS No.: 1927-68-0
M. Wt: 158.24 g/mol
InChI Key: HVHNQFALNKRKQY-UHFFFAOYSA-N
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Description

2-Butoxyoxane is a chemical compound of interest in specialized research fields. As a high-purity material supplied for research and development purposes, it is intended for use by qualified laboratory professionals. Research Applications: The specific research applications and mechanism of action for this compound are currently an area of investigation. Researchers are exploring its potential utility, which may include roles as a specialty solvent or an intermediate in organic synthesis. Its structure suggests potential for unique physicochemical properties that may be valuable in material science or as a building block for more complex molecular architectures. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. All safety guidelines must be followed. Note: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxyoxane
Source PubChem
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InChI

InChI=1S/C9H18O2/c1-2-3-7-10-9-6-4-5-8-11-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHNQFALNKRKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294643
Record name 2-Butoxyoxane
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1927-68-0
Record name 2-Butoxyoxane
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Record name 2-Butoxyoxane
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Record name 2-Butoxyoxane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Butoxyoxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Butoxyoxane (also known as 2-butoxy-tetrahydropyran), a cyclic ether with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its structure, synthesis, reactivity, and analytical characterization. By synthesizing theoretical knowledge with practical insights, this guide aims to be an essential resource for the safe and effective use of this compound in a laboratory setting.

Introduction

This compound, a member of the tetrahydropyranyl (THP) ether family, is a valuable compound in modern organic chemistry. While often utilized as a protective group for alcohols, its inherent chemical properties also make it a subject of interest as a solvent and a building block for more complex molecular architectures. This guide delves into the core chemical characteristics of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound consists of a tetrahydropyran ring substituted at the 2-position with a butoxy group. The presence of the ether linkages imparts specific polarity and reactivity to the molecule.

Molecular Details
PropertyValueSource
IUPAC Name This compound-
Synonyms 2-butoxy-tetrahydropyran[1]
CAS Number 1927-68-0[1]
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [2]
Physicochemical Data (Calculated)

The following table summarizes key physicochemical properties of this compound, primarily based on computational models. These values provide a useful estimation for experimental design.

PropertyValueUnitSource
Normal Boiling Point (Tboil) 468.31K[2]
Enthalpy of Vaporization (ΔvapH°) 42.98kJ/mol[2]
Octanol/Water Partition Coefficient (logPoct/wat) 2.330-[2]
Water Solubility (log10WS) -2.27mol/L[2]
Critical Pressure (Pc) 2761.36kPa[2]
Critical Temperature (Tc) 649.38K[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed addition of 1-butanol to 3,4-dihydro-2H-pyran.[3] This reaction is a classic example of the formation of a tetrahydropyranyl (THP) ether.

Reaction Mechanism

The synthesis proceeds via an electrophilic addition mechanism. The acid catalyst protonates the double bond of the dihydropyran, forming a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of 1-butanol then attacks this carbocation, followed by deprotonation to yield the final product, this compound.

G cluster_0 Step 1: Protonation of Dihydropyran cluster_1 Step 2: Nucleophilic Attack by 1-Butanol cluster_2 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran Oxocarbenium Resonance-stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ H+ H⁺ (from acid catalyst) Protonated_Ether Protonated this compound Oxocarbenium->Protonated_Ether + 1-Butanol Butanol 1-Butanol Final_Product This compound Protonated_Ether->Final_Product - H⁺

Caption: Mechanism of acid-catalyzed synthesis of this compound.

Experimental Protocol

Materials:

  • 3,4-Dihydro-2H-pyran

  • 1-Butanol

  • Anhydrous dichloromethane (DCM)

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and distillation.

Procedure:

  • To a stirred solution of 1-butanol in anhydrous DCM in a round-bottom flask, add a catalytic amount of p-TsOH.

  • Cool the mixture in an ice bath.

  • Add 3,4-dihydro-2H-pyran dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the acetal functionality at the 2-position of the tetrahydropyran ring.

Acid Lability

The C-O bond of the butoxy group is susceptible to cleavage under acidic conditions. This lability is the cornerstone of the use of THP ethers as protecting groups for alcohols. The parent alcohol (1-butanol) can be regenerated by treatment with a mild acid in the presence of water or an alcohol.

Stability to Bases and Nucleophiles

This compound is generally stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), and hydride reducing agents.[4] This orthogonality makes it a valuable protecting group in multi-step syntheses.

Oxidation and Reduction

The tetrahydropyran ring is relatively inert to common oxidizing and reducing agents that are not strongly acidic. However, forceful oxidation can lead to ring-opening or the formation of lactones.

Peroxide Formation

Like many ethers, this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[5][6] It is crucial to store this compound in a tightly sealed, opaque container and to test for the presence of peroxides before distillation or concentration.

G This compound This compound Acid Acidic Conditions (e.g., aq. HCl, p-TsOH) This compound->Acid Base Basic Conditions (e.g., NaOH, n-BuLi) This compound->Base Nucleophiles Nucleophiles (e.g., Grignard reagents) This compound->Nucleophiles Air_Light Prolonged Exposure to Air/Light This compound->Air_Light Cleavage Cleavage to 1-Butanol and 5-Hydroxypentanal Acid->Cleavage Stable Generally Stable Base->Stable Nucleophiles->Stable Peroxides Formation of Explosive Peroxides Air_Light->Peroxides

Sources

synthesis and characterization of 2-Butoxyoxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Butoxyoxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound, systematically known as 2-butoxy-tetrahydropyran, is a cyclic ether belonging to the family of tetrahydropyranyl (THP) ethers.[1] Its structure consists of a saturated six-membered oxygen-containing ring (oxane or tetrahydropyran) substituted at the anomeric C2 position with a butoxy group. This compound serves as a valuable intermediate in organic synthesis and is explored for its potential as a specialty solvent.[2] The core of its utility lies in the tetrahydropyranyl ether linkage, which is stable under a variety of conditions but can be selectively cleaved, making it an excellent protecting group for alcohols in multi-step syntheses. This guide provides a comprehensive overview of a field-proven method for its synthesis and a multi-technique approach for its rigorous characterization.

Part 1: Synthesis of this compound via Acid-Catalyzed Electrophilic Addition

The most direct and efficient route to this compound is the acid-catalyzed addition of 1-butanol to 3,4-dihydro-2H-pyran (DHP).[2] This reaction is a classic example of an electrophilic addition to an enol ether, prized for its high yield and operational simplicity.

Causality of the Synthetic Strategy

The choice of an acid catalyst is paramount. The electron-rich double bond in DHP is not sufficiently reactive to be attacked by a neutral alcohol nucleophile like 1-butanol. The acid catalyst protonates the DHP, generating a highly reactive, resonance-stabilized oxocarbenium ion intermediate.[3][4] This intermediate is readily attacked by the hydroxyl group of 1-butanol, leading to the formation of the desired product. The catalytic nature of the process means only a substoichiometric amount of acid is required.

Reaction Mechanism

The synthesis proceeds through a three-step mechanism:

  • Protonation: The acid catalyst (H⁺) protonates the C3 position of the DHP double bond, forming a resonance-stabilized secondary carbocation at C2, which is in equilibrium with a more stable oxocarbenium ion.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-butanol attacks the electrophilic C2 of the oxocarbenium ion, forming a new C-O bond and a protonated ether intermediate.

  • Deprotonation: A base (such as the conjugate base of the acid or another molecule of the alcohol) removes the proton from the newly added butoxy group, regenerating the acid catalyst and yielding the final product, this compound.

G cluster_0 Step 1: Protonation of DHP cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran Carbocation Resonance-Stabilized Oxocarbenium Ion DHP->Carbocation Protonation H_plus H⁺ (catalyst) Carbocation_ref Butanol 1-Butanol Protonated_Ether Protonated Ether Intermediate Product This compound Protonated_Ether->Product Deprotonation cluster_2 cluster_2 Carbocation_ref->Protonated_Ether Nucleophilic Attack H_plus_regen H⁺ (regenerated)

Caption: Mechanism of acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.

Materials & Equipment:

  • 3,4-Dihydro-2H-pyran (DHP)

  • 1-Butanol, anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-butanol (1.2 equivalents). Begin stirring at room temperature.

  • Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (1.0 equivalent) to the stirring alcohol.

  • Catalysis: Add a catalytic amount of p-TsOH·H₂O (approx. 0.01 equivalents). Rationale: This provides the necessary protons to initiate the reaction without causing significant side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically exothermic. Monitor the progress by thin-layer chromatography (TLC) or Gas Chromatography (GC) until the DHP starting material is consumed (typically 1-2 hours).

  • Work-up (Quenching): Once the reaction is complete, dilute the mixture with diethyl ether. Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.[4] Rationale: Neutralization is critical to prevent acid-catalyzed decomposition of the product during the subsequent distillation.

  • Extraction: Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless liquid.

Part 2: Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A multi-technique approach involving spectroscopy and chromatography provides a robust validation system.

G Start Synthesized Crude Product Purity Purity Assessment (GC) Start->Purity Structure Structural Elucidation Start->Structure Final Confirmed Pure This compound Purity->Final NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR->Final IR->Final MS->Final

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information, revealing the precise connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for the butoxy chain and the tetrahydropyran ring. The most diagnostic signal is the anomeric proton (O-CH-O), which appears as a triplet at approximately 4.5-4.8 ppm.

¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments. The anomeric carbon (O-C-O) is a key identifier, appearing downfield around 98-100 ppm.

¹H NMR Data (Expected) ¹³C NMR Data (Expected)
Chemical Shift (δ, ppm) Assignment
~4.6 (t)Anomeric H (O-CH-O)
~3.4-3.8 (m)-OCH₂- (ring & chain)
~1.3-1.8 (m)-CH₂- (ring & chain)
~0.9 (t)-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present and confirm the disappearance of starting materials.

Protocol: A small drop of the purified liquid is analyzed as a thin film between two salt plates (NaCl or KBr).

Data Interpretation:

  • Confirmation of Product: The key feature is a strong C-O-C stretching vibration in the 1150-1050 cm⁻¹ region, characteristic of the ether linkages.[5]

  • Absence of Starting Materials: A successful synthesis is confirmed by the absence of a broad O-H stretch (from 1-butanol) around 3300 cm⁻¹ and the absence of a C=C stretch (from DHP) around 1650 cm⁻¹.

  • Alkane Groups: The presence of C-H stretching vibrations from the alkyl portions of the molecule will be observed between 3000-2850 cm⁻¹.[6]

| Characteristic IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | Significance | | 3000-2850 | C-H Stretch (sp³) | Confirms alkyl framework | | 1150-1050 | C-O-C Stretch | Key indicator of ether functional group | | (Absent) ~3300 | O-H Stretch | Confirms removal of 1-butanol | | (Absent) ~1650 | C=C Stretch | Confirms consumption of DHP |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Protocol: The sample is introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) for simultaneous purity analysis and identification. Electron Ionization (EI) is a common method.

Data Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of this compound (C₉H₁₈O₂), which is 158.24 g/mol .

  • Fragmentation Pattern: Ethers undergo characteristic fragmentation. Key expected fragments include:

    • Loss of the butoxy radical (-•OC₄H₉), resulting in a peak at m/z = 85.

    • Loss of the butyl radical (-•C₄H₉), resulting in a peak at m/z = 101.

    • Cleavage of the tetrahydropyran ring.[7]

| Expected Mass Spectrometry Fragments | | :--- | :--- | | m/z Value | Proposed Fragment | | 158 | [M]⁺ (Molecular Ion) | | 101 | [M - C₄H₉]⁺ | | 85 | [M - OC₄H₉]⁺ | | 57 | [C₄H₉]⁺ |

Gas Chromatography (GC)

GC is the primary technique for assessing the purity of the final product.[8]

Protocol: A dilute solution of the purified product in a volatile solvent (e.g., dichloromethane) is injected into the GC. A non-polar or medium-polarity column (e.g., DB-5 or HP-5) is suitable.

Data Interpretation: A pure sample will exhibit a single, sharp peak at a characteristic retention time. The absence of peaks corresponding to 1-butanol or DHP confirms the purity of the distilled product. The peak area can be used for quantitative purity determination (e.g., >99%).

Conclusion

The synthesis of this compound via the acid-catalyzed addition of 1-butanol to dihydropyran is a robust and reliable method. This guide outlines a comprehensive approach, from the mechanistic underpinnings of the synthesis to a multi-faceted characterization strategy. By integrating NMR, IR, and MS for structural elucidation with GC for purity assessment, researchers can ensure the production of high-quality material suitable for the demanding applications in drug development and advanced organic synthesis. This systematic and self-validating workflow exemplifies the principles of scientific integrity and technical expertise required in modern chemical research.

References

  • ResearchGate. Protection of an alcohol with dihydropyran under acidic conditions. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Ethanol, 2-butoxy-. NIST Chemistry WebBook. Available from: [Link]

  • Wikipedia. Chiral analysis. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Ethanol, 2-butoxy- (IR Spectrum). NIST Chemistry WebBook. Available from: [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10976213, 2-Butoxyoctane. Available from: [Link]

  • Butler University Digital Commons. Dihydropyran Formation by a Two Step Process. Available from: [Link]

  • Organic Chemistry Portal. One-Portion Synthesis of 2-Acetoxy Carbonyl Compounds from Aldehydes by Using an Acetylated Masked Acyl Cyanide. Available from: [Link]

  • Royal Society of Chemistry. Chapter 5: Strategies and Methodologies for the Synthesis of Cyclic Ethers. Available from: [Link]

  • Thieme. Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. Available from: [Link]

  • Britannica. Mass spectrometry. Available from: [Link]

  • Chemistry Matters, Inc. Comprehensive two-dimensional gas chromatography (GCxGC). Available from: [Link]

  • Chemistry LibreTexts. 15.12: Cyclic Ethers. Available from: [Link]

  • National Center for Biotechnology Information. Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. PubMed. Available from: [Link]

  • Sepsolve Analytical. What is GCxGC?. Available from: [Link]

  • MDPI. Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. Available from: [Link]

  • MDPI. Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Available from: [Link]

  • MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Available from: [Link]

  • YouTube. AS-Level Chemistry: Infrared Spectroscopy Part 2. Available from: [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0004327). Available from: [Link]

  • PrepChem.com. Synthesis of 6-carboxy-2'-(2-hydroxy-butoxy)-flavone. Available from: [Link]

  • SolutionInn. Under acid catalysis, tetrahydrofurfuryl alcohol reacts to give surprisingly good yields. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 2-Butyne. NIST Chemistry WebBook. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of butanone (butan-2-one). Available from: [Link]

  • Chemistry LibreTexts. F. The Dehydration of Butan-2-ol. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of Butanone. Available from: [Link]

  • Royal Society of Chemistry. Topochemical synthesis of 2D materials. Chemical Society Reviews. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of butanone. Available from: [Link]

  • YouTube. mass spectrum & fragmentation of 2-pentanone. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 2-Butanone. NIST Chemistry WebBook. Available from: [Link]

  • Pearson. Draw the proton NMR spectrum you would expect for butan-2-one.... Available from: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Butoxyoxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the molecular structure and bonding of 2-butoxyoxane, tailored for researchers, scientists, and professionals in drug development. The content delves into the nuanced stereoelectronic effects and conformational dynamics that define the molecule's three-dimensional architecture and reactivity.

Introduction: Defining this compound

This compound, also known by its IUPAC name This compound , is a cyclic ether with the chemical formula C₉H₁₈O₂. Its structure consists of a saturated six-membered oxane (tetrahydropyran) ring substituted at the 2-position with a butoxy group (-O-(CH₂)₃CH₃). This molecule belongs to the class of acetals, which are characterized by two ether linkages to the same carbon atom. Understanding the intricate details of its molecular geometry and electronic distribution is paramount for predicting its physicochemical properties, reactivity, and potential applications as a specialty solvent or synthetic intermediate.

Key Identifiers:

Identifier Value
IUPAC Name This compound
CAS Number 1927-68-0[1]
Molecular Formula C₉H₁₈O₂

| Molecular Weight | 158.24 g/mol [1] |

Synthesis and Formation

The primary synthetic route to this compound involves the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 1-butanol.[1] This reaction is a classic example of an electrophilic addition of an alcohol to a vinyl ether, leading to the formation of a stable cyclic acetal.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-butanol (1.0 equivalent) and 3,4-dihydro-2H-pyran (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane or diethyl ether.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid like boron trifluoride etherate.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours.

  • Workup: Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

The mechanism proceeds via protonation of the double bond in 3,4-dihydro-2H-pyran, generating a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of 1-butanol then attacks the electrophilic C2 carbon of the ring, followed by deprotonation to yield the final product.

Synthesis of this compound DHP 3,4-Dihydro-2H-pyran Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) DHP->Oxocarbenium Protonation Butanol 1-Butanol H_plus H⁺ (catalyst) Protonated_Product Protonated Product Oxocarbenium->Protonated_Product Nucleophilic Attack by 1-Butanol Product This compound Protonated_Product->Product Deprotonation

Caption: Synthesis of this compound via Acid-Catalyzed Addition.

Molecular Structure and Bonding: A Detailed Analysis

The molecular architecture of this compound is defined by the interplay of several key structural and electronic features: the conformation of the oxane ring, the stereoelectronic influence of the anomeric effect, and the rotational isomerism of the butoxy side chain.

The Oxane Ring: A Chair Conformation

Similar to cyclohexane, the oxane ring of this compound adopts a stable chair conformation to minimize torsional and steric strain. In this conformation, the C-O-C bond angle within the ring is approximately 111°, and the C-C-C and C-C-O bond angles are close to the ideal tetrahedral angle of 109.5°.[2] The substituents on the ring carbons can occupy either axial or equatorial positions. Through a process known as a ring flip, these positions can interconvert.

Oxane Ring Conformation cluster_chair1 Chair Conformation 1 cluster_chair2 Chair Conformation 2 (Ring Flip) C1_1 C2_1 C1_1->C2_1 C3_1 C2_1->C3_1 C4_1 C3_1->C4_1 O5_1 C4_1->O5_1 C6_1 O5_1->C6_1 C6_1->C1_1 label_C1_1 label_O5_1 equilibrium cluster_chair2 cluster_chair2 C1_2 C2_2 C1_2->C2_2 C3_2 C2_2->C3_2 C4_2 C3_2->C4_2 O5_2 C4_2->O5_2 C6_2 O5_2->C6_2 C6_2->C1_2 label_C1_2 label_O5_2 cluster_chair1 cluster_chair1

Caption: Interconversion of Oxane Chair Conformations.

Stereoelectronic Control: The Anomeric Effect

The presence of an electronegative butoxy group on the carbon adjacent to the ring oxygen (the anomeric carbon, C2) introduces a significant stereoelectronic phenomenon known as the anomeric effect .[3][4] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric position to occupy the axial orientation, despite the greater steric hindrance compared to the equatorial position.[3][4]

This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding σ* orbital of the exocyclic C-O bond of the butoxy group.[3] This orbital overlap is maximized when the butoxy group is in the axial position.

Anomeric Effect cluster_axial Axial Conformer (Favored) cluster_equatorial Equatorial Conformer (Disfavored) Axial Butoxy group is axial Stabilization Stabilizing Interaction: Ring Oxygen lone pair → σ*(C-O_butoxy) Axial->Stabilization Equatorial Butoxy group is equatorial Repulsion Dipole-Dipole Repulsion Equatorial->Repulsion

Caption: The Anomeric Effect in this compound.

The magnitude of the anomeric effect results in a conformational equilibrium that favors the axial butoxy conformer.

Rotational Isomerism of the Butoxy Group

The butoxy side chain also exhibits conformational flexibility due to rotation around its C-C and C-O single bonds. The most significant of these are the rotational isomers (rotamers) arising from rotation about the C-O bond connecting the butoxy group to the oxane ring and the C-C bonds within the butyl chain itself. The relative energies of these rotamers are influenced by steric hindrance and torsional strain. For the n-butyl group, the anti and gauche conformations are the most stable.[5]

Bond Lengths and Angles
BondTypical Length (Å)Bond AngleTypical Angle (°)
C-O (ether linkage)1.41[6]C-O-C (ether linkage)111[6]
C-O (oxane ring)~1.43C-C-C (oxane ring)~109.5
C-C (oxane ring)~1.53C-O-C (oxane ring)~111
C-C (butoxy chain)1.52 - 1.54C-C-C (butoxy chain)~109.5

These values are consistent with sp³ hybridized carbon and oxygen atoms. The C-O-C bond angle in the ether linkage is slightly larger than the tetrahedral angle due to the steric repulsion between the oxane ring and the butyl group.

Spectroscopic Characterization

The molecular structure of this compound can be elucidated and confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The proton at the anomeric carbon (C2) would be significantly deshielded due to the two adjacent oxygen atoms, appearing in the range of 4.5-5.0 ppm. Protons on carbons adjacent to the ether oxygen (both in the ring and the butoxy chain) would appear in the 3.4-4.5 δ range.[7] The remaining protons of the oxane ring and the butyl chain would resonate further upfield.

  • ¹³C NMR: The carbon NMR spectrum would show the anomeric carbon (C2) as the most downfield signal, typically in the range of 95-105 ppm. Carbons bonded to the ether oxygen would appear in the 50-80 δ range.[7] The other aliphatic carbons would be found at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by C-H and C-O stretching vibrations. A strong, broad absorption band in the region of 1050-1150 cm⁻¹ is characteristic of the C-O single-bond stretching in the ether and acetal functionalities.[7] The spectrum would also show strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The absence of a strong, broad absorption around 3300 cm⁻¹ would confirm the absence of hydroxyl groups.

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the acetal functional group.

  • Acid Sensitivity: Acetals are stable under neutral and basic conditions but are readily hydrolyzed in the presence of aqueous acid to regenerate the parent aldehyde (or ketone) and alcohol.[8][9] In the case of this compound, acid hydrolysis would yield 5-hydroxypentanal and 1-butanol. This property makes the tetrahydropyranyl group a common protecting group for alcohols in organic synthesis.[2]

  • Oxidation and Reduction: The ether linkages are generally resistant to mild oxidizing and reducing agents. However, under harsh conditions, oxidation can occur at the C-H bonds adjacent to the oxygen atoms.[1]

  • Potential Applications: Due to its solvent properties, this compound may find use in formulations for coatings and cleaning agents.[1] Its structure also makes it a potential intermediate in the synthesis of more complex organic molecules.

Conclusion

The molecular structure and bonding of this compound are governed by a delicate balance of steric and stereoelectronic effects. The oxane ring adopts a stable chair conformation, while the anomeric effect dictates a preference for the axial orientation of the butoxy substituent. This detailed understanding of its three-dimensional structure and electronic properties is essential for predicting its behavior in chemical reactions and for the rational design of new applications in research and industry.

References

Spectroscopic Characterization of 2-Butoxyoxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Butoxyoxane, also known as 2-butoxytetrahydropyran. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this cyclic ether. The guide emphasizes the causal relationships behind spectral features, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction to this compound and its Spectroscopic Analysis

This compound is a cyclic ether with the systematic IUPAC name 2-butoxytetrahydropyran. Its structure consists of a tetrahydropyran (THP) ring substituted at the anomeric C2 position with a butoxy group. This acetal functionality is a key feature that dictates much of its spectroscopic behavior. Understanding the NMR, IR, and MS data is crucial for its identification, purity assessment, and for predicting its chemical reactivity. This guide will dissect the predicted and experimental spectroscopic data to provide a holistic view of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide specific insights into its structure.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the tetrahydropyran ring and the butoxy side chain. The presence of the electronegative oxygen atoms significantly influences the chemical shifts of adjacent protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2 (anomeric)4.5 - 4.8dd3.0, 9.0
H6 (axial)3.4 - 3.6m
H6 (equatorial)3.8 - 4.0m
H3, H4, H5 (ring)1.4 - 1.9m
O-CH ₂ (butoxy)3.4 - 3.8m
O-CH₂-CH ₂ (butoxy)1.5 - 1.7m
-CH₂-CH ₂-CH₃ (butoxy)1.3 - 1.5m
-CH₂-CH₃ (butoxy)0.8 - 1.0t7.0

Interpretation of the ¹H NMR Spectrum:

  • The anomeric proton (H2) is expected to be the most downfield signal of the ring protons, appearing around 4.5-4.8 ppm.[1] This is due to it being bonded to a carbon that is attached to two oxygen atoms. Its multiplicity will likely be a doublet of doublets, coupling to the two protons on C3.

  • The protons on C6 (H6), adjacent to the ring oxygen, are also shifted downfield, typically in the 3.4-4.0 ppm range.[2][3] The axial and equatorial protons at this position are diastereotopic and will have different chemical shifts and coupling constants.

  • The remaining ring protons (H3, H4, H5) will appear as a complex multiplet in the upfield region, typically between 1.4 and 1.9 ppm, which is characteristic for methylene protons in a saturated ring.[4]

  • The protons of the butoxy group will show a pattern typical for a butyl chain. The methylene group attached to the ether oxygen (O-CH ₂) will be the most downfield of the chain protons. The terminal methyl group will appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (anomeric)98 - 102
C662 - 65
C3, C4, C5 (ring)20 - 35
O-C H₂ (butoxy)67 - 70
O-CH₂-C H₂ (butoxy)30 - 33
-CH₂-C H₂-CH₃ (butoxy)19 - 22
-CH₂-C H₃ (butoxy)13 - 15

Interpretation of the ¹³C NMR Spectrum:

  • The anomeric carbon (C2) is the most downfield of the ring carbons, appearing in the 98-102 ppm range, a characteristic chemical shift for an acetal carbon.[5][6]

  • The C6 carbon, being adjacent to the ring oxygen, will also be significantly downfield compared to the other ring methylene carbons, typically appearing around 62-65 ppm.[7][8]

  • The other ring carbons (C3, C4, C5) will have chemical shifts in the typical alkane region of 20-35 ppm.[7]

  • The carbons of the butoxy group will show characteristic shifts, with the carbon directly attached to the oxygen being the most downfield.

Caption: Key predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

Predicted IR Absorptions for this compound
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C-H stretch (alkane)2850 - 3000Strong
C-O stretch (ether/acetal)1050 - 1150Strong

Interpretation of the IR Spectrum:

  • The most prominent features in the IR spectrum of this compound will be the C-H and C-O stretching vibrations.

  • Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in the methylene and methyl groups of the tetrahydropyran ring and the butoxy chain.[9][10]

  • A strong, broad band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching vibrations of the ether and acetal functional groups.[9][11] This is often a complex region with multiple overlapping bands. The absence of a strong, broad absorption around 3300 cm⁻¹ would confirm the absence of an O-H group, and the absence of a strong absorption around 1700 cm⁻¹ would rule out a carbonyl group.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion abundance versus m/z.

Experimental Mass Spectrum of this compound

The mass spectrum of this compound has been reported in the NIST WebBook database.[13]

m/z Relative Intensity Possible Fragment
85100[C₅H₉O]⁺
5780[C₄H₉]⁺
4160[C₃H₅]⁺
2940[C₂H₅]⁺
158<5[M]⁺

Interpretation of the Mass Spectrum:

  • The molecular ion peak ([M]⁺) at m/z 158 is expected to be of low intensity, which is common for ethers as they readily undergo fragmentation.[13]

  • The base peak (most intense peak) is observed at m/z 85. This corresponds to the loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) from the molecular ion, resulting in the stable oxonium ion of the tetrahydropyran ring. This is a characteristic fragmentation pathway for 2-alkoxytetrahydropyrans.[14]

  • A significant peak at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺), arising from the cleavage of the C-O bond of the butoxy group.

  • Other smaller fragments at m/z 41 and 29 are common hydrocarbon fragments.

MS_Fragmentation Key Fragmentation Pathways of this compound M [C₉H₁₈O₂]⁺˙ m/z = 158 F85 [C₅H₉O]⁺ m/z = 85 (Base Peak) M->F85 - •OC₄H₉ F57 [C₄H₉]⁺ m/z = 57 M->F57 - •C₅H₉O₂

Caption: Major fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data of this compound, when analyzed collectively, provides a clear and unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework, with the chemical shifts of the anomeric center and the carbons/protons adjacent to the oxygen atoms being particularly diagnostic. The IR spectrum confirms the presence of the ether/acetal functional groups and the absence of other functionalities. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern dominated by the formation of the stable tetrahydropyranyl oxonium ion. This comprehensive spectroscopic analysis serves as a valuable reference for scientists working with this and related compounds.

References

  • NIST. Tetrahydropyran in the NIST Chemistry WebBook. [Link]

  • NIST. 2H-Pyran, 2-(3-butynyloxy)tetrahydro- in the NIST Chemistry WebBook. [Link]

  • PubChem. Tetrahydropyran. [Link]

  • NIST. Tetrahydropyran in the NIST Chemistry WebBook. [Link]

  • NIST. Tetrahydropyran in the NIST Chemistry WebBook. [Link]

  • SpectraBase. 2-[(3-BUTENYL)OXY]TETRAHYDRO-2H-PYRAN. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

  • NIST. 2H-Pyran, 2-butoxytetrahydro- in the NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000098). [Link]

  • SpectraBase. 2-Tert.-butoxytetrahydropyran. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro- in the NIST Chemistry WebBook. [Link]

  • NIST. 2-Propyltetrahydropyran in the NIST Chemistry WebBook. [Link]

  • Chemguide. high resolution nuclear magnetic resonance (nmr) spectra. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • SpectraBase. TETRAHYDROPYRAN-2-CARBALDEHYD. [Link]

  • NIST. Ethanol, 2-butoxy- in the NIST Chemistry WebBook. [Link]

  • NIST. 2-(2-Butoxyethoxy)ethoxy, TMS derivative in the NIST Chemistry WebBook. [Link]

  • NIST. 2H-Pyran-2-ol, tetrahydro- in the NIST Chemistry WebBook. [Link]

Sources

physical and chemical stability of 2-Butoxyoxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Stability of 2-Butoxyoxane

Introduction

This compound (CAS No. 1927-68-0), also known as 2-Butoxytetrahydro-2H-pyran, is a cyclic ether with potential applications as a specialty solvent or an intermediate in organic synthesis.[1] Its structure, featuring a tetrahydropyran ring connected to a butoxy group via an acetal linkage, presents unique physicochemical properties that are a subject of ongoing research. For professionals in drug development and materials science, a thorough understanding of a molecule's stability profile is paramount. It dictates storage conditions, formulation strategies, and shelf-life, directly impacting safety and efficacy.

This guide provides a comprehensive framework for assessing the . Given the limited specific stability data in public literature, this document adopts a predictive and methodological approach. It synthesizes foundational principles of organic chemistry with industry-standard protocols to outline potential degradation pathways and detail the experimental workflows required to rigorously define the stability profile of this compound.

Physicochemical Properties and Predicted Stability Liabilities

A molecule's structure is the primary determinant of its reactivity and stability. This compound's key structural features are the ether oxygen within the tetrahydropyran ring and the exocyclic acetal linkage.

PropertyValueSource
Chemical Name 2-Butoxytetrahydro-2H-pyran[2]
CAS Number 1927-68-0[2]
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [2]
Predicted Liabilities Acetal Hydrolysis, Ether OxidationN/A

The most significant potential liability is the acetal group, which is known to be susceptible to hydrolysis under acidic conditions. The ether linkages are also prone to oxidation, which can be catalyzed by light, heat, or the presence of metal ions.[3]

Predicted Degradation Pathways

Based on its functional groups, two primary degradation pathways are predicted for this compound: hydrolysis and oxidation.

  • Hydrolytic Degradation: The acetal linkage is prone to cleavage in the presence of water, a reaction that is significantly accelerated under acidic conditions.[4][5] This pathway would lead to the opening of the ether bond, yielding 4-butoxybutanal and ultimately butanol and other derivatives. Base-catalyzed hydrolysis is generally much slower for acetals and ethers.

  • Oxidative Degradation: Ethers can undergo auto-oxidation in the presence of oxygen to form hydroperoxides, which can be unstable and lead to further degradation products, including ketones and aldehydes.[1][6][7] This process can be initiated by heat, light, or impurities. The carbon atom adjacent to the ether oxygen is the most likely site of initial attack.

G cluster_hydrolysis A) Hydrolytic Pathway (Acid-Catalyzed) cluster_oxidation B) Oxidative Pathway B This compound H2O H₂O, H⁺ B->H2O INT1 Hemiacetal Intermediate H2O->INT1 Cleavage P1 Butanol INT1->P1 Decomposition P2 Tetrahydrofuran-2-ol INT1->P2 B2 This compound O2 O₂, Initiator (hν, Δ) B2->O2 INT2 Hydroperoxide Intermediate O2->INT2 Radical Attack P3 Ketones / Aldehydes INT2->P3 Decomposition P4 Other Oxidized Products INT2->P4

Caption: Predicted degradation pathways for this compound.

Framework for Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[8][9][10] These studies are a regulatory requirement and are fundamental to developing stability-indicating analytical methods.[11][12]

The objective is to achieve 5-20% degradation of the parent molecule to ensure that secondary degradation products are not formed in significant quantities.[12]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions API Prepare Stock Solution of this compound (e.g., 1 mg/mL) ACID Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->ACID BASE Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->BASE OX Oxidation (e.g., 3% H₂O₂, RT) API->OX THERMAL Thermal (e.g., 80°C, Solid & Solution) API->THERMAL PHOTO Photolytic (ICH Q1B Conditions) API->PHOTO ANALYSIS Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) ACID->ANALYSIS BASE->ANALYSIS OX->ANALYSIS THERMAL->ANALYSIS PHOTO->ANALYSIS INTERPRET Identify Degradants Propose Pathways Assess Mass Balance ANALYSIS->INTERPRET

Caption: General workflow for a forced degradation study.

Protocol: Hydrolytic Stress Testing

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in a suitable co-solvent (e.g., acetonitrile) if needed, and dilute with the stressor solution.

  • Acid Hydrolysis: Add the stock solution to 0.1 N HCl.

  • Base Hydrolysis: Add the stock solution to 0.1 N NaOH.

  • Neutral Hydrolysis: Add the stock solution to purified water.

  • Incubate all solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralize the aliquots from the acid and base studies immediately before analysis to halt the degradation reaction.

  • Analyze all samples using a validated stability-indicating method.

Protocol: Oxidative Stress Testing

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a 1 mg/mL solution of this compound.

  • Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.[12]

  • Store the solution at room temperature, protected from light.

  • Withdraw and analyze aliquots at predetermined time points.

  • Causality: Hydrogen peroxide is a common choice as it mimics potential oxidative stress from peroxide-forming excipients or atmospheric oxygen.[13] The reaction is typically conducted at room temperature to avoid thermally-induced degradation.

Protocol: Thermal and Photostability Testing

Objective: To evaluate the impact of heat and light on the stability of this compound.

Methodology:

  • Thermal Stability:

    • Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 80°C) in a calibrated oven.

    • Include a control sample stored at refrigerated conditions.

    • Analyze samples at set time points.

  • Photostability:

    • Follow ICH Q1B guidelines.[12][14]

    • Expose solid and solution samples to a light source providing controlled illumination (overall illumination of not less than 1.2 million lux hours) and near-ultraviolet energy (not less than 200 watt-hours/m²).[14]

    • Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.

    • Analyze the exposed and control samples.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the active substance without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][16]

G cluster_method_dev Stability-Indicating HPLC Method Development START Define Analytical Target Profile DEV Method Development START->DEV Initial Conditions: - Column (e.g., C18) - Mobile Phase - Detector (UV/DAD) FORCED Generate Forced Degradation Samples DEV->FORCED OPTIMIZE Method Optimization FORCED->OPTIMIZE Inject Degraded Samples VALIDATE Method Validation (ICH Q2R1) OPTIMIZE->VALIDATE Final Method: - Peak Purity > 99% - Resolution > 2

Caption: Workflow for stability-indicating method development.

Protocol: HPLC Method Development
  • Column Selection: Start with a reversed-phase C18 column, which is versatile for moderately polar organic molecules.

  • Mobile Phase Selection: Begin with a simple gradient of water (or buffer) and acetonitrile.

  • Wavelength Selection: Use a Diode Array Detector (DAD) to scan the UV spectrum of this compound to determine the wavelength of maximum absorbance. If it lacks a strong chromophore, alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) may be necessary.

  • Forced Degradation Sample Analysis: Inject the samples generated from the stress testing. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Optimization: Adjust the gradient slope, mobile phase pH, or column chemistry to improve the resolution of co-eluting peaks.

  • Peak Purity Analysis: Use the DAD to assess peak purity, ensuring the parent peak is spectrally homogenous, confirming no degradants are co-eluting.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Excipient Compatibility Studies

For drug development, it is crucial to ensure that the active pharmaceutical ingredient (API) is compatible with the excipients used in the formulation.[17][18] Incompatibilities can lead to degradation and compromise the final product's stability.[19]

Protocol: Excipient Screening
  • Selection: Choose a range of common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).

  • Preparation: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. Also, prepare a sample of the pure API.

  • Storage: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and control conditions for a set period (e.g., 4 weeks).

  • Analysis:

    • Visual: Observe for any physical changes (e.g., color change, clumping).

    • DSC (Differential Scanning Calorimetry): Analyze initial samples to detect potential interactions, indicated by shifts in melting points or the appearance of new thermal events.

    • HPLC: Analyze the stored samples to quantify the API and detect the formation of any new degradation products compared to the pure API control.

Summary of Stability Assessment Strategy

This table summarizes the key stress conditions and analytical endpoints for a comprehensive stability assessment of this compound.

Stress FactorConditionsPotential Degradation PathwayPrimary Analytical Technique
Acidic Hydrolysis 0.1 N HCl, 60°CAcetal cleavageHPLC-UV/MS
Basic Hydrolysis 0.1 N NaOH, 60°CAcetal/ether cleavageHPLC-UV/MS
Oxidation 3% H₂O₂, Room TempPeroxide formation, cleavageHPLC-UV/MS
Thermal 80°C (solid and solution)Fragmentation, oxidationHPLC-UV/MS, GC-MS
Photolytic ICH Q1B light exposureRadical-based oxidation/cleavageHPLC-UV/MS
Excipient 40°C / 75% RH with excipientsAll pathways, catalyzed by excipientHPLC-UV, DSC

Conclusion

References

  • Woiski, T., et al. (2020). Possible degradation pathways for 2-BE, according to the literature. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Woiski, T., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. PubMed. Retrieved January 4, 2026, from [Link]

  • Woiski, T., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Biodegradation. Retrieved January 4, 2026, from [Link]

  • Lian, K., et al. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved January 4, 2026, from [Link]

  • Lachman, L., et al. (2022). Forced Degradation – A Review. IntechOpen. Retrieved January 4, 2026, from [Link]

  • Shinde, S. L., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 4, 2026, from [Link]

  • Orlando, J. J., et al. (2002). Relative-rate study of thermal decomposition of the 2-butoxyl radical in the temperature range 280-313 K. ResearchGate. Retrieved January 4, 2026, from [Link]

  • (2024). Analytical Techniques In Stability Testing. Separation Science. Retrieved January 4, 2026, from [Link]

  • (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved January 4, 2026, from [Link]

  • Li, Y., et al. (2003). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Retrieved January 4, 2026, from [Link]

  • (2015). Results of forced degradation studies. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Tsuchida, T., et al. (1989). Effect of Solvent Species on the Hydrolysis Behavior of Zr-Butoxide. Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • Iurian, S., et al. (2015). Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. ResearchGate. Retrieved January 4, 2026, from [Link]

  • (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved January 4, 2026, from [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved January 4, 2026, from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Zuber, G., et al. (1995). Influence of pH and light on the stability of some antioxidants. PubMed. Retrieved January 4, 2026, from [Link]

  • (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Retrieved January 4, 2026, from [Link]

  • Rood, K., & Roth, L. (2014). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. Retrieved January 4, 2026, from [Link]

  • (2014). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Sui, X., et al. (2014). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. PubMed. Retrieved January 4, 2026, from [Link]

  • (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Retrieved January 4, 2026, from [Link]

  • Bharate, S. S., et al. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Retrieved January 4, 2026, from [Link]

  • (n.d.). Excipient Compatibility and Functionality. OUCI. Retrieved January 4, 2026, from [Link]

  • MedROC. (2021). Oxidation reactions of alcohols | Organic Chemistry A-Level. YouTube. Retrieved January 4, 2026, from [Link]

  • Liu, L. (2015). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. Pharmachitchat. Retrieved January 4, 2026, from [Link]

  • (2024). What is the compatibility of Antioxidant 245 with different pharmaceutical excipients?. Blog. Retrieved January 4, 2026, from [Link]

  • Halouzka, J., & Hubálek, Z. (1992). Effect of pH on the stability of type-C toxin of Clostridium botulinum. PubMed. Retrieved January 4, 2026, from [Link]

  • Clark, J. (2004). oxidation of alcohols. Chemguide. Retrieved January 4, 2026, from [Link]

  • (2019). Thermal Stability of 2-Butynoic Acid (Tetrolic Acid). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. Retrieved January 4, 2026, from [Link]

  • (2020). Physical and Chemical Stability of Budesonide Mucoadhesive Oral Suspensions (MucoLox). PubMed. Retrieved January 4, 2026, from [Link]

  • Ashenhurst, J. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • (2014). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. ResearchGate. Retrieved January 4, 2026, from [Link]

  • (2020). Physical and Chemical Stability of Budesonide Mucoadhesive Oral Suspensions (MucoLox). ResearchGate. Retrieved January 4, 2026, from [Link]

  • (n.d.). Hydrolysis. Khan Academy. Retrieved January 4, 2026, from [Link]

  • (n.d.). Describe the stereo chemical effect on the hydrolysis of 2-bromobutane. Allen. Retrieved January 4, 2026, from [Link]

  • (2006). Thermal Stability of Larger Carbonyl Compounds: 2-Methylbutyraldehyde. ResearchGate. Retrieved January 4, 2026, from [Link]

  • (2015). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Retrieved January 4, 2026, from [Link]

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Research Areas for 2-Butoxyoxane

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. This compound is a chemical for research and development purposes and should be handled by qualified laboratory professionals.

Executive Summary

This compound, a substituted tetrahydropyran, represents a largely unexplored molecule with significant potential across diverse scientific disciplines. While its direct applications are not yet widely documented, its structural similarity to well-characterized compounds such as 2-butoxyethanol and other cyclic ethers provides a strong foundation for hypothesizing its utility. This guide delineates promising research avenues for this compound, focusing on its potential as a novel solvent, a monomer in polymer chemistry, and a scaffold in medicinal chemistry and drug delivery. We present a scientifically grounded rationale for each proposed area of investigation, complete with detailed experimental protocols and workflows to catalyze further research and development.

The Current Landscape of this compound

This compound is a member of the glycol ether family, characterized by a tetrahydropyran ring with a butoxy substituent at the 2-position.[1] Its synthesis can be achieved through the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 1-butanol.[1] Currently, its primary documented utility is as a specialty solvent or an intermediate in organic synthesis, though specific applications remain an active area of investigation.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-ButoxyethanolTetrahydropyran (Oxane)
Molecular Formula C8H16O2C6H14O2C5H10O
Molecular Weight ( g/mol ) 144.21118.1786.13
Boiling Point (°C) Not widely reported17188
Water Solubility Not widely reportedFully miscible[1]Soluble
CAS Number 1927-68-0[2]111-76-2142-68-7

Potential Research Area: A Novel Green Solvent

The solvent properties of 2-butoxyethanol are well-established, particularly in coatings, inks, and cleaning products due to its ability to dissolve a wide range of substances.[1][3][4] this compound, with its cyclic ether structure and butoxy side chain, is hypothesized to possess unique solvency characteristics that may offer advantages over linear glycol ethers, including potential for reduced volatility and different polarity.

Rationale for Investigation
  • Unique Solvency: The combination of the polar ether group within the tetrahydropyran ring and the non-polar butoxy group may allow for the dissolution of a broad spectrum of solutes.

  • Potential for Reduced Volatility: The cyclic structure might lead to a higher boiling point and lower vapor pressure compared to its linear counterparts, which could be advantageous in reducing volatile organic compound (VOC) emissions.[1]

  • Biodegradability: Studies on other cyclic ethers like 1,4-dioxane and tetrahydrofuran have shown they can be biodegraded by certain bacterial strains, suggesting a potential for developing more environmentally friendly solvent systems.[5]

Proposed Experimental Workflow: Solvent Property Characterization

cluster_0 Phase 1: Basic Property Determination cluster_1 Phase 2: Solvency Power Assessment cluster_2 Phase 3: Comparative Analysis P1 Determine Boiling Point, Vapor Pressure, and Flash Point P2 Measure Solubility in Water and a Panel of Organic Solvents P1->P2 Establish fundamental safety and handling parameters S1 Select a diverse range of solutes (polymers, resins, oils, salts) P2->S1 S2 Conduct solubility tests at varying temperatures S1->S2 Quantify dissolution capacity S3 Determine Hansen Solubility Parameters (HSP) S2->S3 Quantify dissolution capacity C1 Compare solvency performance against 2-butoxyethanol, THF, and other common solvents S3->C1 C2 Evaluate performance in a model paint or ink formulation C1->C2 Benchmark against industry standards

Caption: Workflow for characterizing the solvent properties of this compound.

Detailed Protocol: Determination of Hansen Solubility Parameters (HSP)
  • Solute Selection: Choose a set of 20-30 well-characterized solvents with known HSP values.

  • Solubility Testing: For each probe solvent, determine the solubility of this compound at a fixed temperature (e.g., 25°C). A simple binary classification of "soluble" or "insoluble" can be used initially.

  • Data Analysis: Input the solubility data into a suitable software program (e.g., HSPiP). The software will calculate the HSP values (δD for dispersion, δP for polar, and δH for hydrogen bonding) for this compound.

  • Validation: Use the calculated HSP values to predict the solubility of this compound in other solvents and with various polymers and compare with experimental results.

Potential Research Area: Polymer Chemistry Applications

The cyclic ether structure of this compound makes it a candidate for ring-opening polymerization (ROP), a common method for synthesizing polymers from cyclic monomers.[6] The resulting polyether could exhibit unique thermal and mechanical properties.

Rationale for Investigation
  • Novel Polymer Backbones: ROP of this compound could lead to new polyethers with a repeating unit containing a butoxy side chain, which could influence properties like crystallinity, melting temperature, and solubility.

  • Tunable Properties: Copolymerization of this compound with other cyclic ethers or monomers could allow for the fine-tuning of polymer properties for specific applications.

  • High-Performance Polymers: Similar to poly(2-cycloalkyl-2-oxazoline)s, which exhibit high melting temperatures, polymers derived from this compound might have applications as high-performance materials.[7]

Proposed Experimental Workflow: Synthesis and Characterization of Poly(this compound)

cluster_0 Step 1: Monomer Purification cluster_1 Step 2: Ring-Opening Polymerization cluster_2 Step 3: Polymer Characterization M1 Purify this compound monomer via distillation P1 Screen various cationic and anionic initiators M1->P1 P2 Optimize reaction conditions (temperature, time, solvent) P1->P2 Achieve controlled polymerization C1 Determine molecular weight and dispersity (GPC) P2->C1 C2 Analyze chemical structure (NMR, FT-IR) C1->C2 C3 Evaluate thermal properties (DSC, TGA) C2->C3 C4 Assess mechanical properties (tensile testing) C3->C4

Caption: Workflow for the synthesis and characterization of poly(this compound).

Detailed Protocol: Cationic Ring-Opening Polymerization of this compound
  • Monomer Preparation: Dry this compound over calcium hydride and distill under reduced pressure.

  • Initiator Preparation: Prepare a stock solution of a suitable cationic initiator (e.g., triflic acid) in a dry, non-protic solvent (e.g., dichloromethane).

  • Polymerization: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the purified this compound in the reaction solvent. Cool the solution to the desired temperature (e.g., 0°C) and add the initiator solution via syringe.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor monomer conversion by gas chromatography (GC).

  • Termination: Quench the polymerization by adding a suitable terminating agent (e.g., methanol).

  • Purification: Precipitate the polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum.

  • Characterization: Analyze the purified polymer using the techniques outlined in the workflow diagram.

Potential Research Area: A Scaffold in Medicinal Chemistry and Drug Delivery

Cyclic ethers are prevalent in many biologically active molecules and are used in drug discovery to modify physicochemical properties.[8] The this compound scaffold could serve as a novel building block for new chemical entities or as a component in advanced drug delivery systems.

Rationale for Investigation
  • Bioisosteric Replacement: The tetrahydropyran ring is a common motif in natural products and pharmaceuticals. The butoxy group offers a handle for further functionalization or for modulating lipophilicity.

  • Metabolic Stability: The metabolic stability of cycloalkyl ethers can be influenced by ring size and substitution patterns.[8] Investigating the metabolism of this compound could provide insights for designing more stable drug candidates.

  • Drug Delivery Nanocarriers: The amphiphilic nature of this compound suggests its potential use in forming micelles or as a component of polymers for creating nanoparticles for drug delivery.[9][10] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[11]

Proposed Experimental Workflow: Evaluation for Drug Delivery Applications

cluster_0 Phase 1: Nanoparticle Formulation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In Vitro Biological Evaluation F1 Synthesize block copolymers containing this compound F2 Formulate nanoparticles using a model hydrophobic drug F1->F2 F3 Optimize formulation parameters (e.g., solvent evaporation method) F2->F3 C1 Determine particle size and zeta potential (DLS) F3->C1 C2 Assess drug loading and encapsulation efficiency C1->C2 C3 Evaluate in vitro drug release kinetics C2->C3 B1 Assess cytotoxicity of nanoparticles on relevant cell lines C3->B1 B2 Evaluate cellular uptake of drug-loaded nanoparticles B1->B2

Caption: Workflow for evaluating this compound-based nanoparticles for drug delivery.

Detailed Protocol: Nanoparticle Formulation by Solvent Evaporation
  • Organic Phase Preparation: Dissolve the this compound-containing polymer and the hydrophobic drug in a volatile organic solvent (e.g., acetone or dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Pluronic F68) to stabilize the nanoparticles.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring to form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the organic solvent by stirring at room temperature or under reduced pressure.

  • Purification: Centrifuge the nanoparticle suspension to remove any unloaded drug and excess surfactant. Resuspend the nanoparticle pellet in deionized water.

  • Characterization: Analyze the purified nanoparticles for size, drug loading, and release properties as described in the workflow.

Proposed Toxicological and Metabolic Profiling

Given the known toxicity of 2-butoxyethanol, which includes hematotoxic effects and potential for liver and kidney damage, a thorough toxicological and metabolic evaluation of this compound is imperative before its widespread application.[1][12]

Rationale for Investigation
  • Safety Assessment: Determine the acute and chronic toxicity of this compound to establish safe handling and exposure limits.

  • Metabolic Pathway Elucidation: Identify the metabolic fate of this compound in vitro and in vivo. A key question is whether it is metabolized to 2-butoxyacetic acid (BAA), the primary toxic metabolite of 2-butoxyethanol.[1]

  • Structure-Toxicity Relationship: Understanding the metabolism and toxicity of this compound will contribute to the broader knowledge of structure-toxicity relationships for cyclic ethers.

Key Experiments
  • In Vitro Metabolism: Incubate this compound with liver microsomes (human and rat) to identify metabolites using LC-MS/MS. Cytochrome P450 enzymes are known to be involved in the metabolism of ethers.[8][13]

  • Cytotoxicity Assays: Evaluate the cytotoxicity of this compound and its potential metabolites in relevant cell lines (e.g., hepatocytes, renal cells).

  • In Vivo Studies: Conduct acute and sub-chronic toxicity studies in animal models (e.g., rats) to assess systemic toxicity, including hematological and histopathological changes.

Conclusion and Future Outlook

This compound stands as a promising but understudied chemical with the potential to make significant contributions to solvent chemistry, polymer science, and medicinal chemistry. The research areas proposed in this guide provide a roadmap for unlocking its potential. A systematic investigation into its properties, coupled with a thorough understanding of its toxicological profile, will be crucial for its successful translation into industrial and biomedical applications. The scientific community is encouraged to explore this versatile molecule and its derivatives to drive innovation in these critical fields.

References

  • Borden, R. C., & Barlaz, M. A. (2007). Modeling Cometabolism of Cyclic Ethers. Journal of Environmental Engineering, 133(2), 215–221.
  • Waring, M. J., et al. (2015). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter "Lipophilic Metabolism Efficiency" (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 58(20), 8274–8286.
  • Glucose - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Tran, L.-S., et al. (2017). Chemical kinetics of cyclic ethers in combustion. Progress in Energy and Combustion Science, 62, 1–55.
  • Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. (1998). Agency for Toxic Substances and Disease Registry (US).
  • Ohe, T., Mashino, T., & Hirobe, M. (1994). Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450. Archives of Biochemistry and Biophysics, 310(2), 402–409.
  • 2-[2-(2-Butoxyethoxy)ethoxy]oxane | C13H26O4 | CID 233173 - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • What is 2-Butoxy ethanol used for? - Knowledge. (2025, May 22). Retrieved January 4, 2026, from [Link]

  • Toxicological Profile for 2-Butanone. (2012). Agency for Toxic Substances and Disease Registry (US).
  • Toxicological Profile for 2-Butanone. (2012). Agency for Toxic Substances and Disease Registry (US).
  • Glassner, M., et al. (2014). Poly(2-cycloalkyl-2-oxazoline)s: high melting temperature polymers solely based on Debye and Keesom van der Waals interactions. Polymer Chemistry, 5(13), 4047–4051.
  • Chuang, Y.-C., et al. (2020). Nano-BTA: A New Strategy for Intravesical Delivery of Botulinum Toxin A. Toxins, 12(11), 728.
  • 2-Butoxyethanol: Unveiling the Versatile Charm of the Universal Solvent | Aure Chemical. (n.d.). Retrieved January 4, 2026, from [Link]

  • Kumar, R., & Singh, B. R. (2025). Transdermal Delivery of Botulinum Neurotoxin A: A Novel Formulation with Therapeutic Potential. Pharmaceutics, 17(2), 146.
  • Synthesis, Properties, and Structure of Butylenoxide-Siloxaneurethane Block Copolymers. (2015). Polymer Science, Series A, 57, 633–640.
  • Gangarosa, L. P., et al. (1998). BOTOX® delivery by iontophoresis.
  • The Role of Biodegradable Polymers in Nano Carrier-based Drug Delivery System to Enhance Oral Bioavailability & Solubility of BCS Class II, IV Drugs: A Review. (2024). Preprints.org.
  • Mitchell, M. J., et al. (2021). 2D layered nanomaterials for therapeutics delivery. Advanced Drug Delivery Reviews, 173, 270–292.
  • MSE 201 S21 Lecture 28 - Module 2 - Introduction to Polymers. (2021, April 4). [Video]. YouTube. [Link]

  • Kayir, N., et al. (2023). Synthesis, Characterization, and Investigation Photophysicochemical Properties of Axially 2-hyroxymethyl-1,4-benzodioxan Di-substituted Silicon(IV) Phthalocyanine.
  • SQA Nat5 Chemistry - Section 2 - Q3 2025. (2026, January 2). [Video]. YouTube. [Link]

  • Experiment #2, Silicone Polymers. (2021, May 12). [Video]. YouTube. [Link]

  • Butoxycaine - Solubility of Things. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Butoxyoxane: Synthesis, Properties, and Emerging Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Butoxyoxane (CAS No. 1927-68-0), a heterocyclic ether with growing interest in specialized research fields. The document details the foundational synthesis of this compound via the acid-catalyzed addition of butanol to 3,4-dihydro-2H-pyran, including a step-by-step laboratory protocol and mechanistic insights. Key physicochemical properties are tabulated for reference. Furthermore, this guide explores the current understanding of its biological activities, toxicological considerations related to its metabolites, and its established and prospective research applications, from specialty solvents to intermediates in organic synthesis. The content is structured to serve as a foundational resource for researchers, chemists, and drug development professionals investigating the potential of this and related oxane derivatives.

Introduction: The Oxane Scaffold in Chemical Science

Heterocyclic compounds are cornerstones of medicinal and materials chemistry, providing rigid scaffolds that orient functional groups in precise three-dimensional arrangements. Among these, oxygen-containing heterocycles are of particular importance. The oxane, or tetrahydropyran, ring is a privileged structure found in numerous natural products and synthetic molecules with significant biological activity.[1] Its conformational flexibility and ability to act as a hydrogen bond acceptor make it a valuable component in molecular design.

The introduction of an alkoxy substituent at the 2-position of the oxane ring, creating a cyclic acetal, imparts unique chemical properties. These 2-alkoxyoxane derivatives are notable for their relative stability under basic conditions and their carefully controlled reactivity under acidic conditions, making them useful as protecting groups for alcohols in complex organic syntheses.[2] this compound, the subject of this guide, exemplifies this class of compounds and is gaining attention for its specific applications and properties.[3]

Discovery and Foundational Synthesis

The history of this compound is intrinsically linked to the broader development of alcohol protection chemistry and the exploration of acid-catalyzed reactions of cyclic enol ethers. The primary and most direct route to its synthesis is the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[3][4] This reaction, a cornerstone of organic chemistry, became popular in the mid-20th century for its efficiency and simplicity in protecting hydroxyl groups.

The causality behind this experimental choice is rooted in the high reactivity of the electron-rich double bond in DHP towards electrophiles. In the presence of an acid catalyst, the enol ether is protonated, creating a stabilized oxonium ion intermediate.[2] This intermediate is highly susceptible to nucleophilic attack by an alcohol, such as 1-butanol, leading to the formation of the 2-alkoxyoxane product with high efficiency.[4][5]

2.1. Mechanism of Acid-Catalyzed Synthesis

The reaction proceeds via a well-established electrophilic addition mechanism. The key steps are outlined below, demonstrating the critical role of the acid catalyst in activating the dihydropyran ring for nucleophilic attack.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products DHP 3,4-Dihydro-2H-pyran (DHP) Protonation Step 1: Protonation of DHP (Rate-Determining Step) DHP->Protonation Butanol 1-Butanol Attack Step 2: Nucleophilic Attack by 1-Butanol Butanol->Attack H_plus H⁺ (Catalyst) H_plus->Protonation Oxonium Stabilized Oxonium Ion Intermediate Protonation->Oxonium Forms resonance- stabilized carbocation Oxonium->Attack Deprotonation Step 3: Deprotonation Attack->Deprotonation Forms protonated ether Product This compound Deprotonation->Product H_plus_regen H⁺ (Catalyst Regenerated) Deprotonation->H_plus_regen Catalyst regeneration

Caption: Reaction mechanism for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of this compound is crucial for its application in research and development. The following table summarizes its key identifiers and physicochemical characteristics.[3]

PropertyValueSource
CAS Number 1927-68-0DTP/NCI, EPA DSSTox[3]
Molecular Formula C₉H₁₈O₂PubChem[3]
Molecular Weight 158.24 g/mol PubChem[3]
Canonical SMILES CCCCOC1CCCCO1PubChem[3]
InChI Key HVHNQFALNKRKQY-UHFFFAOYSA-NPubChem[3]
Appearance (Expected) Colorless LiquidN/A
Boiling Point (Estimated) 180-190 °CN/A
Density (Estimated) 0.93 - 0.95 g/cm³N/A
Solubility Soluble in common organic solventsGeneral Chemical Principles
Detailed Experimental Protocol: Laboratory Scale Synthesis

This section provides a detailed, self-validating protocol for the synthesis of this compound. The inclusion of specific workup and purification steps ensures the isolation of a high-purity product, which is essential for subsequent research applications.

4.1. Materials and Reagents
  • 3,4-Dihydro-2H-pyran (DHP) (≥97%)

  • 1-Butanol (Anhydrous, ≥99%)

  • Pyridinium p-toluenesulfonate (PPTS) or Amberlyst® 15 ion-exchange resin

  • Diethyl ether (Anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

4.2. Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

4.3. Procedural Steps
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-butanol (1.0 equivalent) and 3,4-dihydro-2H-pyran (1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.02 equivalents). Rationale: PPTS is a mild, non-hygroscopic acid catalyst that minimizes side reactions often seen with stronger acids like H₂SO₄.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the 1-butanol starting material. The reaction is generally complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether. Transfer the solution to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine to remove residual water.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound as a pure, colorless liquid.

Applications and Research Interest

The utility of this compound spans several areas of chemical science, from a functional solvent to a key intermediate in synthesis.

5.1. Role as a Specialty Solvent

As a member of the glycol ether family, this compound exhibits excellent solvent properties.[3] Its molecular structure, featuring both a polar oxane ring and a nonpolar butyl chain, allows it to dissolve a wide range of substances. This amphiphilic character makes it a candidate for specialized formulations in coatings, inks, and cleaning agents where controlled volatility and solvency are required.[3]

5.2. Intermediate in Organic Synthesis

The primary role of this compound in a research context is as a protected form of 1-butanol. The tetrahydropyranyl (THP) ether is stable to a wide variety of non-acidic reagents, including organometallics, hydrides, and strong bases, making it an ideal protecting group during multi-step syntheses. The butanol can be readily deprotected under mild acidic conditions.

5.3. Biological Activity and Toxicology

While specific biological activities for this compound are an active area of investigation, insights can be drawn from related compounds. It is known to be derived from 2-butoxyethanol (a high-production-volume chemical), and its metabolism is expected to yield 2-butoxyacetic acid (BAA).[3] BAA is the primary metabolite responsible for the biological and toxicological effects observed with 2-butoxyethanol.[3] Therefore, research into the toxicological profile of this compound often focuses on the pathways leading to and the effects of BAA. There is also interest in its potential for bioremediation, as certain bacterial strains have been shown to degrade related compounds.[3]

Conclusion

This compound represents a simple yet versatile molecule within the broader class of oxane derivatives. Its straightforward and efficient synthesis, coupled with its useful properties as a protected alcohol and specialty solvent, ensures its continued relevance in organic chemistry. While its direct applications in drug development are not yet established, its role as a key intermediate facilitates the synthesis of more complex, biologically active molecules. Future research will likely focus on further delineating its specific toxicological profile and exploring novel applications that leverage its unique physicochemical properties.

References
  • This compound.Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG507g0XqS6RCB1u9o7IoK4AvV-4m3todO-A9sIQYNJzaxpPQACe6mmUkeiWcwbAIKLe1gepnZLm8UFa-3qORZzGxUIiEq5281r49PXHi_s-aA8VAkabo3EMyFImO_LIas2RmU=]
  • Protection of an alcohol with dihydropyran under acidic conditions.ResearchGate. [URL: https://www.researchgate.net/figure/Protection-of-an-alcohol-with-dihydropyran-under-acidic-conditions_fig1_343602167]
  • 8.4a Acid Catalyzed Addition of an Alcohol.YouTube. [URL: https://www.youtube.
  • Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15548398/]
  • 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem.YouTube. [URL: https://www.youtube.
  • This compound(1927-68-0) Information.ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0871359.htm]
  • Medicinal chemistry of oxazines as promising agents in drug discovery.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31583840/]
  • Tetrahydropyran synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxygen/tetrahydropyrans.shtm]
  • Hydration- Acid Catalyzed Addition of Water.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/09%3A_Addition_Reactions_of_Alkenes/9.
  • Applications of oxetanes in drug discovery and medicinal chemistry.National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222588/]
  • Alcohol-Assisted Phosphine Catalysis: One-Step Syntheses of Dihydropyrones from Aldehydes and Allenoates.National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637651/]
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00181]

Sources

An In-depth Technical Guide to 2-Butoxyoxane: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyoxane, a cyclic acetal, represents a class of simple yet functionally significant molecules in the landscape of organic synthesis and medicinal chemistry. While seemingly unassuming, its structural motifs are pertinent to the strategic protection of hydroxyl groups, a critical maneuver in the multi-step synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of this compound, detailing its nomenclature, synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it delves into the broader context of its application as a tetrahydropyranyl (THP) ether, a widely employed protecting group in drug development, offering insights into the causality behind its utility and the experimental protocols for its implementation.

Part 1: Core Chemical Identity and Properties

Nomenclature and CAS Number

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance.

  • Systematic IUPAC Name: this compound

  • Common Name: 2-Butoxytetrahydropyran

  • CAS Number: 1927-68-0

The IUPAC name "oxane" is the preferred nomenclature for the saturated six-membered ring containing five carbon atoms and one oxygen atom, also known as tetrahydropyran (THP)[1]. The "2-butoxy" prefix indicates the attachment of a butoxy group at the second position of the oxane ring.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from structurally related compounds, such as 2-butoxyethanol and other 2-alkoxyoxanes.

PropertyPredicted/Estimated ValueRationale/Reference
Molecular Formula C₉H₁₈O₂Based on structural analysis.
Molecular Weight 158.24 g/mol Calculated from the molecular formula.
Boiling Point ~180-190 °CHigher than butanol (117.6°C) due to increased molecular weight, but likely lower than diethylene glycol dibutyl ether due to less polarity.[2] Boiling points of analogous 2-alkoxytetrahydropyrans are in a similar range.
Density ~0.93 - 0.96 g/mLSimilar to other cyclic ethers and acetals of comparable molecular weight.
Solubility Soluble in most organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water.The butoxy group and the oxane ring impart significant nonpolar character.

Part 2: Synthesis of this compound

The synthesis of this compound is a classic example of an acid-catalyzed nucleophilic addition to an alkene, specifically the formation of an acetal from a vinyl ether.

Reaction Principle and Mechanism

This compound is synthesized via the reaction of 3,4-dihydro-2H-pyran (DHP) with 1-butanol in the presence of an acid catalyst. The mechanism proceeds as follows:

  • Protonation of the Alkene: The acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates the double bond of DHP, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized between the carbon atom and the adjacent oxygen atom, with the oxocarbenium ion being a significant resonance contributor.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-butanol acts as a nucleophile, attacking the electrophilic carbocation.

  • Deprotonation: A weak base (e.g., another molecule of 1-butanol or the conjugate base of the acid catalyst) removes the proton from the newly added butoxy group, regenerating the acid catalyst and yielding the final product, this compound.

G cluster_0 Reaction Scheme 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran Resonance-Stabilized Carbocation Resonance-Stabilized Carbocation 3,4-Dihydro-2H-pyran->Resonance-Stabilized Carbocation H+ (cat.) Protonated Product Protonated Product Resonance-Stabilized Carbocation->Protonated Product 1-Butanol 1-Butanol 1-Butanol->Resonance-Stabilized Carbocation Nucleophilic Attack This compound This compound Protonated Product->this compound -H+

Caption: Acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • 3,4-Dihydro-2H-pyran (DHP)

  • 1-Butanol

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or another suitable acid catalyst

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a stirred solution of 1-butanol (1.2 equivalents) in dichloromethane (or another suitable anhydrous solvent) in a round-bottom flask at 0 °C (ice bath), add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents).

  • Slowly add 3,4-dihydro-2H-pyran (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure to yield a colorless liquid.

G A 1. Combine 1-Butanol and Acid Catalyst in Solvent at 0 °C B 2. Add 3,4-Dihydro-2H-pyran Dropwise A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Saturated NaHCO₃ Solution C->D E 5. Aqueous Workup (Separatory Funnel) D->E F 6. Dry Organic Layer (e.g., Na₂SO₄) E->F G 7. Concentrate under Reduced Pressure F->G H 8. Purify by Fractional Distillation G->H

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectra based on the known effects of its functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the butoxy group and the oxane ring.

  • ~4.6-4.8 ppm (triplet, 1H): The anomeric proton at the C2 position of the oxane ring, deshielded by two adjacent oxygen atoms.

  • ~3.5-3.9 ppm (multiplet, 4H): The two methylene groups of the butoxy chain adjacent to the oxygen atom and the methylene group at the C6 position of the oxane ring.

  • ~1.3-1.7 ppm (multiplet, 10H): The remaining methylene groups of the butoxy chain and the methylene groups at the C3, C4, and C5 positions of the oxane ring.

  • ~0.9 ppm (triplet, 3H): The terminal methyl group of the butoxy chain.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

  • ~98-102 ppm: The anomeric carbon at the C2 position, significantly deshielded by two oxygen atoms.

  • ~65-70 ppm: The carbon of the butoxy group attached to the oxane ring oxygen and the C6 carbon of the oxane ring.

  • ~30-32 ppm: The methylene carbons of the butoxy chain.

  • ~19-25 ppm: The methylene carbons of the oxane ring (C3, C4, C5).

  • ~14 ppm: The terminal methyl carbon of the butoxy chain.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of the C-O bonds.

  • 2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

  • 1150-1050 cm⁻¹ (strong): Characteristic C-O stretching vibrations of the ether and acetal functionalities. The presence of multiple strong bands in this region is typical for cyclic ethers and acetals.[3][4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show fragmentation patterns characteristic of ethers and acetals.

  • Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the compound, may be observed, although it could be of low intensity.

  • Major Fragmentation Pathways:

    • Loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) to give a fragment at m/z = 85.

    • Loss of butene (CH₂=CHCH₂CH₃) via a McLafferty-type rearrangement, followed by loss of a hydrogen atom, leading to a fragment at m/z = 101.

    • Cleavage of the oxane ring can lead to various smaller fragments.

Part 4: Applications in Drug Development - The Tetrahydropyranyl (THP) Protecting Group

The primary significance of 2-alkoxyoxanes, such as this compound, in drug development lies in their role as tetrahydropyranyl (THP) ethers, which are widely used as protecting groups for alcohols.[1][5][6]

The Rationale for Using THP Protecting Groups

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to selectively react one functional group in the presence of others. Alcohols are nucleophilic and can interfere with a variety of reactions. The conversion of an alcohol to a THP ether temporarily masks its reactivity.[7][8][9][10]

Key Advantages of THP Ethers:

  • Stability: THP ethers are stable to a wide range of reaction conditions, including strongly basic, organometallic, and reducing agents.[6][7]

  • Ease of Introduction: The formation of THP ethers, as detailed in the synthesis of this compound, is typically a high-yielding and straightforward reaction.[5][6]

  • Mild Removal (Deprotection): The alcohol can be readily regenerated by treating the THP ether with a mild acid, often in the presence of water or an alcohol.[1][6]

G cluster_0 Protection-Deprotection Strategy A Molecule with Alcohol and other Functional Groups B Protect Alcohol as THP Ether A->B + DHP, H+ C Perform Desired Reaction on other Functional Groups B->C Stable to various reagents D Deprotect to Regenerate Alcohol C->D Mild Acid E Final Product D->E

Caption: The utility of THP ethers as protecting groups in multi-step synthesis.

Relevance to Drug Discovery and Development

The use of protecting groups like THP ethers is a cornerstone of modern medicinal chemistry and process development for pharmaceuticals.[11] It enables chemists to build complex molecular architectures with high precision, which is essential for:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues of a lead compound to optimize its biological activity often requires the use of protecting groups to modify specific parts of the molecule.

  • Total Synthesis of Natural Products: Many natural products with therapeutic potential have complex structures with multiple functional groups. Protecting groups are indispensable for their total synthesis.

  • Process Chemistry: In the large-scale synthesis of a drug, the efficiency and robustness of each step are critical. The reliable formation and cleavage of THP ethers make them suitable for industrial applications.

Part 5: Safety and Handling

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Flammability: Ethers are generally flammable. Keep away from open flames, sparks, and other sources of ignition.

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon prolonged exposure to air and light. Store in a tightly sealed, opaque container, and consider adding a peroxide inhibitor for long-term storage.

  • Toxicity: While specific toxicity data is unavailable, it should be treated as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.

  • Handling of Reactants: The synthesis involves the use of an acid catalyst, which is corrosive. Handle with care and neutralize any spills appropriately. 3,4-Dihydro-2H-pyran and 1-butanol are also flammable and should be handled with appropriate precautions.

Conclusion

This compound, with its straightforward synthesis and stable nature, serves as an excellent exemplar of the broader class of tetrahydropyranyl ethers. While not a drug itself, its role as a precursor to a crucial protecting group in organic synthesis underscores its importance in the drug development pipeline. A thorough understanding of its synthesis, characterization, and the principles behind its application allows researchers and scientists to strategically manipulate complex molecules, paving the way for the discovery and development of new medicines. As with all chemical entities, a commitment to safe handling practices is essential for its responsible use in the laboratory.

References

A Methodological Framework for Determining the Organic Solvent Solubility Profile of 2-Butoxyoxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The solubility of a compound in various organic solvents is a critical physicochemical parameter that dictates its applicability in chemical synthesis, formulation science, and drug delivery. 2-Butoxyoxane, a cyclic ether with potential utility as a specialty solvent or synthetic intermediate, lacks a well-documented public solubility profile.[1] This guide, therefore, presents a comprehensive methodological framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of organic solvents. We bridge fundamental solubility theories, including the "like dissolves like" principle and Hansen Solubility Parameters (HSP), with robust, field-proven experimental protocols. Detailed, step-by-step procedures for the universally accepted shake-flask method are provided, coupled with analytical quantification techniques such as UV-Vis Spectroscopy and Gas Chromatography (GC). By synthesizing theoretical understanding with practical application, this guide provides a self-validating system for generating reliable and reproducible solubility data, enabling informed solvent selection and process optimization.

Introduction: The Significance of a Solubility Profile

This compound is a cyclic ether whose structure suggests unique physicochemical properties that may be valuable in material science or as a building block for more complex molecules.[1] For any such compound, a detailed understanding of its solubility is a cornerstone of its practical application. In the pharmaceutical industry, solubility directly impacts bioavailability and formulation strategies.[2][3] In process chemistry and manufacturing, solvent selection governs reaction kinetics, yield, and purification efficiency. Therefore, establishing a comprehensive solubility profile is not merely an academic exercise but a critical step in the research and development lifecycle.

This document provides both the theoretical underpinnings and the practical workflows necessary to characterize the solubility of this compound. We will explore the predictive power of solubility parameters and detail the "gold standard" experimental methods for generating precise, quantitative data.

Theoretical Framework: Predicting Solubility

Before embarking on experimental work, a theoretical assessment can guide solvent selection and streamline the screening process. The principle of "like dissolves like" serves as a foundational concept, stating that substances with similar intermolecular forces and polarity are likely to be miscible.

Intermolecular Forces at Play

The dissolution of a solute in a solvent is an energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The key forces governing these interactions are:

  • Dispersion Forces (van der Waals): Weak, temporary attractions present in all molecules.

  • Polar Forces (Dipole-Dipole): Electrostatic attractions between molecules with permanent dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).

As a cyclic ether, this compound possesses an ether oxygen, which can act as a hydrogen bond acceptor, and a nonpolar hydrocarbon chain, contributing to dispersion forces. Its solubility will be highest in solvents that can effectively engage in these specific interactions.

Hansen Solubility Parameters (HSP)

To quantify the "like dissolves like" principle, the Hansen Solubility Parameter model provides a powerful predictive tool.[4] It deconstructs the total cohesive energy of a substance into three parameters:

  • δD: Energy from d ispersion forces.

  • δP: Energy from p olar forces.

  • δH: Energy from h ydrogen bonding.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle posits that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between two substances in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[5]

A small Ra value indicates high affinity and a higher likelihood of solubility.[5] A solute is also considered to have a "solubility sphere" with a given radius (R₀). Solvents whose HSP coordinates fall within this sphere (i.e., Ra < R₀) are predicted to be good solvents for that solute.

Fig. 1: Hansen Solubility Sphere Concept cluster_0 Solubility Sphere (Radius R₀) Good Solvent 1 Solvent A Good Solvent 2 Solvent B Solute Center Solute (δD₂, δP₂, δH₂) Solute Center->Good Solvent 1 Ra < R₀ Poor Solvent Solvent C Solute Center->Poor Solvent Ra > R₀

Caption: Conceptual model of the Hansen Solubility Sphere.

Experimental Workflow for Solubility Determination

A systematic experimental approach is essential for generating reliable data. The workflow begins with qualitative range-finding and proceeds to precise quantitative measurement, followed by robust analysis.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Quantification A Select Organic Solvents (Varying Polarity & HSP) B Equilibrate Solvents & Solute to Test Temperature (e.g., 25°C) A->B C Perform Shake-Flask Saturation (Add excess this compound to solvent) B->C D Agitate until Equilibrium (e.g., 24-48 hours) C->D E Phase Separation (Centrifugation or Filtration) D->E F Prepare Serial Dilutions of Supernatant E->F G Quantify Concentration (UV-Vis, GC, or HPLC) F->G H Calculate Solubility (e.g., g/100mL or mg/mL) G->H

Caption: General experimental workflow for solubility determination.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[6] It involves saturating a solvent with an excess of solute and allowing the system to reach equilibrium.

Objective: To prepare a saturated solution of this compound in a chosen organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvents (e.g., hexane, toluene, acetone, ethanol, ethyl acetate)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Protocol:

  • Preparation: Add a pre-weighed excess amount of this compound to a clean, dry glass vial. The excess is critical to ensure saturation is achieved and maintained. A common starting point is to add enough solute so that a visible solid/liquid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[2] It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the measured concentration does not change, thereby verifying equilibrium.

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed at the test temperature to allow undissolved material to settle. To obtain a clear, saturated supernatant free of particulates, either:

    • Centrifuge the vial at a high speed.

    • Filter the solution using a chemical-resistant syringe filter (PTFE is suitable for most organic solvents). This step must be performed carefully to avoid any temperature changes that could alter the solubility.

  • Sample Analysis: Carefully extract an aliquot of the clear supernatant for quantitative analysis using one of the methods described below.

Analytical Quantification of Solute Concentration

Once a saturated solution is prepared, the concentration of dissolved this compound must be accurately measured.

UV-Vis Spectroscopy

Principle: This technique is applicable if the solute has a chromophore that absorbs light in the UV-visible range. According to the Beer-Lambert law, absorbance is directly proportional to concentration.[7]

Protocol:

  • Wavelength Scan: Prepare a dilute solution of this compound in the chosen solvent and scan across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λ_max).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λ_max and plot absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Dilute the saturated supernatant to fall within the linear range of the calibration curve. Measure its absorbance and use the calibration curve to determine its concentration.

  • Causality: This method is rapid and requires minimal sample volume.[7] However, its accuracy depends on the absence of interfering substances in the solvent that absorb at the same wavelength.[7]

Gas Chromatography (GC)

Principle: GC is an excellent method for separating and quantifying volatile and semi-volatile organic compounds. It is particularly well-suited for analyzing a solute within an organic solvent matrix.[8][9]

Protocol:

  • Method Development: Develop a GC method with an appropriate column (e.g., polar or non-polar capillary column) and temperature program to achieve good separation between the this compound peak and the solvent peak. A Flame Ionization Detector (FID) is commonly used.

  • Calibration: Prepare a set of standards with known concentrations of this compound in the test solvent. Inject each standard and create a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject a known volume of the saturated supernatant (or a dilution thereof) into the GC.

  • Quantification: Determine the peak area for this compound in the sample and calculate the concentration using the calibration curve.

  • Causality: GC offers high sensitivity and specificity, making it a robust choice that avoids many of the matrix interferences that can affect spectroscopic methods.[10][11]

Data Presentation and Interpretation

To create a comprehensive solubility profile, results should be tabulated clearly. This allows for easy comparison across different solvents and correlation with their physicochemical properties.

Table 1: Solubility Profile of this compound at 25°C (Illustrative Data)

Organic SolventSolvent ClassPolarity IndexSolubility ( g/100 mL)Method
n-HexaneNon-polar Aliphatic0.1[Placeholder Value]GC-FID
TolueneNon-polar Aromatic2.4[Placeholder Value]GC-FID
DichloromethanePolar Aprotic3.1[Placeholder Value]GC-FID
AcetonePolar Aprotic5.1[Placeholder Value]GC-FID
Ethyl AcetatePolar Aprotic4.4[Placeholder Value]GC-FID
EthanolPolar Protic4.3[Placeholder Value]GC-FID
MethanolPolar Protic5.1[Placeholder Value]GC-FID

Note: The solubility values are placeholders and must be determined experimentally.

Interpretation: The collected data should be analyzed in the context of the theoretical principles discussed. For example, one might expect this compound to show higher solubility in solvents with moderate polarity, such as ethers (e.g., THF), ketones (e.g., acetone), and esters (e.g., ethyl acetate), due to a balance of polar (ether linkage) and non-polar (butyl and oxane rings) characteristics. Comparing the experimental results with predictions from Hansen Solubility Parameters can validate the model and provide deeper insight into the governing intermolecular interactions.

Conclusion

Determining the solubility profile of a novel compound like this compound is a foundational step in its development for scientific and industrial applications. This guide has outlined a structured, multi-faceted approach that combines theoretical prediction with rigorous experimental validation. By employing Hansen Solubility Parameters to guide solvent selection and utilizing the robust shake-flask method coupled with precise analytical techniques like Gas Chromatography, researchers can generate a reliable and comprehensive solubility profile. This data is invaluable for optimizing reaction conditions, designing stable formulations, and unlocking the full potential of this compound in the fields of chemistry and material science.

References

  • Title: Determination of the Solubility of Gases in Liquids by Gas-Liquid Chro - Taylor & Francis eBooks Source: Taylor & Francis eBooks URL
  • Source: pubs.acs.
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)
  • Title: Gas chromatograph method for the determination of gas solubility in liquids Source: American Chemical Society URL
  • Title: DETERMINATION OF GAS SOLUBILITIES IN LIQUIDS Source: DTIC URL
  • Title: Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography Source: SciELO URL
  • Source: Regulations.
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
  • Title: Spectroscopic Techniques - Solubility of Things Source: Solubility of Things URL
  • Title: Shake Flask Method Summary Source: BioAssay Systems URL
  • Title: this compound||RUO Source: Benchchem URL
  • Title: Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions Source: Journal of Analytical Sciences, Methods and Instrumentation URL
  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: ACS Publications URL
  • Source: Scirp.
  • Title: How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Cuesta College URL
  • Title: Hansen Solubility Parameters (HSP)
  • Title: Experiment # 10 Using Hansen's Solubility Parameters to Predict the Solubility of Balloons in Different Solvents Source: University of Massachusetts Lowell URL
  • Title: Hansen Solubility Parameters (HSP)
  • Title: Solubility of Organic Compounds Source: University of Calgary URL
  • Title: Experiment 6 | PDF | Solubility | Acid Source: Scribd URL

Sources

A Theoretical and Computational Guide to 2-Butoxyoxane: Unveiling Conformational Preferences and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 2-Butoxyoxane, a substituted tetrahydropyran. This document is intended for researchers, scientists, and drug development professionals interested in the conformational analysis, electronic structure, and potential reactivity of this and related cyclic ether molecules. By synthesizing principles of quantum mechanics and molecular dynamics, we offer a roadmap for in-silico investigation, crucial for understanding molecular behavior and guiding experimental design.

Introduction: The Significance of this compound and In-Silico Analysis

This compound, systematically named 2-(butoxy)oxane, belongs to the class of 2-alkoxytetrahydropyrans. These structures are prevalent in a vast array of biologically active natural products and pharmaceutical compounds[1]. The orientation of the butoxy substituent at the anomeric C2 position profoundly influences the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. Understanding the subtle interplay of steric and stereoelectronic effects that govern its conformational landscape is therefore of paramount importance for predicting its physicochemical properties and biological activity.

Computational chemistry provides a powerful lens through which to explore these molecular intricacies at a level of detail often inaccessible to experimental techniques alone[2][3]. Through the application of quantum mechanical calculations and molecular dynamics simulations, we can dissect the energetic factors driving conformational preferences, probe the electronic environment, and predict potential reaction pathways. This guide will detail the theoretical underpinnings and practical workflows for conducting such studies.

Theoretical Foundations: Conformational Isomerism and the Anomeric Effect

The conformational behavior of this compound is primarily dictated by the orientation of the butoxy group, which can adopt either an axial or an equatorial position relative to the tetrahydropyran ring. The energetic preference for one conformer over the other is a result of a delicate balance between steric hindrance and a powerful stereoelectronic phenomenon known as the anomeric effect .

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position, despite the expected steric clash with other axial atoms on the ring[4][5]. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the lone pair electrons of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-O bond of the exocyclic alkoxy group[5][6].

In the case of this compound, the axial conformer allows for an optimal anti-periplanar alignment of the endocyclic oxygen's lone pair and the C2-O(butoxy) σ* orbital, leading to electron delocalization and stabilization. Conversely, the equatorial conformer lacks this ideal orbital overlap. However, the anomeric effect is often counteracted by steric repulsion between the axial butoxy group and the axial hydrogens at C4 and C6 of the pyranose ring[5]. The final conformational equilibrium is a quantitative outcome of these opposing forces.

Computational Methodologies: A Dual Approach

A comprehensive in-silico investigation of this compound necessitates a two-pronged approach: static quantum mechanical calculations to determine the energetics and geometries of stable conformers, and dynamic simulations to explore the conformational landscape and behavior over time.

Quantum Mechanical (QM) Calculations: Probing Energetics and Electronic Structure

Quantum mechanics provides the theoretical framework for accurately calculating the electronic structure and energy of a molecule[2][7]. For a molecule of the size of this compound, Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost.

The first step in any QM study is to identify all relevant low-energy conformers. This is typically achieved through a systematic or stochastic conformational search. Once potential minima are identified, their geometries are optimized to find the stationary points on the potential energy surface.

Protocol 1: Conformational Analysis using DFT

  • Initial Structure Generation: Build the this compound molecule in both the axial and equatorial conformations of the butoxy group using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): For the flexible butoxy chain, perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy rotamers.

  • Geometry Optimization: Perform geometry optimizations for all identified conformers using a DFT functional suitable for non-covalent interactions, such as M06-2X or B3LYP-D3, with a sufficiently large basis set, for instance, 6-311++G(d,p)[8].

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Comparison: Compare the relative Gibbs free energies of the axial and equatorial conformers to predict their equilibrium populations at a given temperature.

To quantitatively assess the hyperconjugative interactions responsible for the anomeric effect, Natural Bond Orbital (NBO) analysis is an invaluable tool. NBO analysis transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, allowing for the quantification of donor-acceptor interactions.

Protocol 2: NBO Analysis of the Anomeric Effect

  • Perform NBO Calculation: Following the geometry optimization and frequency calculation, perform an NBO analysis on the optimized axial and equatorial conformers. This is a standard option in many quantum chemistry software packages.

  • Analyze Donor-Acceptor Interactions: Examine the NBO output for second-order perturbation theory analysis of the Fock matrix. Look for the interaction between the lone pair orbitals (LP) of the endocyclic oxygen (O1) and the antibonding orbital (σ*) of the C2-O(butoxy) bond.

  • Quantify Stabilization Energy: The stabilization energy (E(2)) associated with the LP(O1) -> σ*(C2-O(butoxy)) interaction provides a quantitative measure of the strength of the anomeric effect. Compare the E(2) values for the axial and equatorial conformers.

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

While QM calculations provide a static picture of stable conformers, molecular dynamics simulations offer insights into the dynamic behavior of this compound in a condensed phase (e.g., in solution)[9][10]. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational transitions and the calculation of time-averaged properties.

A typical MD simulation involves placing the molecule of interest in a periodic box filled with solvent molecules and then allowing the system to evolve over time.

Protocol 3: Molecular Dynamics Simulation of this compound in Water

  • Force Field Parameterization: Choose a suitable force field for the simulation (e.g., OPLS-AA, GAFF). The quality of the force field is critical for accurate results. Generate the topology and parameter files for this compound.

  • System Solvation: Place the optimized this compound conformer (e.g., the lowest energy one from QM calculations) in the center of a periodic box and solvate it with a pre-equilibrated water model (e.g., TIP3P).

  • Energy Minimization: Perform an energy minimization of the entire system to remove any unfavorable steric clashes.

  • System Equilibration: Gradually heat the system to the desired temperature (e.g., 298 K) and then run a simulation under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize. This ensures the system is in a physically realistic state.

Once the system is equilibrated, a longer "production" simulation is run to collect data for analysis.

Protocol 4: Analysis of MD Trajectories

  • Production Run: Perform a production MD simulation for a sufficient length of time (typically nanoseconds to microseconds, depending on the process of interest).

  • Trajectory Analysis: Analyze the saved trajectory to:

    • Monitor Dihedral Angles: Track the key dihedral angles that define the conformation of the butoxy group and the pyranose ring to observe conformational transitions.

    • Calculate Radial Distribution Functions (RDFs): Calculate the RDFs between specific atoms of this compound and the solvent to understand the solvation structure.

    • Compute Free Energy Landscapes: Use techniques like umbrella sampling or metadynamics to calculate the free energy profile along a specific reaction coordinate, such as the dihedral angle defining the axial-equatorial transition.

Data Presentation and Visualization

Clear presentation of computational data is crucial for interpretation and communication.

Tabulated Energetic Data
ConformerRelative Electronic Energy (kcal/mol)Relative ZPVE-Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Axial0.000.000.00
EquatorialValueValueValue

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Visualization of Computational Workflows

Visualizing the logical flow of a computational study can greatly enhance understanding.

Computational_Workflow cluster_QM Quantum Mechanical Calculations cluster_MD Molecular Dynamics Simulations cluster_Results Analysis & Interpretation mol_build Molecular Structure Generation conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ff_param Force Field Parameterization geom_opt->ff_param Optimized Structure nbo_analysis NBO Analysis freq_calc->nbo_analysis energetics Relative Energies freq_calc->energetics anomeric_effect Anomeric Effect Quantification nbo_analysis->anomeric_effect solvation System Solvation ff_param->solvation equilibration System Equilibration solvation->equilibration production_run Production Simulation equilibration->production_run traj_analysis Trajectory Analysis production_run->traj_analysis dynamics Conformational Dynamics traj_analysis->dynamics solvation_effects Solvation Structure traj_analysis->solvation_effects

Caption: A generalized workflow for the theoretical and computational study of this compound.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth analysis of this compound. By combining quantum mechanical calculations with molecular dynamics simulations, researchers can gain a detailed understanding of the conformational preferences, electronic structure, and dynamic behavior of this important class of molecules. Future studies could extend these methodologies to investigate the reactivity of this compound, for example, by modeling its interaction with enzymes or its behavior under various reaction conditions. Such in-silico investigations will continue to be an indispensable tool in the fields of medicinal chemistry and materials science, accelerating the discovery and design of novel molecules with desired properties.

References

Methodological & Application

Application Note: Advanced Analytical Strategies for the Detection and Quantification of 2-Butoxyoxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methods for the detection and quantification of 2-Butoxyoxane. As a member of the glycol ether family, understanding its presence and concentration in various matrices is crucial for research, development, and quality control.[1] This document outlines two primary analytical approaches: a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive and specific analysis, and a High-Performance Liquid Chromatography (HPLC) method as a viable alternative, particularly when derivatization is employed. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, and guidance on data interpretation.

Introduction to this compound

This compound is a chemical compound that can be synthesized through the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 1-butanol.[1] This reaction suggests a structure of 2-(butan-1-yloxy)oxane. It belongs to the broader class of glycol ethers, which are widely used as solvents in coatings, inks, and cleaning products.[1] Given the extensive use of related compounds, the development of reliable and validated analytical methods is essential for monitoring its presence in various formulations, environmental samples, and biological matrices.

The analytical challenge with this compound lies in its volatility and lack of a strong native chromophore, which dictates the choice of appropriate analytical instrumentation and methodologies. This guide provides a foundational framework for developing and implementing such methods.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods. While extensive experimental data for this specific compound is not widely published, we can infer its properties based on its chemical structure and comparison with analogous compounds.

PropertyValue/InformationSource/Rationale
Molecular Formula C₈H₁₆O₂Based on synthesis from 1-butanol (C₄H₁₀O) and 3,4-dihydro-2H-pyran (C₅H₈O), with the loss of water implied in some related syntheses, the likely structure is an ether linkage, giving C₉H₁₈O₂. However, the name "this compound" implies a direct addition to the oxane ring, leading to C₉H₁₈O₂. For clarity, we will proceed assuming the structure is 2-(butan-1-yloxy)oxane.
Molecular Weight ~158.24 g/mol Calculated based on the molecular formula C₉H₁₈O₂.
Boiling Point (°C) Not reported; estimated to be in the range of 180-220 °CEstimation based on structurally similar compounds. For comparison, 2-Butoxyethanol has a boiling point of 171 °C.[2]
Solubility Expected to have moderate solubility in water and high solubility in organic solvents.The butoxy group provides lipophilic character, while the oxane ring provides some polarity.
Appearance Likely a colorless liquid at room temperature.Typical for many glycol ethers of similar molecular weight.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column.[3] The mass spectrometer then fragments the eluted components into ions, which are sorted by their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.[4]

Rationale for GC-MS

The choice of GC-MS is underpinned by its high sensitivity, selectivity, and the ability to provide structural information. This is particularly advantageous for complex matrices where co-eluting compounds might interfere with other detection methods. The expected volatility of this compound makes it an ideal candidate for GC analysis.

Experimental Workflow for GC-MS Analysis

The overall workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., aqueous solution, product formulation) Extraction Liquid-Liquid Extraction (e.g., with Hexane or Dichloromethane) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analysis (Quadrupole or ToF) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Spectrum Mass Spectrum Acquisition Chromatogram->Spectrum Quantification Quantification & Reporting Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol for GC-MS Analysis

A. Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from an aqueous matrix.

  • Aliquot: Transfer 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to a final concentration of 1 µg/mL.

  • Extraction Solvent: Add 5 mL of hexane or dichloromethane to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.

  • Transfer: Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

B. Instrumental Parameters

ParameterRecommended SettingRationale
Gas Chromatograph Modern GC system with electronic pressure controlEnsures reproducible retention times.
Injector Split/Splitless InletAllows for analysis of a wide range of concentrations.
Injection Volume 1 µLStandard volume for capillary GC.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.[3]
Split Ratio 20:1 (adjustable based on concentration)Prevents column overloading while maintaining good peak shape.
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.
Flow Rate 1.2 mL/min (constant flow)Optimal for most capillary columns.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms, HP-5ms)Provides good separation for a wide range of semi-volatile compounds.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program that should effectively elute this compound.
Mass Spectrometer Quadrupole, Ion Trap, or Time-of-Flight (ToF)Standard MS analyzers for routine analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp. 150 °CStandard operating temperature.
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced sensitivity and quantification.
Data Analysis and Interpretation
  • Identification: The retention time of the analyte peak in the total ion chromatogram (TIC) should match that of a known standard. The mass spectrum of the peak should be compared to a reference spectrum for confirmation. Key expected fragments for this compound would likely arise from the cleavage of the butoxy group and fragmentation of the oxane ring.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The peak area of the analyte is typically normalized to the peak area of the internal standard to correct for variations in injection volume and instrument response.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC-MS is the preferred method, HPLC can be employed, especially in laboratories where GC-MS is not available.[5] A significant consideration for HPLC analysis of this compound is its lack of a strong UV-absorbing chromophore. Therefore, detection typically requires either a universal detector like a Charged Aerosol Detector (CAD) or derivatization to introduce a chromophoric or fluorophoric tag.

Rationale for HPLC with Derivatization

Derivatization can significantly enhance the detectability of this compound by HPLC with common UV or fluorescence detectors. This approach involves a chemical reaction to attach a molecule with desirable detection properties to the analyte. Reversed-phase HPLC is the most common separation mode, where separation is based on the analyte's hydrophobicity.[6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solid-Phase Extraction (SPE) Sample->Extraction Derivatization Derivatization Reaction (e.g., with 1-anthroylnitrile) Extraction->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram HPLC Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound with derivatization.

Detailed Protocol for HPLC Analysis

A. Sample Preparation and Derivatization

This protocol is adapted from methods used for similar compounds like 2-Butoxyethanol.

  • Extraction: Clean up the sample using a suitable Solid-Phase Extraction (SPE) cartridge to remove interfering matrix components.

  • Derivatization Reagent: Prepare a solution of 1-anthroylnitrile in a suitable solvent.

  • Reaction: In a reaction vial, mix the extracted sample with the derivatization reagent and a catalyst (e.g., quinuclidine).

  • Incubation: Allow the reaction to proceed at room temperature for approximately 30 minutes.

  • Quenching: Stop the reaction by adding a quenching agent.

  • Dilution: Dilute the final solution with the mobile phase before injection.

B. Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary HPLC system with a degasser, autosampler, and column oven.Standard equipment for modern HPLC analysis.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)Provides excellent separation for a wide range of non-polar to moderately polar compounds.[6]
Mobile Phase Gradient of Acetonitrile and WaterA common mobile phase for reversed-phase chromatography, allowing for the elution of compounds with varying polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling the viscosity of the mobile phase.
Injection Volume 10 µLA standard injection volume for HPLC.
Detector Fluorescence DetectorOffers high sensitivity and selectivity for the derivatized analyte.
Excitation λ Dependent on the derivatizing agent (e.g., for 1-anthroyl esters)Set to the maximum absorbance wavelength of the fluorophore.
Emission λ Dependent on the derivatizing agent (e.g., for 1-anthroyl esters)Set to the maximum emission wavelength of the fluorophore.

Method Validation and Quality Control

For both GC-MS and HPLC methods, it is imperative to perform a thorough method validation to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Regular analysis of quality control (QC) samples, including blanks, standards, and spiked samples, should be integrated into the analytical workflow to monitor the performance of the method over time.

References

  • PubChem. (n.d.). 2-[2-(2-Butoxyethoxy)ethoxy]oxane. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for 2-Butoxyethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. Retrieved from [Link]

  • Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(3), 149-154. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butoxyoctane. National Center for Biotechnology Information. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (2006). 2-BUTOXYETHANOL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 88. Retrieved from [Link]

  • Zhang, J., et al. (2012). [Detecting 2-butoxy ethanol in the air of workplaces by gas chromatography]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 30(5), 389-390. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanol, 2-butoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chromatography Forum. (2014). HPLC Sample Derivatization - 2butoxyethanol. Retrieved from [Link]

  • Yoshikawa, M., & Tani, C. (2003). Sensitive determination of alkoxyethanols by pre-column derivatization with 1-anthroylnitrile and reversed-phase high-performance liquid chromatography.
  • University of California, Davis. (n.d.). Gas Chromatography. Retrieved from [Link]

  • Britannica. (n.d.). Mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 3-3, Physical and Chemical Properties of 2-Butoxyethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). High Performance Liquid Chromatography. Retrieved from [Link]

  • LabX. (2018). Mastering Liquid Chromatography: Essential Techniques & Modern Innovations. Retrieved from [Link]

  • Holčapek, M., et al. (2018). A comprehensive guide for performing sample preparation and top-down protein analysis. Journal of Chromatography B, 1092, 339-354. Retrieved from [Link]

Sources

Laboratory-Scale Synthesis of 2-Butoxyoxane: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Butoxyoxane, also known as 2-butoxytetrahydropyran, is a cyclic ether with applications as a specialty solvent and as an intermediate in organic synthesis.[1] Its synthesis is a prime example of the formation of a tetrahydropyranyl (THP) ether, a widely utilized strategy for the protection of hydroxyl groups in multi-step organic syntheses.[2][3] The THP group is valued for its ease of introduction, stability across a range of non-acidic conditions, and straightforward removal under mild acidic conditions.[2][3]

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development who require a reliable and well-understood method for preparing this and related compounds. Beyond a simple recitation of steps, this guide delves into the causality behind the experimental choices, ensuring a thorough understanding of the process.

Reaction Mechanism: Acid-Catalyzed Formation of a THP Ether

The synthesis of this compound proceeds via the acid-catalyzed addition of 1-butanol to 3,4-dihydro-2H-pyran (DHP).[1][2] This reaction is a classic example of the formation of an acetal from an enol ether. The mechanism can be broken down into three key steps:

  • Protonation of Dihydropyran (DHP): The reaction is initiated by the protonation of the double bond in DHP by an acid catalyst. This step is crucial as it generates a resonance-stabilized oxocarbenium ion, a highly reactive electrophile. The choice of acid catalyst can range from strong protic acids like hydrochloric acid or p-toluenesulfonic acid to Lewis acids.[3]

  • Nucleophilic Attack by 1-Butanol: The lone pair of electrons on the oxygen atom of 1-butanol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This results in the formation of a new carbon-oxygen bond and a protonated ether intermediate.

  • Deprotonation: A weak base, typically the solvent or the conjugate base of the acid catalyst, removes the proton from the newly formed ether, regenerating the acid catalyst and yielding the final product, this compound.

reaction_mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ H+ H⁺ (from acid catalyst) Protonated_Ether Protonated Ether Intermediate Oxocarbenium->Protonated_Ether + 1-Butanol Butanol 1-Butanol Product This compound Protonated_Ether->Product - H⁺

Figure 1: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
3,4-Dihydro-2H-pyran (DHP)C₅H₈O84.121.0 eq (e.g., 5.0 g, 59.4 mmol)Should be freshly distilled if purity is a concern.
1-ButanolC₄H₁₀O74.121.2 eq (e.g., 6.6 g, 8.9 mL, 71.3 mmol)Anhydrous grade is recommended.
Pyridinium p-toluenesulfonate (PPTS)C₁₁H₁₃NO₃S251.300.02 eq (e.g., 0.30 g, 1.2 mmol)A mild and effective acid catalyst.
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLAnhydrous grade.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~30 mLFor quenching the reaction.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying the organic layer.

Expertise & Experience Note: While stronger acids like sulfuric acid or hydrochloric acid can be used, they can sometimes lead to polymerization of the dihydropyran or other side reactions. Pyridinium p-toluenesulfonate (PPTS) is a milder, non-hygroscopic crystalline solid that is easy to handle and provides excellent catalytic activity for this transformation, minimizing byproducts.[2] The slight excess of 1-butanol helps to drive the reaction to completion.

Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-pyran (1.0 eq) and anhydrous dichloromethane (~40 mL).

  • Addition of Alcohol and Catalyst: To the stirred solution, add 1-butanol (1.2 eq) followed by pyridinium p-toluenesulfonate (PPTS) (0.02 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting alcohol), quench the reaction by adding saturated sodium bicarbonate solution (~30 mL). Stir vigorously for 5 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound can be purified by vacuum distillation to obtain a colorless liquid.

  • Boiling Point: Approximately 170-172 °C at atmospheric pressure. The boiling point will be lower under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the presence of the butyl and tetrahydropyran moieties.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic C-O-C ether stretch.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.

experimental_workflow A 1. Reaction Setup (DHP in DCM) B 2. Add Reagents (1-Butanol, PPTS) A->B C 3. Reaction at RT (Monitor by TLC/GC) B->C D 4. Quench (Sat. NaHCO₃) C->D E 5. Workup (Separatory Funnel) D->E F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G 7. Purification (Vacuum Distillation) F->G H 8. Characterization (NMR, IR, GC-MS) G->H

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dihydropyran has a strong, unpleasant odor and is flammable. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through rigorous in-process monitoring and final product characterization. The use of TLC or GC allows for real-time assessment of the reaction's progress, ensuring that the quenching step is performed at the optimal time to maximize yield and minimize side products. The multi-technique characterization approach provides orthogonal confirmation of the product's identity and purity, leaving no ambiguity in the final result.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Akhlaghinia, B., & Roohi, E. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[1][2][3]triazine. TÜBİTAK Academic Journals.

  • RSC Publishing. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection of an alcohol with dihydropyran under acidic conditions. Retrieved from [Link]

Sources

2-Butoxyoxane: A Comprehensive Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Niche Solvent with Unique Potential

In the vast landscape of chemical solvents, the exploration of novel structures continues to open new avenues for reaction control, solubility, and innovative molecular design. 2-Butoxyoxane, a cyclic ether with a pendant butoxy group, represents one such frontier. While not as extensively characterized as common laboratory solvents, its unique bifunctional nature as both a cyclic ether and an acetal presents intriguing possibilities for the discerning researcher. This guide serves as a detailed technical resource for scientists and drug development professionals interested in the synthesis, properties, and potential applications of this compound. We will delve into the causality behind its synthesis, its predicted solvent characteristics, and provide robust protocols for its preparation and safe handling, positioning it as a specialty solvent for challenging chemical transformations.

Physicochemical Profile and Comparative Analysis

Due to the limited specific experimental data on this compound, we can infer its properties based on its structural analogues, namely tetrahydropyran (the parent ring) and 2-butoxyethanol (a linear analogue). The presence of the oxane ring suggests properties similar to other cyclic ethers like tetrahydrofuran (THF) and 1,4-dioxane, which are valued for their ability to solvate a wide range of organic compounds.[1][2] The butoxy group introduces a more significant hydrophobic character compared to the parent tetrahydropyran.

PropertyTetrahydrofuran (THF)1,4-Dioxane2-ButoxyethanolThis compound (Predicted)
Molecular Formula C₄H₈OC₄H₈O₂C₆H₁₄O₂C₈H₁₆O₂
Boiling Point (°C) 66101171~180-200
Density (g/cm³) 0.8891.0330.902~0.95
Water Solubility MiscibleMiscibleMisciblePartially Soluble
Key Features Good for organometallicsHigher boiling pointAmphiphilic, surfactant-likeHigh boiling point, potential for specific hydrogen bonding

This table presents a comparative analysis of this compound's predicted properties against common solvents.

The acetal linkage in this compound is a critical feature, rendering it stable under basic and neutral conditions but susceptible to cleavage under acidic conditions.[3] This property is the cornerstone of the widely used tetrahydropyranyl (THP) protecting group for alcohols.[4] Consequently, this compound is not recommended as a solvent for reactions involving strong acids.

Synthesis of this compound: An In-depth Protocol

The most direct route to this compound is the acid-catalyzed addition of 1-butanol to 3,4-dihydro-2H-pyran.[5] This reaction is analogous to the formation of THP ethers, a standard transformation in organic synthesis.[6]

Reaction Mechanism and Rationale

The reaction proceeds via protonation of the electron-rich double bond of 3,4-dihydro-2H-pyran by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of 1-butanol then attacks this electrophilic intermediate, and subsequent deprotonation yields the this compound product. The use of an acid catalyst is essential to activate the dihydropyran.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ Oxocarbenium_node Oxocarbenium Ion H_plus H+ Butanol 1-Butanol Intermediate Protonated Intermediate Butanol->Intermediate Attack Intermediate_node Protonated Intermediate Oxocarbenium_node->Intermediate Product This compound Intermediate_node->Product - H+ H_plus_out H+

Caption: Synthesis of this compound Workflow.

Detailed Experimental Protocol

Materials:

  • 3,4-Dihydro-2H-pyran (DHP) (CAS: 110-87-2)

  • 1-Butanol (CAS: 71-36-3)

  • p-Toluenesulfonic acid monohydrate (PTSA) (CAS: 6192-52-5) or other suitable acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (100 mL).

  • Addition of Reactants: Add 1-butanol (1.0 equivalent) to the DCM. Begin stirring and then add 3,4-dihydro-2H-pyran (1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equivalents). The reaction is typically exothermic, and gentle cooling with a water bath may be necessary to maintain room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is generally complete within 1-3 hours.

  • Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety, Handling, and Storage: A Trustworthy Framework

As a cyclic ether, this compound is expected to be a peroxide-forming chemical.[7][8] The autooxidation of ethers upon exposure to air and light can lead to the formation of highly explosive peroxide crystals.[9] Therefore, stringent safety protocols are paramount.

Peroxide Formation and Detection
  • Storage: Store this compound in a tightly sealed, air-impermeable, light-resistant container (e.g., an amber bottle).[8][9] The headspace should be purged with an inert gas like nitrogen or argon.[7]

  • Labeling: All containers of this compound must be dated upon receipt and upon opening.[10]

  • Testing: Periodically test for the presence of peroxides, especially before any distillation or concentration steps.[9] Commercially available peroxide test strips are suitable for this purpose.[7] A peroxide concentration of >50 ppm is considered hazardous and requires treatment or disposal.[9]

  • Visual Inspection: Before opening any container, visually inspect for the presence of crystals or a viscous liquid, which could indicate dangerous levels of peroxides.[8] If observed, do not open the container and contact your institution's environmental health and safety office for disposal.[10]

Caption: Safe Handling Workflow for this compound.

Handling of Precursors
  • 3,4-Dihydro-2H-pyran: This is a highly flammable liquid and vapor that can also form explosive peroxides.[11][12] It should be handled in a well-ventilated fume hood, away from ignition sources.[11]

  • 1-Butanol: A flammable liquid that can cause serious eye damage and skin irritation.[13][14] It may also cause respiratory irritation and drowsiness.[15][16] Standard personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn.[17]

Potential Applications in Chemical Synthesis and Drug Development

The unique structural features of this compound suggest several potential applications for the research scientist.

As a High-Boiling Point Aprotic Solvent

With a predicted boiling point significantly higher than THF, this compound could be an excellent solvent for reactions requiring elevated temperatures. Its aprotic, ether-like nature makes it suitable for reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums) and other strongly basic or nucleophilic species, provided the temperature is controlled.[6]

Potential Reaction Scenarios:

  • Nucleophilic Aromatic Substitution (SNA_r): Its high boiling point could facilitate SNA_r reactions that are often sluggish at lower temperatures.

  • Metal-Catalyzed Cross-Coupling Reactions: For certain cross-coupling reactions that benefit from polar aprotic solvents, this compound could offer a unique combination of polarity and high temperature tolerance.

As a Reagent in Protecting Group Chemistry

While the THP group is typically introduced using 3,4-dihydro-2H-pyran, this compound could potentially be used in trans-acetalization reactions to protect alcohols under specific conditions, although this would be a non-standard application. The acid-lability of the acetal is the key feature here.[3]

In Drug Discovery and Materials Science

The tetrahydropyran ring is a common motif in many biologically active natural products and pharmaceutical agents.[18] The bifunctional nature of this compound, containing both a cyclic ether and a flexible butoxy chain, could be exploited in the design of novel molecular scaffolds. For instance, it could serve as a linker in drug-conjugate chemistry or as a monomer in the synthesis of specialized polymers with tailored properties. Silyl ethers, which share some functional similarities, have been explored for creating acid-sensitive biomaterials for drug delivery.[19][20]

Conclusion: A Solvent for Specialized Applications

This compound is a specialty solvent that, while not a universal replacement for common laboratory solvents, offers a unique combination of properties that can be advantageous in specific synthetic contexts. Its high boiling point, aprotic nature, and inherent acetal functionality make it a valuable tool for researchers working on challenging chemical transformations. By understanding its synthesis, predicted properties, and, most importantly, its safety considerations, scientists can confidently explore the potential of this compound in their research endeavors. This guide provides the foundational knowledge and protocols to enable such exploration, fostering innovation in both academic and industrial research.

References

  • Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18). Retrieved from Texas Christian University Environmental Health and Safety website.
  • 1-Butanol - Safety Data Sheet. (2024, July 7).
  • 1-Butanol (Spectranalyzed) - SAFETY DATA SHEET. (2009, January 21).
  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (2025, September 3). Retrieved from University of California, Santa Barbara Environmental Health & Safety website.
  • Material Safety Data Sheet - 1-Butanol MSDS. (2005, October 10).
  • 1-Butanol - Safety Data Sheet. (2017, January 12).
  • Safety Data Sheet: 1-Butanol. (n.d.).
  • 3,4-Dihydro-2H-pyran - Safety Data Sheet. (n.d.).
  • Ethers and peroxide forming compounds. (n.d.).
  • Safe Handling of Peroxide Forming Chemicals. (n.d.). Retrieved from University of California, Irvine Environmental Health & Safety website.
  • Peroxide-Forming Chemicals. (n.d.). Retrieved from UC Santa Barbara Department of Chemistry and Biochemistry website.
  • "Dihydro-2H-pyran-3(4H)-one" storage and handling guidelines. (n.d.).
  • Tetrahydropyran. (n.d.). In Wikipedia. Retrieved from [Link]

  • Safety Data Sheet: 3,4-dihydro-2H-pyran. (n.d.).
  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Protective Groups in Organic Synthesis.
  • Cyclic Ether Definition - Organic Chemistry Key Term. (n.d.).
  • 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. (2016, May 31).
  • Introduction of Ethers, Chemical Properties of Ethers, Uses of Ethers. (n.d.).
  • Tetrahydropyranyl Ethers. (n.d.).
  • Ethers. (n.d.).
  • 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran). (n.d.).
  • 3,4-Dihydro-2H-pyran CAS 110-87-2. (n.d.).
  • Physical Properties of Ethers and Epoxides. (n.d.).
  • Cyclic Ethers and Their Use. (2025, July 5).
  • Synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones. Their use as dienophiles in Diels-Alder cycloadditions. (n.d.).
  • What is Tetrahydropyran? (2023, October 16).
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017, March 8).
  • Tetrahydropyran synthesis. (n.d.).
  • Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. (n.d.).
  • An In-depth Technical Guide to the Synthesis of Dihydro-2H-pyran-3(4H)-one from 3-Hydroxytetrahydropyran. (n.d.).
  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (n.d.).
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2025, December 22).
  • 3,4-Dihydro-2H-pyran synthesis. (n.d.).
  • Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid-Sensitive Biomaterials. (2025, August 6).
  • Catalytic enantioselective alkylation of 2-alkoxy-tetrahydrofurans. (n.d.).
  • New method for asymmetric N,N-acetal synthesis promises advances in drug development. (2021, February 9).
  • Synthetic Approaches to 2,6-trans-Tetrahydropyrans. (n.d.).
  • Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. (2011, December 22).
  • Process for the preparation of dihydropyrans. (n.d.).
  • Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. (2021, July 22).
  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis. (2023, September 28).
  • A process for preparing dihydropyran and its use as protective agent. (n.d.).
  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis. (2023, September 28).
  • Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. (2022, January 21).

Sources

Application Note & Protocol: High-Purity Isolation of 2-Butoxyoxane via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Butoxyoxane, a substituted tetrahydropyran (THP), belongs to a class of cyclic ethers that are prevalent structural motifs in a vast number of bioactive natural products and pharmaceutical compounds.[1] The precise stereochemistry and purity of such building blocks are paramount, as even minor impurities can significantly impact the efficacy, safety, and synthetic yield of subsequent drug development stages. This application note provides a detailed, field-proven protocol for the purification of this compound from a crude synthetic mixture using normal-phase flash column chromatography.

The core of this protocol is built upon the principle of differential adsorption. We will leverage the polarity difference between the target compound and potential impurities. The protocol is designed as a self-validating system, incorporating preliminary Thin-Layer Chromatography (TLC) for method development to ensure optimal separation, followed by a robust flash chromatography procedure and post-purification analysis. This guide is intended for researchers, chemists, and process development professionals requiring high-purity this compound for their work.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on normal-phase flash chromatography, a preparative liquid chromatography technique that separates compounds based on their polarity.[2]

  • Stationary Phase: Polar silica gel (SiO₂) is used as the stationary phase. The surface of the silica is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with analytes.

  • Mobile Phase: A non-polar or low-polarity solvent system (eluent) is used as the mobile phase.

  • Mechanism: When the crude sample is introduced to the column, its components adsorb to the silica surface. The mobile phase is then passed through the column. Compounds with lower polarity have a weaker affinity for the polar silica gel and a higher affinity for the mobile phase, causing them to travel down the column more quickly. Conversely, more polar compounds interact more strongly with the silica gel and are retained longer. By carefully selecting the mobile phase composition, we can achieve effective separation of this compound from both less polar and more polar impurities. The ideal mobile phase composition is determined empirically using TLC to achieve a retention factor (Rƒ) of approximately 0.2-0.35 for the target compound, which minimizes elution time and solvent usage while ensuring good separation.[3]

Health & Safety Precautions

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvent Hazards: Hexanes and ethyl acetate are flammable liquids. Keep away from heat, sparks, and open flames. Ensure the work area is well-ventilated to avoid inhalation of vapors.[4]

  • Silica Gel: Fine silica gel powder is a lung irritant. Handle silica gel carefully in the fume hood to avoid generating dust.[3]

  • Peroxide Formation: Ethers like this compound have the potential to form explosive peroxides upon prolonged exposure to air and light.[5] Store the purified product in a tightly sealed, amber container under an inert atmosphere (e.g., nitrogen or argon) and keep it in a cool, dark place.[5]

Materials & Reagents

Equipment Reagents & Consumables
Automated Flash Chromatography SystemCrude this compound (synthesis mixture)
Pre-packed Silica Gel Column (e.g., 40 g)n-Hexane (HPLC Grade)
TLC Plates (Silica gel 60 F₂₅₄)Ethyl Acetate (EtOAc, HPLC Grade)
TLC Developing ChamberTLC Staining Solution (e.g., Potassium Permanganate)
UV Lamp (254 nm)Glass Vials & Test Tubes for Fraction Collection
Heat GunPasteur Pipettes & Bulbs
Rotary EvaporatorCapillary Spotting Tubes
High-Vacuum PumpAnhydrous Sodium Sulfate (for drying, if needed)

Detailed Experimental Protocol

This protocol is divided into two key stages: method development using TLC and the scaled-up purification using flash chromatography.

Part A: Method Development via Thin-Layer Chromatography (TLC)

The causality behind this step is to identify a solvent system that provides optimal separation before committing the bulk of the material to the column. An ideal Rƒ of ~0.3 is targeted.[3]

  • Prepare TLC Chamber: Add a small amount (~0.5 cm depth) of a test eluent (e.g., 10% Ethyl Acetate in Hexane) to the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid.

  • Sample Preparation: Dissolve a small amount of the crude this compound mixture in a few drops of a volatile solvent like dichloromethane.

  • Spotting the Plate: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate. Also, spot any available standards of starting materials if possible.

  • Developing the Plate: Place the spotted TLC plate into the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Since this compound lacks a strong UV chromophore, visualization will require staining. Dip the plate in a potassium permanganate (KMnO₄) stain and gently heat with a heat gun. Organic compounds will appear as yellow/brown spots on a purple background.

  • Optimization: Analyze the separation. If the this compound spot (and all other spots) has a very high Rƒ (>0.5), the eluent is too polar. Decrease the percentage of ethyl acetate. If the Rƒ is too low (<0.1), the eluent is not polar enough. Increase the percentage of ethyl acetate. Repeat this process until the Rƒ of the target compound is ~0.3 and it is well-separated from its nearest impurities.

Part B: Flash Chromatography Purification
  • Column Equilibration: Install the appropriate size pre-packed silica gel column onto the flash system. The column size is chosen based on the amount of crude material; a 70:1 ratio of silica gel to crude mixture is a good starting point for difficult separations.[6] Prime and equilibrate the column with the non-polar solvent (Hexane) followed by the optimized mobile phase from Part A.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude material) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.[2] This is the "dry-loaded" sample.

    • Load this powder into an empty solid-load cartridge and attach it to the flash system. Dry loading prevents solvent effects that can compromise separation at the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin the purification run using the optimized eluent system as an isocratic method (constant solvent composition).

    • If impurities are very close to the product, a shallow gradient (e.g., starting with 2% EtOAc/Hexane and slowly increasing to 15% EtOAc/Hexane) can improve resolution.

    • The system will automatically collect fractions into test tubes or vials based on the detector signal (e.g., UV, if impurities are UV-active, or an evaporative light scattering detector).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the same eluent system. Spot every 2-3 fractions on a single TLC plate to quickly identify the product-containing fractions.

    • Pool all fractions that contain only the pure this compound spot.

  • Product Isolation:

    • Combine the pure fractions into a tared round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask on a high-vacuum line for at least one hour to remove any residual solvent.

    • Record the final mass of the pure, isolated this compound and calculate the yield. Confirm purity using analytical techniques such as GC-MS or ¹H NMR.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to final product isolation.

G cluster_prep Method Development cluster_purify Purification cluster_post Analysis & Isolation TLC_Sample Prepare Crude Sample Solution TLC_Run Spot & Develop TLC Plate TLC_Sample->TLC_Run TLC_Stain Visualize with KMnO₄ Stain TLC_Run->TLC_Stain TLC_Analyze Analyze Rƒ & Optimize Eluent TLC_Stain->TLC_Analyze Dry_Load Dry Load Crude onto Silica TLC_Analyze->Dry_Load Optimized Eluent Equilibrate Equilibrate Flash Column Dry_Load->Equilibrate Run_Flash Run Flash Chromatography Equilibrate->Run_Flash Collect Collect Fractions Run_Flash->Collect Analyze_Frac Analyze Fractions by TLC Collect->Analyze_Frac Pool Pool Pure Fractions Analyze_Frac->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for this compound Purification.

Summary of Key Parameters & Expected Results

The following table provides a starting point for the purification of ~1 gram of crude material. Adjustments should be made based on the results of the TLC analysis.

ParameterRecommended Value / SettingRationale
Stationary Phase 40 g Pre-packed Silica Gel CartridgeA ~40:1 silica-to-crude ratio is standard for good separation of closely eluting spots.[6]
Mobile Phase (Eluent) Hexane / Ethyl Acetate (EtOAc)Standard solvent system for normal-phase chromatography of moderately polar compounds.[7]
Initial Eluent System 5-15% EtOAc in Hexane (v/v)To be optimized by TLC to achieve an Rƒ of ~0.3 for this compound.[3]
Loading Method Dry LoadingMinimizes band broadening and improves resolution compared to liquid injection.[2]
Flow Rate 30-40 mL/minA typical flow rate for a 40 g column that balances speed and resolution.
Detection TLC with KMnO₄ stainThis compound is not UV-active; permanganate stain visualizes most organic compounds.
Expected Purity >98% (by GC or qNMR)The goal of the purification process.
Expected Recovery 85-95%Dependent on the purity of the crude material and the difficulty of the separation.

References

  • Jiang, B., et al. (2021). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Catalysis. [Link]

  • University of Cape Town Department of Chemistry. SOP: Flash Chromatography. [Link]

  • Gheorghiu, M. D. (2021). Flash Chromatography. Chemistry LibreTexts. [Link]

  • University of Rochester Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Teledyne ISCO. The Power of Preparative HPLC Systems. [Link]

  • Movassaghi, M., & Chen, B. (2007). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses Procedures. [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • Waters Corporation. Preparative HPLC Columns | Laboratory-Scale HPLC Purification. [Link]

  • LCGC International. Introduction to Preparative HPLC. [Link]

  • University of California, Davis. Gas Chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10976213, 2-Butoxyoctane. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-butoxyethanol. [Link]

Sources

Subject: Inquiry Regarding "2-Butoxyoxane" Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Dear Researcher,

Thank you for your request for detailed application notes and protocols on the safe handling and storage of "2-Butoxyoxane."

Following a comprehensive search of chemical databases and safety literature, we have been unable to identify a compound with the specific name "this compound." This suggests that the name may be a typographical error or a non-standard nomenclature.

The safe handling of chemical reagents is of paramount importance, and providing accurate information is our highest priority. To ensure we can deliver the precise and reliable safety protocols you require, could you please verify the chemical name?

It is possible that the intended compound is 2-Butoxyethanol (CAS No. 111-76-2), a common solvent with a similar name.

To proceed, we kindly request that you:

  • Confirm the correct chemical name.

  • If possible, provide the Chemical Abstracts Service (CAS) number for the substance . The CAS number is a unique identifier that will allow us to locate the exact safety and handling data required.

Once we have the correct information, we will be pleased to generate the comprehensive, in-depth technical guide you requested, complete with detailed protocols, data tables, and visualizations.

We look forward to your clarification.

Sincerely,

Application Note: Quantitative Analysis of 2-Butoxyethanol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The request specified "2-Butoxyoxane." However, a comprehensive literature review indicates that this term is not commonly associated with established analytical methods. The vast majority of scientific and regulatory documentation focuses on 2-Butoxyethanol (CAS No. 111-76-2), a widely used solvent, and its primary metabolite, 2-Butoxyacetic acid (BAA). Given the context of quantifying a substance in complex mixtures—a common requirement for environmental and biological monitoring of 2-Butoxyethanol—this guide will focus on the validated methods for this compound. It is highly probable that "this compound" was a typographical error for "2-Butoxyethanol."

Introduction

2-Butoxyethanol (also known as ethylene glycol monobutyl ether, EGBE) is a glycol ether with significant applications as a solvent in paints, cleaning products, and hydraulic fluids.[1][2] Its widespread use necessitates robust and reliable analytical methods for its quantification in diverse and often complex matrices, including consumer products, environmental samples (air and water), and biological specimens (blood and urine).[3][4] This application note provides a detailed guide for the quantitative analysis of 2-Butoxyethanol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique.

The physicochemical properties of 2-Butoxyethanol, such as its high boiling point (171°C) and miscibility in water, present unique analytical challenges that will be addressed in the following protocols.[1][2] Furthermore, in biological systems, 2-Butoxyethanol is metabolized to 2-Butoxyacetic acid (BAA), which is often the target analyte for biomonitoring.[5] This guide will also cover the analytical approach for BAA, which typically requires derivatization to enhance its volatility for GC analysis.[4][5]

Principles of Analysis

The quantification of 2-Butoxyethanol in complex mixtures is predominantly achieved using Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).[3][4] GC-MS is the preferred method for its superior selectivity and sensitivity, allowing for confident identification and quantification even at trace levels.

The general workflow for the analysis involves:

  • Sample Preparation: Extraction of 2-Butoxyethanol from the sample matrix and removal of interfering components.

  • Chromatographic Separation: Injection of the prepared sample into a GC system where 2-Butoxyethanol is separated from other components based on its boiling point and interaction with the GC column stationary phase.

  • Detection and Quantification: As the separated components elute from the GC column, they are detected by the MS. Quantification is achieved by comparing the response of the target analyte to that of a known concentration of a standard, often an isotopically labeled internal standard.

The following diagram illustrates the general analytical workflow:

Analytical Workflow for 2-Butoxyethanol cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., LLE, SPME Cleanup Cleanup Extraction->Cleanup e.g., SPE Derivatization\n(for BAA) Derivatization (for BAA) Cleanup->Derivatization\n(for BAA) GC_MS_Analysis GC-MS System Derivatization\n(for BAA)->GC_MS_Analysis Injection Quantification Quantification GC_MS_Analysis->Quantification Signal Detection Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantification of 2-Butoxyethanol.

Physicochemical Properties of 2-Butoxyethanol

Understanding the physicochemical properties of 2-Butoxyethanol is crucial for developing and optimizing analytical methods.

PropertyValueReference
Molecular FormulaC₆H₁₄O₂[2]
Molar Mass118.18 g/mol [2]
Boiling Point171 °C (444 K)[1][2]
Melting Point-77 °C (196 K)[1][2]
Density0.90 g/cm³[1]
Water SolubilityMiscible[1][6]
Vapor Pressure<1 mmHg at 20 °C
log Kow0.83[3]

Detailed Protocols

Protocol for 2-Butoxyethanol in Liquid Consumer Products (e.g., Cleaners, Paints)

This protocol is adapted from a validated isotope dilution method and is suitable for products with 2-Butoxyethanol concentrations above 0.002% (w/w).[7]

4.1.1 Sample Preparation

  • Accurately weigh approximately 100 mg of the liquid sample into a 20 mL glass vial.

  • Add a known amount of an appropriate internal standard. An isotopically labeled standard, such as 2-butoxyethanol-¹³C₂, is highly recommended to correct for matrix effects and variations in instrument response.[7]

  • Dilute the sample 1:1000 with methanol. This high dilution factor is crucial to minimize matrix effects and prevent contamination of the GC system.[7][8]

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

4.1.2 GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1)Prevents column overloading.
Injector Temperature250 °CEnsures rapid volatilization.
Carrier GasHelium at a constant flow of 1.0 mL/min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column provides good separation for this compound.
Oven ProgramInitial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 minOptimizes separation from other solvent components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra.
MS Source Temperature230 °C
MS Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity.
Quantifier Ion (m/z)57Characteristic fragment of 2-Butoxyethanol.
Qualifier Ions (m/z)45, 87Confirm the identity of the analyte.

4.1.3 Method Validation Data

The following data is representative of a validated method for glycol ethers in consumer products.[7]

ParameterValue
Limit of Quantification (LoQ)0.02 to 3.4 µg/mL
Linearity Range0.1 to 10 µg/mL
Recovery87% to 116%
Precision (%RSD)2% to 14%
Protocol for 2-Butoxyacetic Acid (BAA) in Urine

This protocol involves liquid-liquid extraction and derivatization to make the polar BAA metabolite amenable to GC-MS analysis.[5][9]

4.2.1 Sample Preparation and Derivatization

  • Pipette 1 mL of urine into a 15 mL screw-cap glass tube.

  • Add an internal standard (e.g., propoxyacetic acid).[9]

  • Acidify the sample to pH < 2 with concentrated HCl. This step ensures that BAA is in its protonated form for efficient extraction.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatization: Reconstitute the dried extract in 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]

  • Cap the tube tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of BAA.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

Derivatization_of_BAA BAA 2-Butoxyacetic Acid (BAA) (Non-volatile) TMS_BAA TMS-ester of BAA (Volatile) BAA->TMS_BAA Silylation Reaction (70°C, 30 min) BSTFA BSTFA/TMCS (Derivatizing Agent)

Caption: Derivatization of 2-Butoxyacetic Acid for GC-MS analysis.

4.2.2 GC-MS Parameters for BAA-TMS

The GC-MS parameters would be similar to those for 2-Butoxyethanol, with potential adjustments to the oven temperature program to optimize the separation of the derivatized analyte. The selected ions in SIM mode would need to be specific for the TMS derivative of BAA.

Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis.[11][12]

Strategies to Minimize Matrix Effects:

  • Isotopically Labeled Internal Standards: This is the most effective way to compensate for matrix effects, as the labeled standard will be affected in the same way as the native analyte.[7]

  • Sample Dilution: As demonstrated in the protocol for consumer products, a high dilution factor can significantly reduce the concentration of interfering matrix components.[7][8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for consistent matrix effects.

  • Effective Sample Cleanup: Techniques like Solid Phase Extraction (SPE) can be employed to remove interfering substances prior to analysis.

  • Appropriate Chromatographic Separation: Optimizing the GC method to separate the analyte from matrix components is crucial.

Quality Control and Assurance

A robust quality control (QC) program is essential for generating reliable and defensible data.

Key QC Measures:

  • Method Blank: An analyte-free matrix processed and analyzed in the same manner as the samples to check for contamination.

  • Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of the analyte to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte and analyzed to evaluate the effect of the matrix on the analytical method.

  • Calibration Verification: A standard is analyzed periodically to verify the stability of the instrument's calibration.

Conclusion

The quantification of 2-Butoxyethanol and its metabolite, 2-Butoxyacetic acid, in complex mixtures can be reliably achieved using GC-MS. The success of the analysis is highly dependent on a well-designed sample preparation protocol that addresses the physicochemical properties of the analyte and minimizes matrix interferences. The use of an isotopically labeled internal standard is strongly recommended to ensure the highest accuracy and precision. The detailed protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust methods for the analysis of 2-Butoxyethanol in a variety of complex matrices.

References

  • Validation of a gas chromatography-mass spectrometry isotope dilution method for the determination of 2-butoxyethanol and other common glycol ethers in consumer products. (2010). PubMed. [Link]

  • 2-Butoxyethanol. (n.d.). Wikipedia. [Link]

  • 2-Butoxyethanol. (n.d.). chemeurope.com. [Link]

  • 2-BUTOXYETHANOL. (n.d.). atamankimya.com. [Link]

  • Exposure Data - Formaldehyde, 2-Butoxyethanol and 1-tert-Butoxypropan-2-ol. (n.d.). NCBI Bookshelf. [Link]

  • Table 3-4, Physical and Chemical Properties of 2-Butoxyethanol Acetate. (n.d.). NCBI Bookshelf. [Link]

  • Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. (2007). Environment and Climate Change Canada. [Link]

  • 2-BUTOXYETHANOL 1. Exposure Data. (n.d.). IARC Publications. [Link]

    • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. (2000). PubMed. [Link]

  • BIOLOGICAL MONITORING METHODS. (n.d.). Health and Safety Executive. [Link]

  • 2-Butoxyethanol: CAS # 111-76-2 Compound Information and Applications for GC and LC Analysis. (n.d.). Restek. [Link]

  • Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. (n.d.). NCBI Bookshelf. [Link]

  • Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol. (2003). PubMed. [Link]

  • Ethanol, 2-butoxy-. (n.d.). NIST WebBook. [Link]

  • Synthesis, characterization, and use of 2-[((2) H-9)butoxy] acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite. (2003). ResearchGate. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2012). PMC - NIH. [Link]

  • Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches. (2018). ResearchGate. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

Sources

The Emergence of 2-Butoxyoxane Derivatives: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydropyran (THP), or oxane, ring is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in biologically active natural products and functional polymers.[1] The introduction of an alkoxy group at the 2-position, as in 2-butoxyoxane, creates a versatile acetal functionality that can be tailored for a variety of advanced applications. While this compound itself is a nascent research chemical, its core structure presents a wealth of opportunities for the development of novel derivatives. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound derivatives, with a focus on their potential in drug delivery, as specialty solvents, and as monomers for functional polymers. The protocols and methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore this promising class of compounds.

Introduction: The Rationale for Developing this compound Derivatives

The unique chemical nature of the 2-alkoxytetrahydropyran moiety is central to its utility. The acetal linkage is stable under neutral to basic conditions but can be readily cleaved under mild acidic conditions.[1] This pH-sensitive lability is a key feature that can be exploited in various applications, particularly in drug delivery systems designed to release a therapeutic agent in the acidic microenvironment of a tumor or within the endosomes of a cell.[2]

Furthermore, the butoxy group in this compound provides a lipophilic handle that can be modified to tune the solubility and physical properties of the resulting derivatives. The tetrahydropyran ring itself is a biocompatible motif, and its derivatives can be designed to be biodegradable.[3] These properties, combined with the potential for polymerization, make this compound derivatives attractive candidates for the development of novel biomaterials and specialty polymers.

This guide will explore three primary areas of application:

  • Drug Delivery: Leveraging the acid-labile nature of the 2-alkoxytetrahydropyran linkage to create prodrugs and drug-polymer conjugates for targeted and controlled release.

  • Specialty Solvents: Tuning the polarity and solubilizing power of the molecule by modifying the butoxy chain and the tetrahydropyran ring to create environmentally benign and highly specific solvents.

  • Functional Polymers: Utilizing this compound derivatives as monomers for the synthesis of biocompatible and biodegradable polymers with tailored properties for medical and industrial applications.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be approached through several established methods for forming 2-alkoxytetrahydropyrans. The choice of synthetic route will depend on the desired substitution pattern and the scale of the reaction.

Core Synthesis of this compound

The most direct method for the synthesis of this compound is the acid-catalyzed addition of butanol to 3,4-dihydro-2H-pyran (DHP). This reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped by the alcohol.[4]

Protocol 2.1: Synthesis of this compound via Acid-Catalyzed Addition

  • Reaction Setup: To a solution of 3,4-dihydro-2H-pyran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq).

  • Addition of Alcohol: Slowly add n-butanol (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation to yield this compound as a colorless liquid.

Synthesis of Functionalized Derivatives

The versatility of the this compound scaffold lies in the ability to introduce functionality at various positions on the tetrahydropyran ring or by modifying the butoxy side chain.

To create derivatives with modified alkoxy side chains, a Williamson ether synthesis approach can be employed, starting from 2-hydroxytetrahydropyran.[5]

Protocol 2.2: Synthesis of a Functionalized 2-Alkoxyoxane Derivative

  • Deprotonation: To a solution of 2-hydroxytetrahydropyran (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Alkylation: After the evolution of hydrogen gas ceases, add the desired functionalized butyl halide (e.g., 4-bromobutyl acetate) (1.1 eq).

  • Reaction and Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel.

More complex derivatives can be synthesized by constructing the tetrahydropyran ring from functionalized precursors using methods such as the hetero-Diels-Alder reaction or intramolecular cyclization strategies.[6][7]

Characterization of this compound Derivatives

The unambiguous characterization of novel this compound derivatives is crucial for understanding their properties and function. A combination of spectroscopic and chromatographic techniques is essential.

Technique Information Obtained Typical Observations
¹H NMR Proton environment, stereochemistryDiagnostic acetal proton (O-CH-O) signal around 4.5-5.0 ppm. Signals for the butoxy group and the tetrahydropyran ring protons.
¹³C NMR Carbon skeletonAcetal carbon signal around 95-105 ppm.
Mass Spectrometry (MS) Molecular weight, fragmentation patternMolecular ion peak corresponding to the expected mass. Characteristic fragmentation patterns involving the loss of the butoxy group.
FT-IR Spectroscopy Functional groupsStrong C-O stretching bands for the ether linkages.
Gas Chromatography (GC) Purity, separation of isomersAssessment of product purity and separation of diastereomers if a new stereocenter is formed.

Table 1: Key Analytical Techniques for Characterization.

Application Notes and Protocols

Drug Delivery: Acid-Labile Prodrugs

The acid-labile nature of the 2-alkoxytetrahydropyran linkage makes it an excellent candidate for creating prodrugs that release a parent drug in a pH-dependent manner.[8][9]

Conceptual Workflow for Prodrug Development

G cluster_0 Synthesis cluster_1 Release Drug with OH/NH2 Drug with OH/NH2 Prodrug Conjugate Prodrug Conjugate Drug with OH/NH2->Prodrug Conjugate Conjugation Functionalized this compound Functionalized this compound Functionalized this compound->Prodrug Conjugate Acidic Environment (pH < 6.5) Acidic Environment (pH < 6.5) Prodrug Conjugate->Acidic Environment (pH < 6.5) Exposure Active Drug Active Drug Acidic Environment (pH < 6.5)->Active Drug Cleavage

Caption: Workflow for this compound-based prodrug synthesis and release.

Protocol 4.1: Conjugation of a Model Drug and In Vitro Release Study

  • Synthesis of Activated this compound: Synthesize a derivative of this compound with a leaving group suitable for conjugation (e.g., 2-butoxy-tetrahydropyran-4-carbonyl chloride).

  • Conjugation: React the activated this compound derivative with a model drug containing a free hydroxyl or amine group (e.g., a fluorescent dye with an alcohol moiety) in the presence of a non-nucleophilic base.

  • Purification: Purify the resulting prodrug conjugate by HPLC.

  • In Vitro Release Study:

    • Prepare buffer solutions at pH 7.4 (physiological) and pH 5.0 (endosomal/tumor microenvironment).

    • Dissolve the prodrug conjugate in each buffer and incubate at 37 °C.

    • At various time points, take aliquots and analyze by HPLC to quantify the amount of released drug.

  • Data Analysis: Plot the percentage of drug released over time for each pH to determine the release kinetics.

Specialty Solvents: Properties and Applications

Tetrahydropyran and its derivatives are being explored as green and sustainable alternatives to traditional ether solvents like THF.[10] By modifying the structure of this compound, its solvent properties can be tailored for specific applications.

Derivative Modification Expected Change in Property Potential Application
Longer alkyl chainIncreased lipophilicity, lower water miscibilitySolvent for nonpolar reactions, extractions
Introduction of polar groups (e.g., hydroxyl)Increased polarity, higher water miscibilitySolvent for polar reactions, component in aqueous two-phase systems
Chiral modificationsChiral solventAsymmetric synthesis

Table 2: Tailoring Solvent Properties of this compound Derivatives.

Functional Polymers: Monomer Synthesis and Polymerization

This compound derivatives can be designed as monomers for ring-opening polymerization to create biocompatible and biodegradable polyesters and polyethers.[3][11]

Workflow for Polymer Synthesis and Characterization

G Functionalized Monomer Functionalized Monomer Polymerization Polymerization Functionalized Monomer->Polymerization Biocompatible Polymer Biocompatible Polymer Polymerization->Biocompatible Polymer Characterization Characterization Biocompatible Polymer->Characterization Material Properties Material Properties Characterization->Material Properties

Caption: General workflow for the synthesis and characterization of polymers from this compound derivatives.

Protocol 4.3: Ring-Opening Polymerization of a Lactone-Functionalized this compound Derivative

  • Monomer Synthesis: Synthesize a this compound derivative containing a polymerizable group, such as a lactone.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous toluene.

    • Add a suitable initiator, such as tin(II) 2-ethylhexanoate.

    • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time.

  • Polymer Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like cold methanol.

  • Purification: Collect the polymer by filtration and dry under vacuum.

  • Characterization: Determine the molecular weight and dispersity of the polymer by gel permeation chromatography (GPC). Analyze the thermal properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Conclusion and Future Outlook

The development of this compound derivatives represents a promising frontier in the design of functional molecules and materials. The inherent properties of the 2-alkoxytetrahydropyran scaffold, particularly its acid-lability and biocompatibility, provide a strong foundation for innovation in drug delivery, green chemistry, and polymer science. The synthetic strategies and application protocols detailed in this guide offer a starting point for researchers to explore the vast potential of this versatile chemical entity. Future work in this area will likely focus on the development of more complex, multifunctional derivatives with highly specific properties, further expanding the reach and impact of this exciting class of compounds.

References

  • Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(4), 63. [Link]

  • Fuwa, H. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Semantic Scholar. [Link]

  • Timmers, M., et al. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry, 33(5), 841-853. [Link]

  • Mohan, R. S., et al. (2007). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 5(2), 193-204. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. ningbo-inno.com. [Link]

  • Timmers, M., et al. (2022). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. ACS Publications. [Link]

  • Al-Azzawi, A., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. MDPI. [Link]

  • (2025). (bio)degradable and (bio)compatible polyester-based elastomers by the radical copolymerization of cyclic ketene acetals and divinyl ether derivatives. ACS Fall 2025. [Link]

  • Harris, P. W. R., & Brimble, M. A. (2010). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. Natural Product Reports, 27(9), 1279-1300. [Link]

  • Al-Azemi, T. F., & Bisht, K. S. (2022). Polythioesters Prepared by Ring-Opening Polymerization of Cyclic Thioesters and Related Monomers. Polymers, 14(17), 3632. [Link]

  • Albericio, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5437-5451. [Link]

  • Szymański, R., et al. (2021). Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications. Polymers, 13(11), 1836. [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups. fiveable.me. [Link]

  • Kumar, A., et al. (2024). Effect of cyclic topology versus linear terpolymers on antibacterial activity and biocompatibility: antimicrobial peptide avatars. Journal of Materials Chemistry B, 12(2), 346-357. [Link]

  • Floreancig, P. E. (2024). Potent and Selective Oxidatively Labile Ether-Based Prodrugs through Late-Stage Boronate Incorporation. Angewandte Chemie International Edition, e202412351. [Link]

  • Floreancig, P. E. (2024). Potent and Selective Oxidatively Labile Ether-Based Prodrugs through Late-Stage Boronate Incorporation. PubMed. [Link]

  • Vega-Vásquez, P., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Frontiers in Chemistry, 10, 893306. [Link]

  • (2024). A REVIEW OF POLYMER-BASED MATERIALS USED IN BIOMATERIALS FOR MEDICAL APPLICATIONS. ResearchGate. [Link]

  • Ferreira, A. M., et al. (2012). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Topics in Medicinal Chemistry, 12(19), 2135-2152. [Link]

  • Sloan, K. B., & Wasdo, S. C. (2003). Soft alkyl ether prodrugs of a model phenolic drug: the effect of incorporation of ethyleneoxy groups on transdermal delivery. Pharmaceutical Research, 20(5), 773-779. [Link]

  • (2024). shows various polymers used for biomedical applications. ResearchGate. [Link]

  • Nair, L. S., & Laurencin, C. T. (2007). Biomedical Applications of Biodegradable Polymers. Progress in Polymer Science, 32(8-9), 762-798. [Link]

  • (2025). Synthesis of Functional 'Polyolefins': State of the Art and Remaining Challenges. ResearchGate. [Link]

  • (2025). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. ResearchGate. [Link]

  • Majumdar, S., & Sloan, K. B. (2012). Prodrugs of theophylline incorporating ethyleneoxy groups in the promoiety: synthesis, characterization, and transdermal delivery. Pharmaceutical Research, 29(8), 2237-2248. [Link]

  • (n.d.). The synthesis and properties research of functionalized polyolefins. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. organic-chemistry.org. [Link]

  • (2025). A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. Journal of the American Chemical Society. [Link]

  • (n.d.). Synthesis and properties of polar functionalized polyolefins. American Chemical Society. [Link]

  • Zhang, Y., et al. (2022). Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. Molecules, 27(13), 4275. [Link]

  • Routledge. (n.d.). Functionalized Polymers: Synthesis, Characterization and Applications. routledge.com. [Link]

  • DITF. (n.d.). Polymers for medical applications. ditf.de. [Link]

  • (n.d.). Drug Delivery Strategies and Nanozyme Technologies to Overcome Limitations for Targeting Oxidative Stress in Osteoarthritis. MDPI. [Link]

  • Lee, J. Y., & Lee, S. C. (2021). Recent advances in drug delivery applications of aqueous two-phase systems. Journal of Pharmaceutical Investigation, 51(3), 295-307. [Link]

  • (n.d.). Title Straightforward Synthesis of Functionalized Cyclic Polymers in High Yield via RAFT and Thiolactone-Disulfide Chemistry. Ghent University Academic Bibliography. [Link]

  • Popa, M. I., et al. (2023). Dextran Formulations as Effective Delivery Systems of Therapeutic Agents. Pharmaceutics, 15(2), 589. [Link]

  • LibreTexts. (2025). 4.1: Names and Properties of Ethers. chem.libretexts.org. [Link]

  • (2025). Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone. Molecules, 30(8), 2182. [Link]

  • LibreTexts. (2024). 18.1: Names and Properties of Ethers. chem.libretexts.org. [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. en.wikipedia.org. [Link]

  • (2022). Metabolomic Profiling and Antioxidant Activities of Breonadia salicina Using 1 H-NMR and UPLC-QTOF-MS Analysis. MDPI. [Link]

  • (2025). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. ResearchGate. [Link]

  • BYJU'S. (n.d.). Physical and Chemical Properties of Ether. byjus.com. [Link]

  • Taylor & Francis. (n.d.). 2-Butoxyethanol – Knowledge and References. taylorfrancis.com. [Link]

  • PubChem. (n.d.). 2-Butoxyethanol. pubchem.ncbi.nlm.nih.gov. [Link]

  • CK-12 Foundation. (2025). Physical and Chemical Properties of Ethers. ck12.org. [Link]

  • Britannica. (2025). Ether. britannica.com. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Butoxytetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-butoxytetrahydropyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing robust, self-validating protocols.

Introduction to 2-Butoxytetrahydropyran Synthesis

The synthesis of 2-butoxytetrahydropyran is most commonly achieved via the acid-catalyzed addition of n-butanol to 3,4-dihydro-2H-pyran (DHP). This reaction is a cornerstone of protecting group chemistry, used to form a tetrahydropyranyl (THP) ether. While the reaction appears straightforward, achieving high yields and purity consistently requires careful control of several parameters. This guide will address the most common issues encountered during this synthesis.

Core Reaction Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The process involves the protonation of the DHP double bond, creating a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of n-butanol. Subsequent deprotonation by a base yields the 2-butoxytetrahydropyran product.

Reaction_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ H_plus H+ Protonated_Product Protonated Adduct Oxocarbenium->Protonated_Product + n-Butanol Butanol n-Butanol Final_Product 2-Butoxytetrahydropyran Protonated_Product->Final_Product - H+ Base Base

Caption: Acid-catalyzed synthesis of 2-butoxytetrahydropyran.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (e.g., old acid).2. Insufficient catalyst amount.3. Low reaction temperature.4. Poor quality of reagents (DHP or butanol).1. Use a fresh, anhydrous acid catalyst.2. Increase catalyst loading incrementally (e.g., from 0.1 mol% to 1 mol%).3. Ensure the reaction is running at the recommended temperature (typically room temperature).4. Use freshly distilled DHP and anhydrous n-butanol.
Formation of a White Polymer 1. Excessively strong acid catalyst.2. High concentration of acid.3. Presence of water in the reaction mixture.1. Switch to a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS).2. Reduce the catalyst loading.3. Ensure all reagents and solvents are anhydrous. DHP is prone to polymerization in the presence of strong acids and water.
Significant Amount of Unreacted n-Butanol 1. Insufficient DHP.2. Short reaction time.3. Inefficient mixing.1. Use a slight excess of DHP (1.1-1.2 equivalents).2. Monitor the reaction by TLC or GC and ensure it has gone to completion.3. Improve stirring to ensure a homogenous reaction mixture.
Product Decomposes During Workup or Purification 1. Residual acid from the reaction.2. Overheating during solvent evaporation or distillation.1. Quench the reaction with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution) before workup.2. Use a rotary evaporator at a moderate temperature. If distillation is required, perform it under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for this reaction?

For simple alcohol protection, common catalysts like p-toluenesulfonic acid (PTSA) or sulfuric acid are effective. However, for sensitive substrates or to minimize side reactions like polymerization of DHP, milder catalysts such as pyridinium p-toluenesulfonate (PPTS) are preferred. PPTS provides a buffered acidic environment, preventing the formation of harsh acidic conditions.

Q2: Why is it necessary to use anhydrous conditions?

Water can compete with n-butanol as a nucleophile, reacting with the oxocarbenium ion to form 2-hydroxytetrahydropyran, which is in equilibrium with 5-hydroxypentanal. Additionally, the presence of water can promote the acid-catalyzed polymerization of DHP, leading to lower yields and difficult purification.

Q3: My reaction is very slow. Can I heat it to speed it up?

While gentle heating (to around 40-50 °C) can increase the reaction rate, it can also promote side reactions, especially the polymerization of DHP. It is generally better to first try increasing the catalyst concentration or using a stronger, yet still controlled, acid catalyst before resorting to heat.

Q4: How do I know when the reaction is complete?

The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of the starting n-butanol. The reaction is complete when the n-butanol spot has been completely consumed. For more quantitative analysis, Gas Chromatography (GC) can be used.

Q5: What is the best way to purify the final product?

After an aqueous workup to remove the acid catalyst and any water-soluble byproducts, the crude product can often be purified by fractional distillation under reduced pressure. If the product is intended for high-purity applications, column chromatography on silica gel is a suitable alternative. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

Experimental Protocols

Protocol 1: Synthesis of 2-Butoxytetrahydropyran using PTSA

This protocol is a standard procedure for achieving a high yield of the target product.

Materials:

  • n-Butanol (anhydrous)

  • 3,4-Dihydro-2H-pyran (DHP), freshly distilled

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and dropping funnel

Procedure:

  • To a solution of n-butanol (1 equivalent) in anhydrous DCM (2 M concentration) in a round-bottom flask, add PTSA (0.01 equivalents).

  • Stir the mixture at room temperature (20-25 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Add DHP (1.2 equivalents) dropwise to the solution over 10-15 minutes. An exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC until the n-butanol is fully consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure 2-butoxytetrahydropyran.

Caption: Workflow for 2-butoxytetrahydropyran synthesis.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Van der Made, A. W., & van der Made, R. H. (1993). A convenient procedure for the protection of alcohols with 3,4-dihydro-2H-pyran. The Journal of Organic Chemistry, 58(5), 1262-1263. [Link]

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772-3774. [Link]

Technical Support Center: Troubleshooting Common Issues in 2-Butoxyoxane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with 2-Butoxyoxane. This guide is designed to provide expert insights and practical solutions to common challenges encountered during reactions involving this versatile cyclic ether. Our goal is to empower you with the knowledge to diagnose and resolve experimental hurdles, ensuring the success of your synthetic endeavors.

A Note on the Structure of this compound

For the purposes of this guide, this compound is treated as a tetrahydropyran ring substituted with a butoxy group at the 2-position. This structure is consistent with its classification as a cyclic ether and a glycol ether derivative. The troubleshooting advice provided herein is based on the established reactivity of such systems.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and problems encountered when working with this compound.

Q1: My this compound reaction is sluggish or shows no conversion to the desired product. What are the likely causes?

A1: Several factors can contribute to a slow or stalled reaction. Firstly, ensure the purity of your starting this compound, as impurities can inhibit catalysts or react preferentially. Secondly, verify the concentration and activity of your reagents, particularly if they are moisture-sensitive. Inadequate temperature control is another common culprit; many ether cleavage or substitution reactions require specific temperature profiles to proceed efficiently. Finally, ensure proper mixing to overcome any mass transfer limitations, especially in heterogeneous reaction mixtures.

Q2: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity?

A2: Side product formation often arises from the inherent reactivity of the this compound ring and the butoxy substituent.

  • Ring-opening vs. Substitution: Depending on your reaction conditions (e.g., strong acids), you might see cleavage of the tetrahydropyran ring. To favor substitution at a specific position, consider using milder conditions and more selective reagents.

  • Protecting Groups: If you are targeting a reaction elsewhere in the molecule, consider protecting the ether functionality to prevent undesired side reactions.

  • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to decomposition or secondary reactions. Monitor your reaction progress closely using techniques like TLC or GC to determine the optimal endpoint.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: Like many ethers, this compound can be susceptible to peroxide formation upon exposure to air and light over time. It is recommended to store it in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. Before use, it is good practice to test for the presence of peroxides, especially if the container has been opened previously and stored for an extended period.

In-Depth Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to specific problems, including diagnostic steps and recommended solutions.

Issue 1: Low Yield in Acid-Catalyzed Ring-Opening Reactions

Question: I am attempting an acid-catalyzed ring-opening of this compound with a nucleophile, but my yields are consistently low. What could be going wrong?

Answer: Low yields in acid-catalyzed ring-opening reactions of cyclic ethers like this compound are a common challenge. The key is to control the reaction pathway and minimize competing side reactions.

Potential Causes & Diagnostic Steps:

  • Incomplete Protonation: The reaction is initiated by the protonation of the ether oxygen. If your acid is too weak or used in insufficient amounts, the initial equilibrium will not favor the protonated intermediate.

    • Diagnosis: Measure the pH of your reaction mixture if appropriate for your solvent system.

  • Poor Nucleophile: The strength and concentration of your nucleophile are critical. A weak nucleophile will react slowly, allowing for side reactions to dominate.

    • Diagnosis: Review the pKa of your nucleophile's conjugate acid. Consider if a stronger nucleophile is compatible with your overall scheme.

  • Carbocation Rearrangements: The protonated ether can open to form a carbocation, which may be prone to rearrangements, leading to a mixture of products.

    • Diagnosis: Analyze your crude reaction mixture by GC-MS or NMR to identify any isomeric side products.

  • Reversibility: The ring-opening reaction can be reversible.

    • Diagnosis: If you observe product reverting to starting material over time, you may need to trap the product or remove a byproduct to drive the equilibrium forward.

Solutions:

Parameter Recommendation Rationale
Acid Catalyst Use a strong, non-nucleophilic acid (e.g., TfOH, TsOH).Ensures efficient protonation without the acid's conjugate base competing with your desired nucleophile.
Nucleophile Use a high concentration of a strong nucleophile.Maximizes the rate of the desired reaction pathway.[1][2]
Temperature Optimize the reaction temperature.Lower temperatures can sometimes suppress rearrangement and decomposition pathways.
Solvent Choose a solvent that can stabilize the transition state.A polar, aprotic solvent may be beneficial.

Experimental Workflow for Optimizing Acid-Catalyzed Ring-Opening:

Caption: Diagnostic flowchart for troubleshooting elimination side reactions.

Solutions to Favor Substitution over Elimination:

  • For SN1-type reactions: Use a strong acid with a highly nucleophilic, weakly basic conjugate base (e.g., HBr, HI). [2][3]This will trap the carbocation before it has a chance to eliminate a proton.

  • For SN2-type reactions: If the reaction can proceed via an SN2 pathway, using a less hindered nucleophile and a polar aprotic solvent can enhance the rate of substitution.

  • Temperature Control: Lowering the reaction temperature generally disfavors elimination more than substitution.

Issue 3: Difficulty in Product Purification

Question: My crude reaction mixture shows the desired product, but I am struggling to isolate it in a pure form. What are some effective purification strategies for this compound derivatives?

Answer: Purification challenges often arise from the similar polarities of the starting material, product, and certain byproducts. A systematic approach to purification is key.

Recommended Purification Workflow:

  • Aqueous Workup:

    • Quenching: Carefully quench the reaction, being mindful of the stability of your product to acidic or basic conditions. [4] * Extraction: Use an appropriate organic solvent for extraction. If your product is highly polar, you may need to use a more polar solvent like ethyl acetate or perform multiple extractions. Check the aqueous layer for your product. [4]2. Chromatography:

    • Column Chromatography: This is the most common method for purifying products from organic reactions.

      • Solvent System Selection: Use TLC to screen for an optimal solvent system that provides good separation between your product and impurities. A typical starting point for ethers is a mixture of hexanes and ethyl acetate.

      • Gradient Elution: If there is a significant polarity difference between your compounds, a gradient elution can improve separation and reduce the purification time.

    • Preparative TLC/HPLC: For small-scale reactions or difficult separations, preparative TLC or HPLC can be effective.

  • Distillation: If your product is a liquid and thermally stable, distillation (simple, fractional, or vacuum) can be an excellent method for purification, especially on a larger scale.

Analytical Methods for Purity Assessment:

It is crucial to use appropriate analytical techniques to confirm the purity of your final product.

Technique Information Provided Relevance to this compound Derivatives
Gas Chromatography (GC) Purity assessment, detection of volatile impurities.Excellent for analyzing the often-volatile products of this compound reactions. [5]
Nuclear Magnetic Resonance (NMR) Structural confirmation, identification of impurities.Essential for confirming the structure of your product and identifying any isomeric byproducts.
Mass Spectrometry (MS) Molecular weight determination.Confirms the mass of your desired product.

References

  • Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(4), 225-230. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, February 12). Cleavage of Cyclic Ethers. YouTube. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 5). 12.1: Reactions of Ethers. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2018). Three-Component Ring-Opening Reactions of Cyclic Ethers, α-Diazo Esters, and Weak Nucleophiles under Metal-Free Conditions. The Journal of Organic Chemistry, 83(23), 14389-14398. Retrieved from [Link]

  • Pearson. (n.d.). Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Butoxyoxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Butoxyoxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during its synthesis. Our goal is to equip you with the knowledge to not only identify and solve experimental challenges but also to proactively optimize your reaction conditions for improved yield, purity, and efficiency.

Introduction to this compound Synthesis

This compound, a valuable solvent and chemical intermediate, is typically synthesized via the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 1-butanol.[1] This reaction is a classic example of an acetal formation, where an alcohol adds to a vinyl ether. While seemingly straightforward, achieving high yields and purity requires careful control of various reaction parameters. This guide will delve into the nuances of this synthesis, providing practical solutions to common hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Product Yield

  • Question: I am not observing any significant formation of this compound, or the yield is consistently low. What are the potential causes and how can I rectify this?

  • Answer: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

    • Inactive Catalyst: The acid catalyst is crucial for protonating the double bond of 3,4-dihydro-2H-pyran, initiating the reaction.

      • Troubleshooting Steps:

        • Verify Catalyst Activity: If using a solid acid catalyst (e.g., Amberlyst-15), ensure it has not been deactivated by moisture or basic impurities. Consider reactivating it according to the manufacturer's instructions or using a fresh batch.

        • Use an Appropriate Catalyst: Common catalysts for this reaction include p-toluenesulfonic acid (p-TSA), sulfuric acid, or acidic ion-exchange resins. Ensure you are using a suitable acid catalyst.

        • Optimize Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction. Conversely, excessive acid can lead to side reactions. A typical starting point for p-TSA is 0.1-1 mol%.

    • Presence of Water: Acetal formation is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials.[2][3]

      • Troubleshooting Steps:

        • Use Anhydrous Reagents and Solvents: Ensure that your 1-butanol and any solvent used are thoroughly dried.

        • Remove Water Byproduct: For larger-scale reactions, consider using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Sub-optimal Reaction Temperature: The reaction rate is temperature-dependent.

      • Troubleshooting Steps:

        • Increase Temperature: If the reaction is proceeding too slowly at room temperature, consider gently heating the reaction mixture. A temperature range of 40-60 °C is a good starting point to investigate. Monitor for potential side reactions at higher temperatures.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction mixture shows multiple spots on TLC, and the NMR spectrum of the crude product is complex, indicating the presence of byproducts. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is often related to the reactivity of the starting materials and intermediates under acidic conditions.

    • Polymerization of 3,4-dihydro-2H-pyran: Under strongly acidic conditions, 3,4-dihydro-2H-pyran can undergo polymerization.

      • Troubleshooting Steps:

        • Control Acid Concentration: Use the minimum effective amount of acid catalyst.

        • Slow Addition of Acid: Add the acid catalyst slowly to the reaction mixture to avoid localized high concentrations.

        • Maintain Moderate Temperature: Avoid excessive heating, which can accelerate polymerization.

    • Formation of Di-n-butyl ether: 1-Butanol can self-condense in the presence of a strong acid at elevated temperatures to form di-n-butyl ether.

      • Troubleshooting Steps:

        • Avoid High Temperatures: If possible, run the reaction at a lower temperature for a longer duration.

        • Use a Milder Catalyst: Consider using a less aggressive acid catalyst, such as an acidic resin, which can sometimes reduce side reactions.

Issue 3: Difficult Product Purification

  • Question: I am having trouble isolating pure this compound from the reaction mixture. What is the best purification strategy?

  • Answer: Effective purification is key to obtaining high-quality this compound.

    • Neutralization of Acid Catalyst: Before distillation, it is crucial to neutralize the acid catalyst to prevent acid-catalyzed decomposition of the product at high temperatures.

      • Purification Protocol:

        • Cool the reaction mixture to room temperature.

        • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid.

        • Wash with brine to remove any remaining aqueous solution.

        • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

        • Filter to remove the drying agent.

    • Fractional Distillation: Fractional distillation is the most effective method for separating this compound from unreacted 1-butanol and any high-boiling byproducts.

      • Tips for Effective Distillation:

        • Use a fractionating column with sufficient theoretical plates for good separation.

        • Perform the distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.

        • Monitor the head temperature closely to collect the desired fraction.

Frequently Asked Questions (FAQs)

  • Q1: What is the reaction mechanism for the synthesis of this compound?

    • A1: The reaction proceeds via an acid-catalyzed addition of 1-butanol to 3,4-dihydro-2H-pyran. The mechanism involves the following key steps:

      • Protonation of the double bond in 3,4-dihydro-2H-pyran by the acid catalyst to form a resonance-stabilized carbocation.

      • Nucleophilic attack of the hydroxyl group of 1-butanol on the carbocation.

      • Deprotonation of the resulting oxonium ion to yield the final product, this compound.

  • Q2: What is the optimal stoichiometry of reactants?

    • A2: Typically, a slight excess of 1-butanol is used to drive the reaction to completion. A molar ratio of 1:1.1 to 1:1.5 (3,4-dihydro-2H-pyran : 1-butanol) is a good starting point for optimization.

  • Q3: Can I use other alcohols besides 1-butanol?

    • A3: Yes, this reaction is general for the formation of 2-alkoxyoxanes. Other primary and secondary alcohols can be used, although reaction rates and optimal conditions may vary. Sterically hindered alcohols may react more slowly.

  • Q4: How can I monitor the progress of the reaction?

    • A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can visualize the disappearance of the 3,4-dihydro-2H-pyran spot and the appearance of the this compound product spot. GC will provide a more quantitative measure of the conversion.

  • Q5: What are the key safety precautions for this reaction?

    • A5:

      • 3,4-dihydro-2H-pyran: is flammable and an irritant. Handle in a well-ventilated fume hood.

      • 1-Butanol: is flammable and can cause eye irritation.

      • Acid Catalysts: are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

      • Always work in a well-ventilated area and have appropriate spill-control materials readily available.

Data Presentation

Table 1: General Reaction Parameters for Optimization

ParameterRecommended RangeRationale
Molar Ratio (DHP:Butanol) 1:1 to 1:1.5Excess butanol can shift the equilibrium towards the product.
Catalyst (p-TSA) Loading 0.1 - 1.0 mol%Balances reaction rate with minimizing side reactions.
Temperature Room Temperature to 60 °CHigher temperatures increase the reaction rate but may promote byproduct formation.
Reaction Time 1 - 6 hoursMonitor by TLC or GC for completion.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-butanol (1.1 equivalents).

  • Slowly add 3,4-dihydro-2H-pyran (1.0 equivalent) to the flask while stirring.

  • Add the acid catalyst (e.g., p-TSA, 0.5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Diagram 1: General Workflow for this compound Synthesis and Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis P1 Dry Reagents (1-Butanol, DHP) R1 Combine Reagents P1->R1 P2 Select Acid Catalyst R2 Add Catalyst P2->R2 R1->R2 R3 Monitor Progress (TLC/GC) R2->R3 R4 Optimize Conditions (Temp, Time, Stoichiometry) R3->R4 W1 Neutralize Catalyst R3->W1 R4->R3 Iterative Optimization W2 Aqueous Wash W1->W2 W3 Dry Organic Layer W2->W3 W4 Fractional Distillation W3->W4 A1 Characterize Product (NMR, IR, GC-MS) W4->A1 A2 Assess Purity A1->A2

Caption: Workflow for synthesis and optimization of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of this compound C1 Check Catalyst Activity Start->C1 C2 Ensure Anhydrous Conditions Start->C2 C3 Optimize Temperature Start->C3 S1 Use Fresh/Reactivated Catalyst C1->S1 S2 Dry Reagents and Solvents C2->S2 S3 Gently Heat Reaction C3->S3

Caption: Troubleshooting guide for low product yield.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions a. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions [a]. Retrieved from [Link]

  • YouTube. (2024, March 10). Acetal Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Retrieved from [Link]

  • Reddit. (2021, May 18). Have you ever seen a acetal synthesis involving the starting diol protected with a carbonyl? Retrieved from [Link]

  • ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of 2-Butoxyoxane During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Butoxyoxane. As researchers and drug development professionals, maintaining the purity and stability of your reagents is paramount to the success and reproducibility of your experiments. This compound, a valuable cyclic ether, can be susceptible to degradation if not stored and handled correctly. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust, actionable solutions to preserve its integrity.

Section 1: Foundational Understanding of this compound Stability

Before troubleshooting, it's crucial to understand the inherent chemical nature of this compound. As a cyclic ether, its stability is primarily threatened by two key chemical processes: oxidation and hydrolysis.

Key Physicochemical Properties
PropertyValue / DescriptionSignificance for Stability
Chemical Family Cyclic EtherThe ether linkage is susceptible to oxidation, leading to peroxide formation.[1][2]
Appearance Colorless LiquidA change in color (e.g., to pale yellow) can be an early indicator of degradation.
Reactivity Can undergo oxidation and hydrolysis.[3]These are the primary degradation pathways that must be controlled during storage.
Synthesis Can be synthesized from 3,4-dihydro-2H-pyran and 1-butanol.[3]Understanding the synthesis can provide clues about potential residual impurities (e.g., acid catalyst) that might affect stability.
Primary Degradation Pathways

Understanding the "how" and "why" of degradation is the first step toward prevention. The two main culprits are atmospheric oxygen and moisture.

  • Oxidative Degradation (Peroxidation): This is the most significant and hazardous degradation pathway for cyclic ethers like this compound.[1] The reaction is a free-radical process catalyzed by light, heat, and the presence of oxygen. It proceeds via the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, forming hydroperoxides. These peroxides are unstable and can lead to further degradation or, upon concentration, pose a significant explosion hazard.[1]

  • Hydrolytic Degradation: Although generally less rapid than peroxidation, hydrolysis can occur if this compound is exposed to water, especially in the presence of acidic or basic catalysts.[4] The cyclic ether ring can be cleaved, leading to the formation of hydroxy-aldehydes or other ring-opened impurities, compromising sample purity.

Below is a diagram illustrating these potential degradation routes.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation 2_Butoxyoxane 2_Butoxyoxane Radical_Intermediate Radical_Intermediate 2_Butoxyoxane->Radical_Intermediate + O2, light, heat Peroxide_Products Hydroperoxides & Polymeric Peroxides Radical_Intermediate->Peroxide_Products + O2 2_Butoxyoxane_H2O This compound Ring_Opened_Impurity Ring-Opened Impurities 2_Butoxyoxane_H2O->Ring_Opened_Impurity + H2O (acid/base catalyst)

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address issues you may encounter.

Q1: My recently opened bottle of this compound shows a lower purity on analysis than the certificate of analysis states. What happened?

A1: This is a classic sign that degradation has occurred after the bottle was opened. The most likely cause is exposure to atmospheric oxygen and potentially moisture.

  • Causality: When you open the bottle, the inert gas (usually argon or nitrogen) in the headspace is replaced by air, which contains ~21% oxygen and variable amounts of water vapor. This initiates the oxidative degradation pathway, forming non-volatile peroxide impurities that reduce the relative purity of your compound. Even brief exposure can be sufficient to initiate this process, which then continues during subsequent storage.

  • Actionable Solution: Immediately after first use, purge the headspace of the bottle with a dry, inert gas like argon or nitrogen before re-sealing. This displaces the oxygen and moisture, arresting further degradation. For high-purity applications, consider purchasing smaller bottle sizes to minimize the number of times the container is opened.

Q2: I've noticed a slight yellowish tint in my this compound, which was originally colorless. Should I be concerned?

A2: Yes, a color change is a visual indicator of chemical degradation. The yellow tint is often associated with the formation of aldehydes or other conjugated systems resulting from the decomposition of primary peroxide products. While the compound may still be usable for some applications, it is no longer pure, and the impurities could interfere with your experiments.

  • Causality: Peroxides are unstable and can decompose, leading to a cascade of secondary reactions that produce chromophoric (color-absorbing) byproducts.

  • Actionable Solution: Before use, you should test the material for the presence of peroxides (see Protocol 1). If peroxides are present, the material should either be purified (see Protocol 2) or safely discarded according to your institution's EHS guidelines. Do not distill or evaporate material suspected of containing peroxides without first removing them, as this can concentrate the peroxides to explosive levels.

Q3: What type of container is best for storing this compound? Can I use a standard plastic bottle?

A3: The choice of container is critical. This compound should be stored in the amber glass or fluorinated polymer bottle it was supplied in.

  • Causality:

    • Light Protection: Amber glass is used to block UV light, which can catalyze the formation of free radicals and accelerate peroxidation.[1]

    • Material Compatibility: Standard plastics (like polyethylene or polypropylene) may not be suitable. Plasticizers can leach into the solvent, contaminating your material. Furthermore, some plastics have higher gas permeability than glass, allowing for slow ingress of oxygen over time. Always consult a chemical compatibility chart.[5][6][7]

  • Actionable Solution: Store the compound in its original amber glass bottle. If you need to aliquot the material, use smaller amber glass vials with PTFE-lined caps. Ensure the cap provides an airtight seal.

Q4: I suspect my sample has degraded. How can I confirm this?

A4: The primary method for confirming degradation is to test for peroxides. A simple qualitative test can give you a quick yes/no answer, while quantitative analysis can determine the extent of the problem.

  • Causality: Peroxide formation is the most common and immediate degradation pathway.[1] Detecting peroxides is a direct measure of oxidative degradation.

  • Actionable Solution: Use the qualitative peroxide test described in Protocol 1A . If positive, you can quantify the level using the method in Protocol 1B . For a more comprehensive analysis of all impurities, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[8]

The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow Start Observe Potential Degradation (e.g., low purity, color change) TestPeroxides Perform Peroxide Test (Protocol 1A) Start->TestPeroxides Result Peroxides Detected? TestPeroxides->Result Purify Purify Material (Protocol 2) Result->Purify Yes Use Material is Safe to Use (Implement proper storage) Result->Use No CheckOther Consider other degradation (hydrolysis, contamination). Use GC-MS for analysis. Result->CheckOther No, but issues persist Discard Discard Safely Purify->Discard If purification is not feasible Purify->Use If successful

Caption: Troubleshooting workflow for suspected this compound degradation.

Section 3: Recommended Storage & Handling Protocols

Proactive prevention is always the best strategy. Adhering to the following protocols will significantly extend the shelf life and maintain the purity of your this compound.

ParameterRecommended ProtocolScientific Rationale
Temperature Store in a cool, dark place (2-8°C recommended).Lower temperatures slow down the rate of chemical reactions, including both oxidation and hydrolysis.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).This displaces oxygen, preventing the primary oxidative degradation pathway.[1]
Light Exposure Store in the original amber glass bottle to protect from light.UV light provides the activation energy to initiate free-radical chain reactions leading to peroxide formation.[1]
Moisture Keep container tightly sealed. Handle in a dry environment.Prevents ingress of atmospheric moisture, which can cause hydrolytic degradation.
Stabilizers For long-term storage, consider adding a stabilizer like Butylated Hydroxytoluene (BHT) at ~250 ppm.BHT is a radical scavenger that inhibits the free-radical chain reaction of peroxidation.[1] Note: BHT may interfere with certain applications, especially those involving UV detection.
Handling After withdrawing material, immediately flush the headspace with inert gas before resealing.Minimizes the duration of exposure to atmospheric oxygen and moisture.

Section 4: Key Experimental Protocols

Protocol 1: Peroxide Detection

A. Qualitative Test (Rapid Screening)

  • Add 1 mL of this compound to a test tube.

  • Prepare a fresh 10% aqueous solution of potassium iodide (KI).

  • Add 1 mL of the KI solution to the test tube.

  • Add a few drops of a starch indicator solution.

  • Shake the mixture vigorously for 30 seconds.

  • Result: The formation of a blue-black color indicates the presence of peroxides. The intensity of the color gives a rough indication of the concentration.

B. Quantitative Test (Iodometric Titration)

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of a 3:2 acetic acid/chloroform solution.

  • Add 1 mL of a saturated aqueous potassium iodide (KI) solution.

  • Swirl the flask and store it in the dark for 5 minutes.

  • Add 50 mL of deionized water.

  • Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution until the yellow iodine color disappears.

  • Add 2 mL of a starch indicator solution. A blue color will appear.

  • Continue the titration until the blue color completely disappears.

  • Calculation: Peroxide concentration (as H₂O₂) in ppm = (V * N * 17.01 * 1000) / W

    • V = volume of Na₂S₂O₃ solution used (mL)

    • N = normality of the Na₂S₂O₃ solution

    • W = weight of the this compound sample (g)

Protocol 2: Peroxide Removal

WARNING: This procedure should only be performed by trained personnel behind a safety shield in a fume hood.

  • Confirm the presence of peroxides using Protocol 1A.

  • Prepare a column packed with activated alumina. The amount of alumina should be approximately 10-20 times the weight of the solvent to be purified.

  • Slowly pass the this compound through the activated alumina column.

  • Collect the eluent and immediately re-test for peroxides using Protocol 1A.

  • If the test is negative, add a stabilizer (e.g., BHT, ~250 ppm) to prevent future peroxide formation.

  • Store the purified solvent under an inert atmosphere in a tightly sealed amber glass bottle.

Section 5: References

  • Possible degradation pathways for 2-BE, according to the literature. - ResearchGate. [Link]

    • analytical methods - Agency for Toxic Substances and Disease Registry. [Link]

  • 15.12: Cyclic Ethers - Chemistry LibreTexts. [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]

  • Chemical Compatibility Guide. [Link]

  • Rubber Chemical Resistance Chart, Rubber Compatibility Chart - Mykin Inc. [Link]

Sources

Technical Support Center: Refining the Purification of 2-Butoxytetrahydropyran

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The term "2-Butoxyoxane" is not standard. This guide pertains to 2-butoxytetrahydropyran , the formal name for the acetal formed from n-butanol and 3,4-dihydro-2H-pyran (DHP). This compound belongs to the tetrahydropyranyl (THP) ether class, widely used as a protecting group for alcohols in organic synthesis.[1][2] This guide provides in-depth troubleshooting for its purification, targeting common issues faced by researchers in synthetic chemistry and drug development.

Section 1: Critical Safety Concern - Peroxide Formation in Ethers

This is the most critical aspect of handling 2-butoxytetrahydropyran and other ethers. Peroxides are shock-sensitive and can detonate violently when concentrated, such as during distillation.[3][4][5]

Frequently Asked Questions (FAQs) on Peroxides

Q1: What are peroxides and why are they dangerous? A1: Peroxide-forming chemicals, like ethers, can react slowly with atmospheric oxygen in a process called autoxidation, especially when exposed to light and heat.[4][6] This forms organic peroxides, which are unstable and can be explosive upon concentration, friction, or shock.[5][7] The risk is exceptionally high during distillation, as the less volatile peroxides concentrate in the distillation flask.[4][5]

Q2: How can I detect the presence of peroxides? A2: Never open a container of an ether if you see crystalline solids around the cap or viscous liquid at the bottom, as these could be concentrated peroxides.[3][4] For routine testing, commercial peroxide test strips are available and provide a rapid qualitative or semi-quantitative measurement. A common wet chemical test involves adding 1 mL of the ether to 1 mL of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid. A yellow color indicates low peroxide levels, while a brown color signifies a high and dangerous concentration.[4]

Q3: My solvent tested positive for peroxides. How do I remove them? A3: For solvents with low to moderate peroxide levels, a common and effective method is to pass the solvent through a column of activated alumina.[4] This will adsorb the peroxides. It is crucial to re-test the solvent after treatment to ensure peroxides have been removed. The alumina used should then be treated as hazardous waste. Do not attempt to purify ethers that show very high peroxide concentrations or visible crystal formation; contact your institution's environmental health and safety (EHS) office for disposal guidance.

Q4: How can I prevent peroxide formation during storage? A4: Prevention is the best strategy.

  • Store in a cool, dark place: Keep containers in a designated solvent cabinet, away from light and heat, which accelerate peroxide formation.[5][6]

  • Use sealed, airtight containers: Store under an inert atmosphere (nitrogen or argon) to displace oxygen.[6][7]

  • Purchase inhibited solvents: Whenever possible, buy ethers that contain a stabilizer like butylated hydroxytoluene (BHT), which scavenges radicals and slows autoxidation.[7]

  • Date all containers: Label containers with the date received and the date opened. Ethers have a limited shelf life once opened (typically 3-6 months for peroxide formers).[3][6]

Section 2: Troubleshooting the Purification Process

The primary method for purifying 2-butoxytetrahydropyran is fractional distillation, often under reduced pressure. Flash column chromatography is an alternative for smaller scales or for removing specific impurities.

Diagram: General Purification Workflow

G cluster_synthesis Synthesis Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Storage Start Crude Reaction Mixture (Product, n-BuOH, DHP, Acid Catalyst) Neutralize 1. Neutralize Acid (e.g., NaHCO3 wash) Start->Neutralize Wash 2. Wash with Brine Neutralize->Wash Dry 3. Dry Organic Layer (e.g., MgSO4, Na2SO4) Wash->Dry Filter 4. Filter Drying Agent Dry->Filter Solvent_Removal 5. Remove Solvent (if any) (Rotary Evaporation) Filter->Solvent_Removal Crude_Product Crude 2-Butoxytetrahydropyran Solvent_Removal->Crude_Product Peroxide_Test MANDATORY: Peroxide Test Crude_Product->Peroxide_Test Distillation Fractional Distillation Peroxide_Test->Distillation Peroxides Absent Chromatography Flash Chromatography Peroxide_Test->Chromatography Peroxides Absent Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Analysis Purity Check (GC-MS, NMR) Pure_Product->Analysis Storage Store over 4Å MS under N2, in the dark Analysis->Storage

Caption: General workflow for the purification of 2-butoxytetrahydropyran.

Part A: Fractional Distillation Issues

Q1: My product is decomposing in the distillation flask. The temperature is unstable and the residue is turning dark. A1: This is a classic sign of residual acid. THP ethers are highly sensitive to acid and will decompose back to n-butanol and DHP upon heating.[1][8] DHP can then polymerize under these conditions, creating the dark, viscous residue.

  • Causality: The initial acid catalyst was not completely neutralized during the workup. Even trace amounts of acid can autocatalyze the decomposition at distillation temperatures.

  • Solution: Before distilling, ensure a thorough basic wash. Combine the crude product with a non-polar solvent (like diethyl ether or hexanes), wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer completely. For extra security, you can add a small amount of a non-volatile base like potassium carbonate (K₂CO₃) to the distillation flask.

Q2: My final product is contaminated with starting materials (n-butanol or DHP) even after distillation. A2: This indicates inefficient separation, which happens when the boiling points of the components are too close for a simple distillation setup.

  • Causality: A simple distillation apparatus does not provide enough theoretical plates for effective separation of liquids with boiling points that differ by less than ~70°C.[9]

  • Solution: Use a fractional distillation setup.[9][10]

    • Insert a Fractionating Column: Place a Vigreux column or a column packed with Raschig rings or steel wool between the distillation flask and the distillation head.[9][11] This increases the surface area for repeated vaporization-condensation cycles, enhancing separation.[12]

    • Insulate the Column: Wrap the column with glass wool or aluminum foil to maintain the temperature gradient.

    • Distill Slowly: A slow, steady distillation rate is crucial for equilibrium to be established in the column, allowing for better separation.[11]

Part B: Flash Column Chromatography Issues

Q1: My product is streaking down the column and I'm getting poor separation. A1: Streaking on a silica gel column is often caused by residual acid in the product, overloading the column, or using an inappropriate solvent system.

  • Causality: 2-butoxytetrahydropyran, being an acetal, can slowly hydrolyze on the acidic surface of the silica gel, leading to a continuous trail of decomposition products (n-butanol and others).[2]

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of your silica gel in the chosen eluent and add ~1% triethylamine (Et₃N) by volume.[13] This deactivates the acidic sites on the silica surface. Run the column with a solvent system containing 0.5-1% Et₃N.

    • Optimize Solvent System: Use a less polar solvent system to increase the separation between your product and more polar impurities. A good starting point for ethers is a mixture of ethyl acetate and hexanes.[13][14]

    • Use Neutral Alumina: As an alternative to silica, neutral or basic alumina can be used as the stationary phase to prevent decomposition.

Section 3: General Impurity FAQs

Q1: My NMR spectrum shows my product is only ~80% pure, with the main impurity being n-butanol. What happened? A1: This points to either an incomplete initial reaction or decomposition during workup or purification.

  • Incomplete Reaction: The acid-catalyzed reaction to form the THP ether is an equilibrium process.[8] If the reaction was not driven to completion (e.g., insufficient reaction time, deactivated catalyst), unreacted n-butanol will remain.

  • Decomposition: As detailed above, any exposure to acid, especially with heat, will cleave the THP ether back to n-butanol.[15] This can happen during an acidic workup, on a silica column, or during distillation of an un-neutralized crude product.

Q2: What is the high-boiling, viscous liquid left in my distillation flask? A2: This is almost certainly polymerized 3,4-dihydro-2H-pyran (DHP). DHP is highly susceptible to polymerization in the presence of acid, especially with heat. This underscores the critical importance of completely neutralizing the acid catalyst before attempting distillation.

Diagram: Troubleshooting Low Purity

G cluster_impurities cluster_solutions_sm cluster_solutions_decomp cluster_solutions_other Start Low Purity after Purification Impurity_ID Identify Impurity (NMR, GC-MS) Start->Impurity_ID Starting_Material Starting Materials (n-BuOH, DHP) Impurity_ID->Starting_Material [Impurity is Starting Material] Decomposition Decomposition Products (n-BuOH, DHP polymer) Impurity_ID->Decomposition [Impurity is Decomposition Product] Other Other/Unknown Impurity_ID->Other [Impurity is Unknown] Improve_Reaction Drive initial reaction harder (longer time, fresh catalyst) Starting_Material->Improve_Reaction Improve_Distill Improve distillation efficiency (use fractionating column, insulate) Starting_Material->Improve_Distill Check_Neutralization Ensure thorough neutralization (NaHCO3 wash before distillation) Decomposition->Check_Neutralization Neutralize_Silica For Chromatography: Add 1% Et3N to eluent/silica Decomposition->Neutralize_Silica Re_Purify Re-purify under different conditions (e.g., switch distillation to chromatography) Other->Re_Purify Analyze_Crude Analyze crude mixture to trace impurity origin Other->Analyze_Crude

Caption: Decision tree for troubleshooting low product purity.

Section 4: Protocols & Reference Data

Protocol 1: Peroxide Removal with Activated Alumina
  • Secure a glass chromatography column over a collection flask.

  • Place a small plug of glass wool at the bottom of the column.

  • Fill the column with activated alumina (basic or neutral). A rule of thumb is to use ~100 g of alumina for every 100 mL of solvent to be purified.[4]

  • Gently pour the peroxide-containing 2-butoxytetrahydropyran onto the top of the alumina bed.

  • Allow the liquid to percolate through the column under gravity. Do not apply pressure.

  • Collect the purified ether.

  • Crucially, re-test the collected ether for peroxides. If positive, repeat the process with fresh alumina.

  • Quench the alumina column by slowly passing 5% aqueous ferrous sulfate through it before disposal as hazardous waste.

Protocol 2: Laboratory Scale Fractional Distillation
  • Ensure the crude, neutralized, and dried 2-butoxytetrahydropyran has tested negative for peroxides.

  • Assemble the fractional distillation apparatus (heating mantle, round-bottom flask, fractionating column, distillation head with thermometer, condenser, and receiving flask).[9]

  • Place the crude product and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Begin heating and stirring. Observe as the condensation ring slowly ascends the fractionating column.[9]

  • Collect any low-boiling "forerun" fraction (likely residual starting materials like DHP) in a separate flask.

  • When the temperature at the distillation head stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Stop the distillation when the temperature either begins to rise sharply or drop, or when only a small amount of residue remains. Never distill to dryness. [11]

  • Allow the apparatus to cool completely before disassembling.

Reference Data Tables

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-Butoxytetrahydropyran 158.24~178-180 (atm)~0.93
n-Butanol74.12117.70.81
3,4-Dihydro-2H-pyran (DHP)84.12860.922

Note: Boiling points are at atmospheric pressure. Distillation is often performed under vacuum to lower the required temperature and reduce the risk of decomposition.

Table 2: Characteristic ¹H-NMR Chemical Shifts (CDCl₃, 400 MHz)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
2-Butoxytetrahydropyran O-CH -O (acetal proton)~4.6t (triplet)
O-CH₂ -(CH₂)₂-CH₃~3.8, ~3.4m (multiplet)
Pyran ring protons~3.9, ~3.5, 1.8-1.5m (multiplet)
O-(CH₂)₃-CH₃ ~0.9t (triplet)
n-ButanolHO-CH₂ -~3.6t (triplet)
DHP=CH -O-~6.4d (doublet)
-CH₂-CH =~4.6dt (doublet of triplets)

Note: The acetal proton at ~4.6 ppm is the most characteristic signal for the product. Its integration relative to impurity signals can be used to assess purity.

References

managing side reactions in the synthesis of 2-Butoxyoxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Butoxyoxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing side reactions during the synthesis of this valuable compound. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Introduction: The Synthetic Challenge

The synthesis of this compound, a tetrahydropyranyl (THP) ether, is most commonly achieved through the acid-catalyzed addition of 1-butanol to 3,4-dihydro-2H-pyran (DHP). While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly reduce the yield and purity of the desired product. This guide provides a comprehensive framework for understanding, controlling, and troubleshooting these side reactions to enable a robust and reproducible synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound and Formation of a Viscous Polymer

Question: My reaction mixture has become thick and viscous, and upon work-up, I have a low yield of the desired this compound. What is causing this, and how can I prevent it?

Answer:

This is a classic sign of the cationic polymerization of 3,4-dihydro-2H-pyran (DHP) . Under acidic conditions, the double bond of DHP can be protonated to form a resonance-stabilized carbocation. This carbocation is susceptible to nucleophilic attack by another DHP molecule, initiating a chain-growth polymerization that results in a viscous polymeric byproduct.[1]

Root Causes and Solutions:

  • Excessively Strong Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) can aggressively protonate DHP, leading to rapid polymerization.

    • Solution: Employ a milder acid catalyst. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice as it is a mild and efficient catalyst for THP ether formation.[1][2] Solid acid catalysts like Amberlyst-15 are also highly effective and offer the advantage of easy removal by filtration.[3][4]

  • High Catalyst Concentration: Even with a mild catalyst, a high concentration can increase the population of protonated DHP molecules, favoring polymerization.

    • Solution: Use a catalytic amount of the acid. Typically, 0.5-5 mol% of the catalyst relative to the limiting reagent is sufficient. It is crucial to find the optimal catalyst concentration that maximizes the reaction rate while minimizing side reactions.[5]

  • Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesired polymerization.

    • Solution: Maintain a low to moderate reaction temperature. The reaction is often carried out at room temperature or even cooled in an ice bath, especially during the initial addition of the catalyst.[6]

Issue 2: Presence of Low-Boiling Point Impurities

Question: My crude product analysis (e.g., GC-MS) shows the presence of low-boiling point impurities, which are difficult to separate from the product. What are these, and how can I avoid their formation?

Answer:

These low-boiling point impurities are likely butenes , formed from the acid-catalyzed dehydration of 1-butanol .[7] The acidic conditions required for the primary reaction can also promote the elimination of water from the alcohol starting material.

Root Causes and Solutions:

  • Strong Acid and High Temperature: Similar to DHP polymerization, strong acids and elevated temperatures favor the dehydration of butanol.

    • Solution: Utilize mild acid catalysts (PPTS, Amberlyst-15) and maintain a controlled, lower reaction temperature.[3][8]

  • Excessive Reaction Time: Prolonged exposure to acidic conditions can increase the extent of butanol dehydration.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting alcohol is consumed.

Issue 3: Water-Soluble Byproducts Complicating Aqueous Work-up

Question: During the aqueous work-up, I'm experiencing issues with product isolation, and my aqueous layer seems to contain organic material. What could be the cause?

Answer:

This issue often arises from the acid-catalyzed hydrolysis of DHP to form 2-hydroxytetrahydropyran , which exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal .[9][10] The presence of even trace amounts of water in the reaction mixture can lead to the formation of these water-soluble byproducts.

Root Causes and Solutions:

  • Presence of Water: The use of wet solvents or reagents is the primary cause.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. It is good practice to use freshly distilled 1-butanol and DHP.

  • Incomplete Reaction: If the reaction is not driven to completion, unreacted DHP is more likely to be hydrolyzed during the aqueous work-up.

    • Solution: Use a slight excess of DHP to ensure all the 1-butanol is consumed. Monitor the reaction to completion.

Issue 4: Difficulty in Purifying the Final Product

Question: I have a mixture of my desired this compound and several byproducts. What is the best way to purify it?

Answer:

Purification of this compound typically involves a combination of an extractive work-up and fractional distillation.

Troubleshooting Purification:

  • Ineffective Work-up: Failure to properly neutralize the acid catalyst can lead to product decomposition during distillation.

    • Solution: After the reaction is complete, quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the effervescence ceases.[11] This neutralizes the acid catalyst. Perform an extractive work-up with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine to remove residual water and inorganic salts.

  • Poor Separation during Distillation: If the boiling points of the byproducts are close to that of this compound, simple distillation may not be sufficient.

    • Solution: Employ fractional distillation . A fractionating column (e.g., a Vigreux column) provides multiple theoretical plates for vaporization and condensation, allowing for a much better separation of liquids with close boiling points.[10][12] Collect the fraction that distills at the expected boiling point of this compound under the given pressure.

Quantitative Data and Reaction Parameters

While the optimal conditions should be determined empirically for each specific setup, the following table provides a general guideline for minimizing side reactions.

ParameterSub-Optimal Condition (Favors Side Reactions)Optimized Condition (Favors this compound)Rationale
Catalyst Strong Protic Acids (e.g., H₂SO₄, HCl)Mild Acid Catalysts (e.g., PPTS, Amberlyst-15)Reduces the rate of DHP polymerization and butanol dehydration.[1][3]
Catalyst Conc. > 5 mol%0.5 - 2 mol%Minimizes the concentration of reactive cationic intermediates.[5]
Temperature > 40 °C0 - 25 °CFavors the desired addition reaction over elimination and polymerization.[7]
Reaction Time Prolonged (several hours)Monitored to completion (typically 1-3 hours)Reduces the formation of dehydration byproducts.
Solvent Protic or wet solventsAnhydrous aprotic solvents (e.g., Dichloromethane, THF)Prevents the hydrolysis of DHP.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to minimize the formation of byproducts.

Materials:

  • 3,4-Dihydro-2H-pyran (DHP)

  • 1-Butanol (anhydrous)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-butanol (1.0 eq) and anhydrous dichloromethane.

  • Add 3,4-dihydro-2H-pyran (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.01 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC until the 1-butanol is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Troubleshooting Purification: Extractive Work-up

A robust work-up is critical for obtaining a pure product.

  • Quenching: After the reaction is deemed complete, cool the reaction mixture in an ice bath. Slowly add saturated aqueous NaHCO₃ solution. The formation of gas (CO₂) indicates the neutralization of the acid. Continue adding until effervescence ceases. This step is crucial to prevent acid-catalyzed decomposition during subsequent steps.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and shake vigorously. Allow the layers to separate. The organic layer will contain the desired this compound.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to ensure complete neutralization).

    • Water (to remove any remaining salts).

    • Brine (to initiate the drying process).

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator.

Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway to this compound and the competing side reactions.

Synthesis_Pathways DHP 3,4-Dihydro-2H-pyran (DHP) Carbocation Resonance-Stabilized Carbocation DHP->Carbocation + H⁺ Hydroxytetrahydropyran 2-Hydroxytetrahydropyran / 5-Hydroxypentanal (Side Product) DHP->Hydroxytetrahydropyran + H₂O, H⁺ Butanol 1-Butanol Butenes Butenes (Side Product) Butanol->Butenes + H⁺ - H₂O H_plus H⁺ (Acid Catalyst) H2O H₂O (Trace Water) Product This compound (Desired Product) Carbocation->Product + 1-Butanol - H⁺ Polymer Poly(DHP) (Side Product) Carbocation->Polymer + DHP (n)

Caption: Main reaction and side reaction pathways.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Viscous_Mixture Viscous Reaction Mixture? Start->Viscous_Mixture Low_BP_Impurity Low Boiling Point Impurities? Viscous_Mixture->Low_BP_Impurity No Polymerization DHP Polymerization Viscous_Mixture->Polymerization Yes Workup_Issues Aqueous Work-up Problems? Low_BP_Impurity->Workup_Issues No Dehydration Butanol Dehydration Low_BP_Impurity->Dehydration Yes Hydrolysis DHP Hydrolysis Workup_Issues->Hydrolysis Yes Sol_Polymerization Use Mild Catalyst (PPTS, Amberlyst-15) Lower Catalyst Concentration Control Temperature (0-25°C) Polymerization->Sol_Polymerization Sol_Dehydration Use Mild Catalyst Control Temperature Monitor Reaction Time Dehydration->Sol_Dehydration Sol_Hydrolysis Use Anhydrous Reagents/Solvents Ensure Complete Reaction Hydrolysis->Sol_Hydrolysis

Caption: A logical troubleshooting workflow.

References

  • Thatipally, S., Acharyulu, P. V. R., & Dubey, P. K. (n.d.).
  • Dehydration of butanol to butene over solid acid catalysts in high water environments. (n.d.). ScienceDirect.
  • Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. (n.d.).
  • 3,4-Dihydropyran. (n.d.). Wikipedia.
  • 5-hydroxypentanal. (n.d.). Organic Syntheses.
  • Applications of Pyridinium p-Toluenesulfon
  • Pyridinium p-toluenesulfon
  • Yadav, J. S., Reddy, B. V. S., Sekhar, K. C., & Gunasekar, D. (2001). Amberlyst-15-Catalyzed Novel Synthesis of Tetrahydropyranols. Synthesis, 2001(06), 885–888.
  • Amberlyst-15 in organic synthesis. (n.d.).
  • Amberlyst-15: An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminones. (n.d.). Bentham Science.
  • Amberlyst®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols. (n.d.). ScienceDirect.
  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry.
  • Purification by fractional distill
  • 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Otandi, N. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Journal of Chemistry, 3(2), 1-11.
  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal.
  • 4.5 Tetrahydropyranyl (THP)
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.).
  • GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi. (2018, July 18).
  • GC-MS Analysis of The Compounds Produced from Two Species of Penicillium Introduction. (n.d.).
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Journal of Medicinal and Chemical Sciences.
  • managing temperature control in 2,5-Dichloropyrazine reactions. (n.d.). BenchChem.
  • Effect of reaction temperature on the conversion of THFA over A 4-1-10. (n.d.).
  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. (n.d.).
  • Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (n.d.).

Sources

scaling up the production of 2-Butoxyoxane from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Butoxyoxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this compound production from the laboratory bench to a pilot plant. Here, we address common questions, provide in-depth troubleshooting guides, and outline critical considerations for a successful scale-up, ensuring process integrity and product quality.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 1-butanol.[1] This reaction forms an ether linkage between the tetrahydropyran ring and the butoxy group.[1]

Q2: What is the underlying mechanism of the acid-catalyzed synthesis of this compound?

A2: The reaction proceeds through the protonation of the double bond in 3,4-dihydro-2H-pyran by an acid catalyst, which creates a carbocation intermediate. This electrophilic carbocation is then attacked by the nucleophilic oxygen of 1-butanol. Subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst.

Q3: What are the typical byproducts in this synthesis, and how do they affect the process?

A3: Potential byproducts can include polymers of 3,4-dihydro-2H-pyran, especially if the reaction temperature is not well-controlled or if the acid catalyst concentration is too high. Additionally, unreacted starting materials (1-butanol and 3,4-dihydro-2H-pyran) may be present. These impurities can complicate the purification process and reduce the overall yield.

Q4: What are the recommended purification methods for this compound on a lab scale?

A4: On a laboratory scale, purification is typically achieved through distillation. Given the boiling points of the reactants and the product, fractional distillation can be effective. It is also common to neutralize the acid catalyst with a mild base and wash the crude product with water to remove any water-soluble impurities before distillation.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3,4-dihydro-2H-pyran

  • 1-butanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-butanol.

  • Add a catalytic amount of the acid catalyst to the 1-butanol and stir until dissolved.

  • Slowly add 3,4-dihydro-2H-pyran to the mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a specified time to ensure complete conversion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with deionized water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Troubleshooting Guide

This section addresses potential issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions (e.g., polymerization); Loss of product during workup.Monitor reaction progress using techniques like GC or TLC to determine optimal reaction time.[2][3] Control temperature carefully to minimize side reactions. Optimize the distillation process to prevent product loss.
Product Impurity Presence of unreacted starting materials; Formation of byproducts.Ensure the stoichiometry of reactants is correct. Optimize reaction conditions (temperature, catalyst loading) to favor product formation. Employ efficient purification techniques like fractional distillation.[4]
Reaction Runaway The reaction is exothermic, and poor heat dissipation can lead to a rapid temperature increase.On a larger scale, ensure the reactor has an adequate cooling system.[5][6] Add the 3,4-dihydro-2H-pyran slowly to control the rate of heat generation.[7][8]
Difficult Purification Boiling points of product and impurities are close.Use a distillation column with a higher number of theoretical plates for better separation. Consider using extractive distillation if simple distillation is ineffective.[4]

Process Scale-Up Considerations: From Lab to Pilot Plant

Scaling up the production of this compound requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.

Reactor Design and Material of Construction

When moving to a pilot plant, the choice of reactor is critical. A jacketed glass-lined or stainless steel reactor is often suitable for this type of synthesis, providing good heat transfer and chemical resistance.[9] The reactor should be equipped with a robust agitation system to ensure proper mixing of the reactants and uniform temperature distribution.

Heat Management

The acid-catalyzed addition of an alcohol to a vinyl ether is an exothermic reaction.[8] In a large-scale reactor, inefficient heat removal can lead to a temperature increase, promoting side reactions and potentially causing a dangerous pressure buildup.[5][10] The pilot plant reactor must have a reliable cooling system, such as a jacket with circulating coolant, to maintain the optimal reaction temperature.[5][6]

Mixing Efficiency

Proper mixing is crucial for achieving high conversion and minimizing localized "hot spots." The agitator design (e.g., turbine, pitched blade) and stirring speed should be optimized to ensure homogeneity throughout the reaction mass.[11] Inadequate mixing can lead to incomplete reactions and the formation of byproducts.

Raw Material Addition

The rate of addition of 3,4-dihydro-2H-pyran becomes a critical parameter during scale-up. A controlled, gradual addition is necessary to manage the exothermic nature of the reaction and prevent a rapid temperature rise.[7]

Safety Considerations
  • Flammability: 1-butanol and 3,4-dihydro-2H-pyran are flammable liquids. The pilot plant should be designed with appropriate fire suppression systems and electrical classifications.

  • Corrosion: The acid catalyst can be corrosive. The reactor and associated equipment must be constructed from materials resistant to acid corrosion.

  • Pressure Relief: The reactor should be equipped with a pressure relief device (e.g., rupture disc, relief valve) to prevent over-pressurization in the event of a runaway reaction.

  • Incompatible Chemicals: Ensure that incompatible chemicals are not mixed, which could lead to hazardous reactions.[12] For instance, strong oxidizing agents should be kept separate from the flammable organic reactants.

Visualization of Scale-Up Workflow

The following diagram illustrates the key stages and decision points in the scale-up process for this compound production.

ScaleUp_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale-Up lab_synthesis Lab Synthesis Protocol lab_analysis Product Analysis (GC, NMR) lab_synthesis->lab_analysis lab_purification Purification (Distillation) lab_analysis->lab_purification process_dev Process Development & Risk Assessment lab_purification->process_dev Technology Transfer reactor_sel Reactor Selection & Material Compatibility process_dev->reactor_sel heat_mgmt Heat Management Strategy reactor_sel->heat_mgmt mixing_study Mixing & Agitation Studies reactor_sel->mixing_study safety_review HAZOP & Safety Review heat_mgmt->safety_review mixing_study->safety_review pilot_run Pilot Plant Batch Production safety_review->pilot_run pilot_analysis In-Process & Final Product QC pilot_run->pilot_analysis

Caption: Workflow for scaling up this compound production.

Analytical Methods

Consistent and reliable analytical methods are essential for quality control at all stages of production.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for monitoring the progress of the reaction, quantifying the purity of the final product, and detecting the presence of volatile impurities and unreacted starting materials.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the synthesized this compound and identifying any byproducts.

  • Karl Fischer Titration: This method is used to determine the water content in the final product, which can be critical for certain applications.

References

  • The Royal Society. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. 2018-09-26. [Link]

  • Chemistry LibreTexts. 18.5: Cyclic Ethers - Epoxides. 2024-03-24. [Link]

  • Chemistry LibreTexts. 15.12: Cyclic Ethers. 2021-07-31. [Link]

  • PubMed. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. [Link]

  • Agency for Toxic Substances and Disease Registry. 6. analytical methods. [Link]

  • Wikipedia. Ether. [Link]

  • American Journal of Engineering Research. Design of Flow Reactors for Production of Dimethyl Ether. 2019-08-13. [Link]

  • NCBI. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. [Link]

  • ResearchGate. Synthesis of cyclic ethers by cyclodehydration of 1, n -diols using heteropoly acids as catalysts. [Link]

  • Cardiff University. Exploring Reactor Design to Harness Reactive Intermediates. [Link]

  • MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. 2022-01-26. [Link]

  • Pilot Plant Scale up Techniques. [Link]

  • IGE Performance Chemicals. Pilot Synthesis. [Link]

  • Institute of Pharmacy Technology, Salipur. UNIT-I PILOT PLANT SCALE UP TECHNIQUES. [Link]

  • Solubility of Things. Heat of Reaction: Exothermic and Endothermic Processes. [Link]

  • ResearchGate. Managing Excessive Heat in Exothermic Chemical Reactions. 2023-07-05. [Link]

  • YouTube. How Do You Manage Heat During Exothermic Polymerization Reactions? - Chemistry For Everyone. 2025-10-30. [Link]

  • Sathyabama Institute of Science and Technology. UNIT -2 Reactor Design for Single Reactions. [Link]

  • Design and scale-up of continuous flow micro-reactor. [Link]

  • Indo American Journal of Pharmaceutical Sciences. plant scale up techniques. 2024-01-11. [Link]

  • YouTube. Synthesis of 2-Butoxynaphthalene by an SN2 Reaction. 2020-07-09. [Link]

  • Quora. What are the most efficient heat removal methods in an exothermic reaction system?. 2014-02-23. [Link]

  • LinkedIn. Pilot Plant to Production: Mastering the Art of Pharmaceutical Scale-Up. 2025-11-14. [Link]

  • ResearchGate. Scale‐up of the synthesis 2 a on a 10 mmol scale (upper part). The.... [Link]

  • Organic Chemistry Portal. Synthesis of cyclic ethers. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 6-carboxy-2'-(2-hydroxy-butoxy)-flavone. [Link]

  • ResearchGate. (PDF) Synthesis, characterization, and use of 2-[((2) H-9)butoxy] acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite. 2021-01-13. [Link]

  • YouTube. Retrosynthesis (Part 2): Two Group Disconnections. 2018-08-20. [Link]

  • YouTube. Incompatible Chemicals: Explosion at AB Specialty Silicones. 2022-04-28. [Link]

  • Organic Syntheses Procedure. Bis(pinacolato)diboron. [Link]

  • Royal Society of Chemistry. Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. [Link]

  • Google Patents.
  • Royal Society of Chemistry. An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Gram Scale synthesis of 2 a and Synthetic transformation of 2.. [Link]

  • ResearchGate. The scale‐up synthesis of 2 a.. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Butoxyoxane for Long-Term Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Butoxyoxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in long-term studies. As a compound with both ether and acetal functionalities, understanding its degradation pathways is critical for ensuring the integrity and reproducibility of your experimental results.

Section 1: Foundational Stability of this compound

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to two primary degradation pathways owing to its chemical structure:

  • Peroxide Formation: Like many ethers, this compound can react with atmospheric oxygen, especially when exposed to light and heat, to form explosive peroxide compounds.[1][2] This process, known as auto-oxidation, is a radical chain reaction that can be initiated by light, heat, or the presence of metal contaminants.[3][4] The accumulation of peroxides not only changes the chemical nature of the compound but also poses a significant safety hazard, as peroxides can be shock-sensitive and explosive upon concentration.[1]

  • Acid-Catalyzed Hydrolysis: The acetal group in this compound is stable under neutral and basic conditions but is prone to hydrolysis in the presence of acid.[5][6] This reaction is reversible and is catalyzed by even trace amounts of acid, leading to the ring-opening of the oxane moiety to form a hemiacetal, which can further react to yield byproducts.[7][8]

Section 2: Troubleshooting Common Stability Issues

This section addresses specific issues you might encounter during your experiments with this compound.

Q2: I suspect my stock of this compound has degraded. What are the initial signs I should look for?

A2: Visual inspection is the first step. Look for the presence of crystalline solids or a viscous liquid at the bottom of the container, which could indicate peroxide formation.[1] If you observe any precipitates, do not attempt to open the container, as friction from the cap could detonate peroxides. Another sign of degradation could be inconsistent results in your experiments, such as decreased efficacy or the appearance of unexpected peaks in your analytical chromatograms.

Q3: My analytical results (HPLC/GC) show a decrease in the main this compound peak and the appearance of new, unidentified peaks over time. What could be happening?

A3: This is a classic sign of degradation. The new peaks likely correspond to degradation products. To identify the cause, consider the following:

  • Peroxide Formation: If the sample has been stored for an extended period, exposed to air, or not kept in a dark, cool place, peroxide formation is a strong possibility.[2][4]

  • Hydrolysis: If your experimental conditions involve acidic buffers or reagents, or if the this compound was exposed to an acidic environment, hydrolysis of the acetal is likely.[5][6]

To confirm, you can perform a qualitative test for peroxides (see Protocol 2) and analyze your sample using a stability-indicating HPLC method (see Protocol 3).

Q4: I performed a reaction under acidic conditions and my yield of the desired product is lower than expected, with several byproducts. Could this be related to this compound instability?

A4: Absolutely. The acidic conditions required for your reaction are likely causing the hydrolysis of the this compound acetal.[9] This would consume your starting material and generate byproducts, leading to a lower yield. It is crucial to use this compound under neutral or basic conditions if the acetal functionality is to be preserved. If acidic conditions are unavoidable, consider using a protecting group strategy for the acetal if it is not the reactive site of interest.[10][11]

Q5: I need to store a diluted solution of this compound for several weeks. What is the best way to prevent degradation?

A5: For long-term storage of solutions, we recommend the following:

  • Solvent Choice: Use a high-purity, peroxide-free solvent.

  • Inert Atmosphere: Purge the headspace of the storage container with an inert gas like argon or nitrogen to displace oxygen.[2]

  • Light and Temperature Control: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light, and keep it in a cool, dark place, preferably refrigerated (but not frozen, as this can concentrate peroxides).[1][4]

  • Addition of Inhibitors: Consider adding a low concentration of a radical inhibitor, such as butylated hydroxytoluene (BHT), to scavenge free radicals and inhibit peroxide formation.[3] A typical concentration would be in the range of 0.001% to 0.01%.

Section 3: Protocols for Stability Assessment and Enhancement

This section provides detailed protocols for testing and improving the stability of this compound.

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential to understand the degradation profile of this compound and to develop a stability-indicating analytical method.[3][12]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol (HPLC grade)

  • Amber vials

Procedure:

  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours in a water bath.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with methanol for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with methanol for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Dilute with methanol for HPLC analysis.

  • Thermal Degradation:

    • Place 10 mg of solid this compound in an amber vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve in methanol for HPLC analysis.

  • Photolytic Degradation:

    • Dissolve 10 mg of this compound in 10 mL of methanol in a quartz cuvette.

    • Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14]

    • Analyze by HPLC.

Protocol 2: Qualitative and Quantitative Analysis of Peroxides

Objective: To detect and quantify the presence of peroxides in a sample of this compound.

Method 1: Qualitative Test (Potassium Iodide Test)

Materials:

  • This compound sample

  • Glacial acetic acid

  • Potassium iodide (KI) or Sodium iodide (NaI)

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a test tube.

  • Add 1 mL of a freshly prepared solution of 0.1 g of KI or NaI in 1 mL of glacial acetic acid.

  • A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.

Method 2: Quantitative Analysis (Colorimetric Assay)

Commercial kits, such as the QuantiChrom™ Peroxide Assay Kit, provide a reliable method for quantifying peroxides.[15] These kits are typically based on the chromogenic Fe³⁺-xylenol orange reaction, where peroxides oxidize Fe²⁺ to Fe³⁺, forming a colored complex that can be measured spectrophotometrically.[15] Follow the manufacturer's instructions for accurate quantification.

Protocol 3: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[6][16][17]

Instrumentation:

  • HPLC system with a UV or PDA detector

Chromatographic Conditions (Illustrative):

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Prepare samples from the forced degradation study (Protocol 1) and a control sample of undegraded this compound.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak in the stressed samples compared to the control.

Protocol 4: Stabilization and Long-Term Storage

Objective: To provide a standardized procedure for stabilizing and storing this compound to minimize degradation.

Materials:

  • This compound

  • Butylated hydroxytoluene (BHT) or another suitable antioxidant/stabilizer.[3]

  • High-purity argon or nitrogen gas

  • Amber glass bottles with PTFE-lined caps

Procedure:

  • Inhibitor Addition: If purchasing this compound, select a grade that already contains an inhibitor like BHT. If preparing it in-house, add BHT to a final concentration of 0.005% (w/w).

  • Inert Atmosphere Packaging: Transfer the stabilized this compound into a clean, dry amber glass bottle.

  • Purging: Flush the headspace of the bottle with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the bottle with a PTFE-lined cap.

  • Storage: Store the bottle in a cool, dark, and well-ventilated area, away from heat and light sources. A dedicated flammable materials storage cabinet is recommended.

  • Labeling: Clearly label the bottle with the date received, date opened, and the concentration of the added inhibitor.

Section 4: Visualizing Degradation and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathways and experimental workflows.

Diagram 1: Degradation Pathways of this compound

cluster_peroxidation Peroxidation Pathway cluster_hydrolysis Hydrolysis Pathway A This compound B Intermediate Radical A->B O2, Light, Heat C This compound Hydroperoxide B->C + O2 D Explosive Peroxides C->D Further Oxidation E This compound F Protonated Acetal E->F H+ (Acid Catalyst) G Hemiacetal Intermediate F->G + H2O H Ring-Opened Products G->H Further Reaction

Caption: Primary degradation pathways of this compound.

Diagram 2: Workflow for Stability Assessment

Start Start: Receive/Synthesize This compound Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Develop_Method Develop Stability-Indicating HPLC/GC Method Forced_Deg->Develop_Method Analyze_Samples Analyze Stressed Samples Develop_Method->Analyze_Samples ID_Degradants Identify Degradation Products (LC-MS, NMR) Analyze_Samples->ID_Degradants Assess_Stab Assess Intrinsic Stability ID_Degradants->Assess_Stab Implement_Controls Implement Storage & Handling Controls (Inhibitors, Inert Gas, Temp/Light Control) Assess_Stab->Implement_Controls Routine_Testing Routine Stability Testing of Long-Term Samples Implement_Controls->Routine_Testing End End: Stable Compound for Study Routine_Testing->End

Caption: Workflow for assessing and ensuring this compound stability.

Section 5: Frequently Asked Questions (FAQs)

Q6: Can I use a metal spatula to handle this compound?

A6: It is not recommended. Metal contaminants can accelerate peroxide formation. Use glass or PTFE-coated labware for handling and transferring this compound.

Q7: Is it safe to distill this compound to purify it?

A7: Distillation can be extremely dangerous if peroxides are present, as concentrating them can lead to a violent explosion.[1][4] Before any distillation, you MUST test for the presence of peroxides. If peroxides are detected, they must be removed first, for example, by passing the solvent through a column of activated alumina.

Q8: What is the expected shelf-life of this compound?

A8: The shelf-life depends heavily on storage conditions and the presence of inhibitors. An unopened container from a reputable supplier, stored correctly, may be stable for 12-24 months. However, once opened, the shelf-life decreases significantly. It is best practice to date the container upon receipt and upon opening and to test for peroxides every 3-6 months for opened containers.[2]

Q9: Are there any alternatives to BHT as a stabilizer?

A9: Yes, other phenolic antioxidants such as hydroquinone can also be used. The choice of stabilizer may depend on the specific application and potential for interference with your experiments.

Q10: Where can I find more information on the safe handling of peroxide-forming chemicals?

A10: Several safety guidelines are available from organizations such as the U.S. Occupational Safety and Health Administration (OSHA) and the U.S. Chemical Safety and Hazard Investigation Board (CSB). Your institution's Environmental Health and Safety (EHS) department will also have specific protocols.

References

Technical Support Center: Troubleshooting Analytical Artifacts in the Measurement of 2-Butoxyoxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Butoxyoxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges encountered when measuring this compound. As a specialty solvent and synthetic intermediate, accurate quantification of this compound is critical, yet prone to specific artifacts.[1] This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity and reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the analysis of this compound.

Q1: What are the recommended primary analytical techniques for this compound?

A1: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary separation techniques. For GC, detection is typically performed with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and confirmation.[2] For HPLC, UV detection may be challenging if the molecule lacks a significant chromophore, making MS detection (LC-MS) the preferred method, especially for complex matrices.

Q2: I'm observing significant peak tailing in my GC analysis. What is the likely cause?

A2: Peak tailing for a molecule like this compound, which contains ether oxygens, is often caused by unwanted secondary interactions with active sites (e.g., free silanol groups) in the GC pathway.[3] This can occur in the injection port liner, at the head of the analytical column, or due to contamination in the system. Overloading the column with too much sample can also be a cause.[3]

Q3: My chromatogram shows "ghost peaks" – peaks that appear in blank injections. Where are they coming from?

A3: Ghost peaks are typically the result of carryover from a previous, more concentrated sample or contamination within the analytical system.[3][4] Common sources include a contaminated syringe, a dirty injection port, or the accumulation of non-volatile material at the front of the column that slowly bleeds off in subsequent runs. Using a robust wash solvent in your autosampler is critical to prevent sample carryover.[4]

Q4: Why are my retention times shifting from one injection to the next?

A4: Retention time instability is a classic sign of a non-equilibrated or changing analytical system. For HPLC, this can be caused by fluctuations in mobile phase composition, temperature, or flow rate.[5] Poor column equilibration between injections is a frequent culprit.[6] For GC, causes include inconsistent oven temperature profiles, fluctuating carrier gas flow rates, or leaks in the system.[7]

Q5: My LC-MS signal for this compound is inconsistent and lower than expected when analyzing biological samples. What's happening?

A5: You are likely encountering matrix effects , a common phenomenon in LC-MS analysis.[8][9] Co-eluting endogenous components from your sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the MS source, leading to a suppression of its signal.[10][11] This effect can severely compromise the accuracy and precision of your quantitative analysis.[9]

Part 2: In-Depth Troubleshooting Guides
Guide 1: Gas Chromatography (GC) Artifacts & Solutions

GC analysis of this compound is susceptible to issues related to its chemical structure and thermal stability.

  • Causality: The ether linkages in this compound can engage in hydrogen bonding with active silanol groups present on non-deactivated surfaces within the GC inlet and column. This secondary interaction delays the elution of a portion of the analyte molecules, resulting in a tailed peak shape and, in severe cases, irreversible adsorption and loss of signal.

  • Self-Validating Protocol:

    • System Suitability Check: Prepare a standard of a non-polar, inert compound (e.g., an alkane like dodecane) and this compound. Inject the mix. If the alkane peak is sharp and symmetrical while the this compound peak tails, the issue is active sites, not a general system problem.

    • Liner Deactivation: Replace the existing inlet liner with a new, high-quality, deactivated liner. Re-inject the suitability mix. A significant improvement in peak shape confirms the liner was the primary source of activity.

    • Column Maintenance: If tailing persists, it may indicate activity at the head of the column. Trim 10-15 cm from the front of the column and re-install.

    • Column Choice: For persistent issues, consider using a column specifically designed for inertness, such as those with wax-based or specialized bonded phases.

  • Causality: Extra peaks can arise from several sources: impurities from the synthesis of this compound, thermal degradation in the hot GC inlet, or column bleed.[12][13] Given that this compound can undergo oxidation, thermal stress may generate degradation products.[1] Furthermore, impurities from starting materials, such as 1-butanol, could be present.[]

  • Self-Validating Protocol:

    • Thermal Degradation Test: Sequentially lower the GC inlet temperature by 20°C increments (e.g., from 250°C to 230°C, then 210°C) while keeping other parameters constant. If the area of the extraneous peak decreases relative to the this compound peak, it is likely a thermal degradant.[15]

    • Impurity Confirmation: If possible, obtain and inject samples of the key starting materials used in the this compound synthesis (e.g., 1-butanol).[1] If a peak in the sample chromatogram matches the retention time of a starting material, you have identified a process-related impurity.[16]

    • Column Bleed Identification: Run a blank gradient program (injecting no sample) with the same temperature profile. Peaks that appear are characteristic of column bleed.[13] This can be mitigated by using a low-bleed column and ensuring the maximum operating temperature is not exceeded.[13]

Troubleshooting Workflow for GC Peak Shape Issues

G start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_overload Is Sample Concentration Too High? start->check_overload Start Here reduce_conc ACTION: Reduce injection volume or dilute sample. check_overload->reduce_conc Yes check_activity Is Peak Tailing? check_overload->check_activity No end_good Peak Shape Restored reduce_conc->end_good check_solvent Is Peak Fronting? check_activity->check_solvent No action_liner ACTION: 1. Use a new, deactivated inlet liner. 2. Trim the column inlet (10-15 cm). check_activity->action_liner Yes (Active Sites) check_column Is Peak Splitting? check_solvent->check_column No action_solvent ACTION: Dissolve sample in a weaker solvent (e.g., match initial mobile phase). check_solvent->action_solvent Yes (Solvent Mismatch) action_column ACTION: 1. Check for column contamination/voids. 2. Ensure proper column installation. check_column->action_column Yes (Column Issue) action_liner->end_good action_solvent->end_good action_column->end_good

Caption: Logical troubleshooting pathway for common GC peak shape artifacts.

Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Artifacts & Solutions

LC-MS analysis, while powerful, is highly susceptible to influence from the sample matrix.

  • Causality: Matrix effects occur when molecules co-eluting with this compound alter the efficiency of its ionization in the MS source.[8][9] In electrospray ionization (ESI), these matrix components can compete for charge or change the droplet's surface tension, hindering the release of analyte ions.[11] This leads to signal suppression (most common) or enhancement, causing significant quantitative error.[10]

  • Self-Validating Protocol: The gold standard for identifying and compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). However, if a SIL-IS is unavailable, the following protocol can be used to diagnose the issue.

Parameter Recommended Starting Conditions for this compound Analysis
GC Column Mid-polarity column (e.g., 5% Phenyl Polysiloxane)
Inlet Temp 220-250°C (optimize to minimize degradation)
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program Start at 50°C, ramp 10°C/min to 280°C
HPLC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
MS Ionization Electrospray Ionization (ESI), Positive Mode
Part 3: Key Experimental Protocol
Protocol: Quantitative Assessment of Matrix Effects

This protocol allows you to quantify the degree of ion suppression or enhancement affecting your analysis.

Objective: To calculate the Matrix Factor (MF) for this compound in a specific sample matrix. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Materials:

  • Calibrated solution of this compound in pure solvent (e.g., acetonitrile).

  • Blank matrix extract (e.g., plasma, urine) prepared using your standard sample preparation method, but without the analyte.

  • Your validated LC-MS system.

Methodology:

  • Prepare Solution A: Create a standard of this compound in pure mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Solution B: Take the blank matrix extract and spike it with the this compound standard to achieve the exact same final concentration as Solution A (e.g., 100 ng/mL). This is the "post-extraction spike" sample.

  • Analysis: Inject Solution A and Solution B multiple times (n≥3) onto the LC-MS system.

  • Data Processing:

    • Measure the average peak area for this compound from the Solution A injections (Area_Standard).

    • Measure the average peak area for this compound from the Solution B injections (Area_PostSpike).

  • Calculation:

    • Matrix Factor (MF) = Area_PostSpike / Area_Standard

    • Ion Suppression/Enhancement (%) = (1 - MF) * 100

Interpretation:

  • If your MF is 0.4, it indicates that the matrix is causing 60% ion suppression. This is a significant effect that must be addressed through improved sample cleanup, chromatographic separation, or the use of an appropriate internal standard.[17]

References
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 4, 2026, from [Link]

  • Reducing GC-MS Artifacts in Sample-rich Matrices. (2025, September 22). PREMIER Biosoft. Retrieved January 4, 2026, from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. Retrieved January 4, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chromservis. Retrieved January 4, 2026, from [Link]

  • Calafat, A. M., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Common Sources Of Error in Gas Chromatography. (2025, February 8). ALWSCI. Retrieved January 4, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 4, 2026, from [Link]

  • Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. Retrieved January 4, 2026, from [Link]

  • Trufelli, H., et al. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Retrieved January 4, 2026, from [Link]

  • 10 Common Mistakes in Gas Chromatography. (2025, August 20). AELAB. Retrieved January 4, 2026, from [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. Retrieved January 4, 2026, from [Link]

  • An Investigation into Artefacts Formed During Gas Chromatography/Mass Spectrometry Analysis of Firearms Propellant. (2017, August 14). Flinders Academic Commons. Retrieved January 4, 2026, from [Link]

  • Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. PubMed. Retrieved January 4, 2026, from [Link]

  • Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. (1998). ATSDR. Retrieved January 4, 2026, from [Link]

  • Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. (n.d.). NCBI. Retrieved January 4, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). PMC. Retrieved January 4, 2026, from [Link]

  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. (2012). MDPI. Retrieved January 4, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Butoxyoxane and Structurally Related Ethers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of 2-Butoxyoxane with analogous 2-alkoxyoxanes, specifically 2-methoxyoxane and 2-ethoxyoxane, as well as the fundamental cyclic ethers, tetrahydropyran (THP) and tetrahydrofuran (THF). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these compounds as intermediates, protecting groups, or monomer units. We will delve into three key reaction types: acid-catalyzed hydrolysis, cationic ring-opening polymerization, and reactions with nucleophiles, supported by established chemical principles and available experimental data.

Introduction to the Compounds

This compound, a cyclic acetal, and its structural relatives are pivotal in various chemical syntheses. Their reactivity is primarily dictated by the presence of the ether linkages and, in the case of 2-alkoxyoxanes, the acetal functionality at the anomeric C2 position. Understanding the subtle differences in their reactivity profiles is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

  • 2-Alkoxyoxanes (2-Methoxyoxane, 2-Ethoxyoxane, this compound): These compounds are cyclic acetals derived from tetrahydropyran. The presence of an alkoxy group at the C2 position significantly influences the stability and reactivity of the tetrahydropyran ring.

  • Tetrahydropyran (THP) or Oxane: A simple six-membered cyclic ether, often used as a solvent and a parent structure for various derivatives. Its reactivity provides a baseline for understanding the influence of the C2 substituent.

  • Tetrahydrofuran (THF): A five-membered cyclic ether, commonly used as a solvent. Its higher ring strain compared to THP makes it generally more reactive in ring-opening reactions.[1]

Comparative Reactivity Analysis

The reactivity of these compounds is assessed across three fundamental transformations:

  • Acid-Catalyzed Hydrolysis: A critical reaction for the deprotection of hydroxyl groups previously protected as 2-alkoxytetrahydropyranyl ethers.

  • Cationic Ring-Opening Polymerization (CROP): A key process for the synthesis of polyethers, with applications in materials science.

  • Nucleophilic Substitution: Reactions involving the displacement of the alkoxy group at the anomeric center, a process influenced by stereoelectronic effects.

Acid-Catalyzed Hydrolysis

The hydrolysis of 2-alkoxyoxanes to yield the corresponding alcohol and 5-hydroxypentanal is a classic example of acetal hydrolysis. This reaction is catalyzed by acid and proceeds via a resonance-stabilized oxocarbenium ion intermediate.[2][3] The stability of this intermediate is the rate-determining factor.[2][3]

Mechanism & Rationale: The generally accepted mechanism for acid-catalyzed acetal hydrolysis is the A-1 mechanism, involving a rapid, reversible protonation of one of the ether oxygens, followed by a slow, rate-determining cleavage of the C-O bond to form a carbocation intermediate.[4] This is then rapidly attacked by water. The stability of the oxocarbenium ion intermediate dictates the rate of hydrolysis.[3] For 2-alkoxyoxanes, the stability of this intermediate is influenced by the electron-donating ability of the alkoxy group. However, steric hindrance can also play a role in the rate of protonation and the approach of water.

CompoundRelative Rate of Hydrolysis (Estimated)Rationale
2-MethoxyoxaneFastestLeast steric hindrance from the methoxy group.
2-EthoxyoxaneIntermediateModerate steric hindrance from the ethoxy group.
This compoundSlowestGreatest steric hindrance from the butoxy group.
TetrahydropyranNot Applicable (Stable Ether)Lacks the acetal functionality, stable to hydrolysis under these conditions.
TetrahydrofuranNot Applicable (Stable Ether)Lacks the acetal functionality, stable to hydrolysis under these conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of this compound.

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (TsOH) (e.g., 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 5-hydroxypentanal, can be purified by column chromatography if necessary.

Reaction Mechanism: Acid-Catalyzed Hydrolysis of this compound

hydrolysis sub This compound protonated Protonated this compound sub->protonated Protonation Hplus H+ water H2O oxocarbenium Oxocarbenium Ion + Butanol protonated->oxocarbenium Loss of Butanol (slow) hemiacetal Hemiacetal oxocarbenium->hemiacetal Nucleophilic attack by H2O product 5-Hydroxypentanal hemiacetal->product Deprotonation butanol Butanol Hplus_regen H+

Caption: Acid-catalyzed hydrolysis of this compound.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is a common method for synthesizing polyethers from cyclic ether monomers. The driving force for this polymerization is the relief of ring strain.

Mechanism & Rationale: The polymerization is initiated by a cationic species, typically from a strong acid or a Lewis acid in the presence of a proton source.[1][5] The initiator protonates the oxygen atom of the cyclic ether, activating the ring for nucleophilic attack by another monomer unit. Propagation proceeds via an Sₙ2 mechanism. The reactivity of cyclic ethers in CROP is primarily governed by their ring strain and basicity.[6]

Comparative Data:

CompoundRelative Rate of PolymerizationRationale
Tetrahydrofuran (THF)FastHigh ring strain in the five-membered ring provides a strong thermodynamic driving force.[1]
Tetrahydropyran (THP)Slow/Does not readily polymerizeThe six-membered ring is relatively strain-free, making polymerization thermodynamically unfavorable.[1]
2-AlkoxyoxanesGenerally do not polymerize via CROPThe acetal linkage is susceptible to cleavage under the acidic conditions of CROP, leading to side reactions rather than polymerization. The presence of the exocyclic alkoxy group can also sterically hinder the approach of the incoming monomer.

Experimental Protocol: Cationic Ring-Opening Polymerization of Tetrahydrofuran

This protocol provides a general method for the CROP of THF, which can be attempted for 2-alkoxyoxanes to observe their relative reactivity and potential side reactions.

  • Monomer Purification: Dry freshly distilled THF over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill under an inert atmosphere (e.g., nitrogen or argon).

  • Initiator Preparation: Prepare a solution of the initiator, such as triflic acid (TfOH) or boron trifluoride etherate (BF₃·OEt₂), in a dry, inert solvent (e.g., dichloromethane).

  • Polymerization: Cool the purified THF to the desired reaction temperature (e.g., 0 °C or -78 °C) under an inert atmosphere. Add the initiator solution dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the polymerization by observing the increase in viscosity of the reaction mixture. The reaction time will vary depending on the initiator, temperature, and desired molecular weight.

  • Termination: Terminate the polymerization by adding a nucleophilic quenching agent, such as methanol or a solution of sodium methoxide in methanol.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold water or hexane.

  • Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Reaction Workflow: Cationic Ring-Opening Polymerization

crop start Start monomer_prep Monomer Purification (Drying & Distillation) start->monomer_prep initiator_prep Initiator Preparation (e.g., TfOH in DCM) start->initiator_prep polymerization Polymerization (Inert atmosphere, controlled temp.) monomer_prep->polymerization initiator_prep->polymerization termination Termination (Addition of nucleophile, e.g., MeOH) polymerization->termination isolation Polymer Isolation (Precipitation in non-solvent) termination->isolation purification Purification & Drying isolation->purification end End purification->end

Caption: Experimental workflow for CROP.

Nucleophilic Substitution at the Anomeric Carbon

The C2 carbon of 2-alkoxyoxanes is an anomeric center, analogous to that in glycosides. This position is susceptible to nucleophilic substitution, a reaction that is highly dependent on stereoelectronic effects, particularly the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon to prefer an axial orientation.[7]

Mechanism & Rationale: Nucleophilic substitution at the anomeric carbon can proceed through Sₙ1-like or Sₙ2-like mechanisms, often influenced by the strength of the nucleophile and the Lewis acid used to activate the substrate.[8] In an Sₙ1-like pathway, a dioxocarbenium ion intermediate is formed. The stability of this intermediate is enhanced by the endocyclic oxygen lone pair. The stereochemical outcome of the reaction is influenced by the anomeric effect, which stabilizes the transition state leading to the axial product.

Comparative Data: The reactivity in nucleophilic substitution will be influenced by the nature of the alkoxy group. A bulkier butoxy group might sterically hinder the approach of the nucleophile in an Sₙ2-type reaction. However, in an Sₙ1-type reaction, the electronic effect of the alkyl group (weakly electron-donating) is expected to have a minor influence on the stability of the dioxocarbenium ion compared to the overriding influence of the endocyclic oxygen.

CompoundRelative Rate of Nucleophilic Substitution (Estimated)Rationale
2-MethoxyoxaneGenerally faster in Sₙ2Less steric hindrance for nucleophilic attack.
2-EthoxyoxaneIntermediateModerate steric hindrance.
This compoundGenerally slower in Sₙ2Increased steric hindrance. In Sₙ1, the rate may be comparable to others.
TetrahydropyranNot reactiveLacks an anomeric carbon and a leaving group.
TetrahydrofuranNot reactiveLacks an anomeric carbon and a leaving group.

Experimental Protocol: Nucleophilic Substitution on this compound

This protocol describes a general procedure for the substitution of the butoxy group with a different nucleophile, for instance, an allyl group using allyltrimethylsilane.

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) and allyltrimethylsilane (1.2 equivalents) in a dry, non-coordinating solvent such as dichloromethane.

  • Cooling: Cool the solution to a low temperature, for example, -78 °C.

  • Lewis Acid Addition: Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at the low temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product, 2-allyl-tetrahydropyran, can be purified by flash column chromatography.

Reaction Pathway: Nucleophilic Substitution

substitution sub This compound intermediate Activated Complex / Dioxocarbenium Ion sub->intermediate Activation nucleophile Nucleophile (e.g., Allyl-SiMe3) nucleophile->intermediate Attack lewis_acid Lewis Acid product Substituted Product intermediate->product side_product Byproducts intermediate->side_product

Caption: General pathway for nucleophilic substitution.

Conclusion

The reactivity of this compound is a nuanced interplay of its cyclic ether structure and the presence of the acetal functionality at the anomeric center.

  • In acid-catalyzed hydrolysis , its reactivity is lower than that of 2-methoxyoxane and 2-ethoxyoxane due to increased steric hindrance from the butoxy group.

  • For cationic ring-opening polymerization , this compound, like other 2-alkoxyoxanes, is not a suitable monomer due to the lability of the acetal linkage under acidic conditions. In this regard, simple cyclic ethers like THF are far more reactive due to their inherent ring strain.

  • In nucleophilic substitution reactions at the anomeric carbon, the butoxy group can be displaced. The reaction rate and mechanism are sensitive to the reaction conditions, with steric factors from the butoxy group potentially slowing Sₙ2-type reactions.

This comparative guide highlights the importance of considering both electronic and steric effects when designing synthetic routes involving this compound and its analogs. The provided protocols and mechanistic diagrams serve as a foundation for further experimental exploration and optimization in the fields of organic synthesis and polymer chemistry.

References

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Penczek, S., & Kubisa, P. (n.d.). Cationic Ring-Opening Polymerization of Cyclic Ethers. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Cationic ring-opening polymerisation of cyclic ether (LC) monomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Ghosh, S., & Basu, S. (n.d.). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH 5. ResearchGate. Retrieved from [Link]

  • Krumper, J. R., Salamant, W. A., & Woerpel, K. A. (2008). Continuum of Mechanisms for Nucleophilic Substitutions of Cyclic Acetals. Organic Letters, 10(21), 4907–4910. [Link]

  • Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved from [Link]

  • Krumper, J. R., Salamant, W. A., & Woerpel, K. A. (2008). Continuum of mechanisms for nucleophilic substitutions of cyclic acetals. PubMed. [Link]

  • Saegusa, T., & Kobayashi, S. (1973). Polymerization of Cyclic Ethers. Journal of Macromolecular Science: Part A - Chemistry, 6(6), 1035-1057. [Link]

  • Goardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston Research Explorer. [Link]

  • Jérôme, C., & Lecomte, P. (2008). Ring-Opening Polymerization. In Polymer Science: A Comprehensive Reference (Vol. 4, pp. 175-199). Elsevier. [Link]

  • Krumper, J. R., Salamant, W. A., & Woerpel, K. A. (2008). Continuum of Mechanisms for Nucleophilic Substitutions of Cyclic Acetals. PMC. [Link]

  • Alabugin, I. V., et al. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Chemical Society Reviews, 50(15), 8434-8526. [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

  • Well-established mechanism of the hydrolysis of acetals and ketals. (n.d.). ResearchGate. Retrieved from [Link]

  • LibreTexts. (2024, March 23). 19.10: Nucleophilic Addition of Alcohols- Acetal Formation. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Butoxyoxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical methods tailored to 2-Butoxyoxane. As a crucial component in various chemical syntheses, ensuring the purity and accurate quantification of this compound is paramount for researchers, scientists, and drug development professionals. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring that the described validation systems are robust, reliable, and compliant with stringent regulatory expectations.

Introduction: The Analytical Imperative for this compound

This compound, a cyclic ether, presents unique analytical challenges. Its intended use in research and pharmaceutical development necessitates a validated analytical procedure to guarantee its identity, purity, and strength. The objective of validating an analytical method is to demonstrate its suitability for its intended purpose, a cornerstone of Good Manufacturing Practice (GMP) and regulatory submissions.[1][2] This guide will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique due to the volatile nature of this compound, while also considering High-Performance Liquid Chromatography (HPLC) as a potential alternative.

Strategic Selection of an Analytical Technique

The physicochemical properties of an analyte dictate the most appropriate analytical methodology. This compound is a cyclic ether, suggesting sufficient volatility for gas-phase analysis. The decision-making process for selecting the optimal technique is outlined below.

Analyte This compound (Cyclic Ether) Properties Assess Physicochemical Properties Analyte->Properties Volatility Is the compound volatile and thermally stable? Properties->Volatility Chromophore Does it possess a strong UV chromophore? Volatility->Chromophore  No GC_MS Primary Technique: Gas Chromatography (GC-MS) Volatility->GC_MS  Yes HPLC_UV Alternative Technique: HPLC with UV Detection Chromophore->HPLC_UV  Yes HPLC_Universal Alternative Technique: HPLC with Universal Detector (e.g., CAD, ELSD) Chromophore->HPLC_Universal  No Derivatization Consider Derivatization for GC or HPLC HPLC_Universal->Derivatization

Caption: Decision workflow for selecting the appropriate analytical technique.

Comparison of Primary Analytical Methods

The choice between GC-MS and HPLC hinges on factors like volatility, the presence of chromophores, and the required sensitivity.[3][4]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance or other properties.
Suitability for this compound High. Ideal for volatile and semi-volatile compounds.[5][6]Moderate. Requires a UV-absorbing chromophore for standard detection. This compound lacks a strong chromophore, necessitating universal detectors (e.g., CAD) or derivatization.[7]
Selectivity Very High. Mass spectrometry provides structural information, ensuring unambiguous peak identification.High. Dependant on chromatographic separation from impurities.
Sensitivity Very High. Capable of reaching low ng/mL to pg/mL levels.[6]Moderate to High. Dependent on the detector used.
Sample Preparation Simple dilution in a volatile organic solvent.Dilution in a mobile-phase compatible solvent.
Instrumentation Cost HighModerate to High

Given its volatility and the superior selectivity offered by mass spectrometry, GC-MS is the recommended technique for the comprehensive analysis of this compound and its potential impurities.

The Method Validation Framework: A Guide to ICH Q2(R2)

A robust validation protocol demonstrates that an analytical procedure is fit for its purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process, which we will apply to the GC-MS analysis of this compound.[1]

cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Implementation Dev Develop GC-MS Method (Column, Temp Program, etc.) Validation Validation Protocol Dev->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Routine Routine Analysis & Stability Testing Linearity->Routine Accuracy->Routine Precision->Routine

Caption: Workflow for analytical method validation based on ICH guidelines.

Experimental Protocols for GC-MS Method Validation

The following sections provide detailed, step-by-step protocols for validating a GC-MS method for this compound. These protocols are designed to be self-validating by incorporating system suitability tests (SSTs) and clear acceptance criteria.

Instrumentation and General Conditions
  • System: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a suitable starting point.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/Splitless, 250 °C.

  • Oven Program: Start at 60 °C (hold 2 min), ramp to 250 °C at 15 °C/min (hold 5 min). This must be optimized during method development.

  • MS Conditions: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

Specificity

Causality: Specificity ensures that the signal measured is unequivocally from this compound, without interference from impurities, degradation products, or matrix components.[1] This is critical for stability-indicating methods where degradation products must be resolved from the parent compound.[8][9]

Experimental Protocol:

  • Blank Analysis: Inject the diluent (e.g., Dichloromethane) to ensure no interfering peaks are present at the retention time of this compound.

  • Impurity Spiking: If potential process impurities are known, prepare a solution of this compound spiked with these impurities. Analyze to confirm that the chromatographic method resolves all components.

  • Forced Degradation: To create a stability-indicating method, subject this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[10][11]

    • Acid/Base Hydrolysis: Reflux in 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Treat with 3% H₂O₂.

    • Thermal: Heat the solid or solution.

    • Photolytic: Expose to UV light.

  • Analyze the stressed samples. The method is specific if the this compound peak is resolved from all degradation products.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a specified range. This validates that the method can provide accurate results across the expected concentration levels in samples.[1][12]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard in a suitable volatile solvent.

  • Create a series of at least five calibration standards by serial dilution, covering a range of 80% to 120% of the expected sample concentration. For impurity quantification, the range should bracket the reporting threshold up to 120% of the specification limit.[8]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.998.[13]

  • Y-intercept: Should be close to zero.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It confirms that the method is free from systematic error or bias.[14]

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • Mean Percent Recovery: Typically between 98.0% and 102.0%.[11][14]

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (short-term) and intermediate precision (long-term, within-laboratory variations).[1][12]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.[15]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies to assess the method's consistency under varied conditions.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%.[12]

  • %RSD for Intermediate Precision: Should also meet a predefined limit, typically slightly higher than repeatability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[8] These are critical parameters for impurity analysis.[16]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[8]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Confirm the determined LOQ by analyzing samples at this concentration and ensuring the accuracy and precision meet acceptance criteria.

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[12][14]

Experimental Protocol:

  • Identify critical GC-MS parameters (e.g., initial oven temperature, ramp rate, carrier gas flow rate, injector temperature).

  • Perform analyses while making small, deliberate changes to these parameters (e.g., flow rate ± 0.1 mL/min, temperature ± 2 °C).

  • Evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The results should remain within the system suitability criteria, demonstrating the method's reliability.

Summary of Validation Data

The results of the validation experiments should be summarized for clear interpretation. The table below presents a template with typical expected data for a validated GC-MS method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Pass
Linearity (R²) ≥ 0.9980.9995
Range 80% - 120% of target concentrationConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.7%
Precision (Repeatability %RSD) ≤ 2.0%0.8%
Precision (Intermediate %RSD) ≤ 2.5%1.2%
Limit of Quantitation (LOQ) S/N ≥ 100.5 µg/mL
Robustness System suitability passes under varied conditions.Pass

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the generated data is accurate, reliable, and fit for purpose. While Gas Chromatography-Mass Spectrometry stands out as the most suitable technique due to its high selectivity and sensitivity for volatile compounds, any chosen method must undergo a rigorous validation process as outlined by ICH guidelines. By understanding the causality behind each validation parameter and adhering to detailed experimental protocols, researchers and drug development professionals can build a foundation of trustworthy data, ensuring the quality and integrity of their work.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. ATSDR. [Link]

  • Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology. [Link]

  • National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. NCBI. [Link]

  • BioPharm International. (2002). Method Validation Guidelines. BioPharm International. [Link]

  • Gejlsbjerg, B., et al. (2010). Validation of a gas chromatography-mass spectrometry isotope dilution method for the determination of 2-butoxyethanol and other common glycol ethers in consumer products. Journal of Chromatography A. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. EDQM. [Link]

  • Pharmaceutical Technology. (2003). Analytical Methods Validation. Pharmaceutical Technology. [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. [Link]

  • World Health Organization. (2018). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. WHO. [Link]

  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Royal Society of Chemistry. (2024). Strategies and Methodologies for the Synthesis of Cyclic Ethers. RSC Publishing. [Link]

  • American Chemical Society. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications. [Link]

  • Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • American Chemical Society. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation. IOSRPHR. [Link]

  • Corry, T. A., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Organic Chemistry Portal. Synthesis of cyclic ethers. [Link]

  • LOUIS - The University of Alabama in Huntsville. (2023). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]

  • SciSpace. (2013). Stability Indicating HPLC Method Development and Validation. [Link]

  • Scribd. bionalytical method validation HPLC. [Link]

  • MDPI. (2022). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. [Link]

  • ResearchGate. (2023). Validation of An Efficient 2D-HPLC Method for The Determination of Pentazocine. [Link]

  • Schött, H. F., et al. (2015). Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples. Steroids. [Link]

  • García, A., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • RASĀYAN Journal of Chemistry. (2023). STABILITY INDICATING METHOD DEVELOPMENT OF RP- UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PURE AND INJECTABLE DOSAGE FORM. [Link]

  • Amazon S3. “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN THEIR COMBINED DOSAGE FORM”. [Link]

  • ResearchGate. (2021). Synthesis, characterization, and use of 2-[((2) H-9)butoxy] acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite. [Link]

  • Butterworth Laboratories. (2020). Genotoxic Impurities. [Link]

  • Pharmaceutical Outsourcing. (2018). Genotoxic Impurities Part 2: Toxicological Overview. [Link]

Sources

A Comparative Study of 2-Butoxytetrahydropyran and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the selection of appropriate molecular scaffolds and solvent systems is a critical decision that profoundly influences experimental outcomes, from reaction kinetics to biological activity. This guide provides an in-depth comparative analysis of 2-butoxytetrahydropyran, a cyclic ether, and its pertinent analogs. By examining their synthesis, physicochemical properties, and biological activities through supporting experimental data and established scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their work.

Introduction: The Chemical Landscape of 2-Butoxytetrahydropyran and Its Analogs

2-Butoxytetrahydropyran, systematically known as 2-butoxyoxane, belongs to the class of cyclic ethers, specifically a derivative of tetrahydropyran (THP). Its structure, featuring a saturated six-membered ring containing an oxygen atom and a butoxy substituent at the 2-position, imparts a unique combination of properties that distinguish it from its linear counterparts and other cyclic ethers.

For the purpose of this comparative study, we will evaluate 2-butoxytetrahydropyran against a curated selection of analogs, chosen to highlight the impact of structural modifications on their chemical and biological profiles:

  • 2-Methoxytetrahydropyran & 2-Ethoxytetrahydropyran: These direct analogs allow for the assessment of the influence of the alkoxy chain length on the molecule's properties.

  • Tetrahydropyran (THP): The parent heterocycle provides a baseline for understanding the contribution of the core ring structure.

  • 2-Butoxyethanol (EGBE): A structurally related linear glycol ether, EGBE is a crucial comparator due to its widespread industrial use and distinct toxicological profile, which is often mistakenly conflated with its cyclic counterpart.

This guide will navigate through the synthesis of these compounds, present a comparative analysis of their key physicochemical parameters, and delve into their biological activities, supported by detailed experimental protocols and data visualizations.

Synthesis and Structural Elucidation

The synthesis of 2-alkoxytetrahydropyrans is typically achieved through the acid-catalyzed addition of the corresponding alcohol to 3,4-dihydro-2H-pyran. This electrophilic addition reaction is a common and efficient method for the formation of the tetrahydropyranyl ether linkage.

General Synthesis of 2-Alkoxytetrahydropyrans

The reaction proceeds via the protonation of the double bond in 3,4-dihydro-2H-pyran, leading to the formation of a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the 2-alkoxytetrahydropyran product.

G cluster_0 Synthesis of 2-Alkoxytetrahydropyrans 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran Protonated Dihydropyran Protonated Dihydropyran 3,4-Dihydro-2H-pyran->Protonated Dihydropyran + H+ Alcohol (R-OH) Alcohol (R-OH) 2-Alkoxytetrahydropyran 2-Alkoxytetrahydropyran Alcohol (R-OH)->2-Alkoxytetrahydropyran Resonance-Stabilized Carbocation Resonance-Stabilized Carbocation Protonated Dihydropyran->Resonance-Stabilized Carbocation Resonance-Stabilized Carbocation->2-Alkoxytetrahydropyran + R-OH

Caption: General reaction mechanism for the synthesis of 2-alkoxytetrahydropyrans.

Experimental Protocol: Synthesis of 2-Butoxytetrahydropyran
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 mole of 3,4-dihydro-2H-pyran with 1.0 mole of 1-butanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as a few drops of concentrated hydrochloric acid or p-toluenesulfonic acid.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Continue stirring for 2-3 hours to ensure completion.

  • Neutralization: Add a solid base, such as anhydrous sodium carbonate or a few pellets of sodium hydroxide, to neutralize the acid catalyst.

  • Purification: The product can be purified by distillation under reduced pressure.

This protocol can be adapted for the synthesis of 2-methoxytetrahydropyran and 2-ethoxytetrahydropyran by substituting 1-butanol with methanol and ethanol, respectively.

Comparative Physicochemical Properties

The physicochemical properties of these compounds are critical determinants of their behavior in various applications, including their solvency, volatility, and lipophilicity. The following table summarizes key properties for 2-butoxytetrahydropyran and its analogs.

Property2-Butoxytetrahydropyran2-Methoxytetrahydropyran2-EthoxytetrahydropyranTetrahydropyran (THP)2-Butoxyethanol (EGBE)
Molecular Formula C₉H₁₈O₂C₆H₁₂O₂C₇H₁₄O₂C₅H₁₀OC₆H₁₄O₂
Molecular Weight ( g/mol ) 158.24116.16[1]130.18[2]86.13118.17
Boiling Point (°C) ~180-190 (est.)128-129144-14688[3]171
Density (g/mL at 25°C) ~0.93 (est.)0.963~0.94 (est.)0.881[3]0.902
Water Solubility LowModerateLow>80.2 g/L[3]Miscible
logP (Octanol-Water) ~2.5 (est.)0.9[1]~1.7 (est.)0.95[3]0.81
Vapor Pressure LowerHigherModerateHighModerate

Analysis of Physicochemical Trends:

  • Boiling Point and Volatility: As the length of the alkoxy chain increases from methoxy to butoxy, the boiling point of the 2-alkoxytetrahydropyran analogs is expected to increase due to stronger van der Waals forces. Consequently, their volatility decreases. Tetrahydropyran, lacking the alkoxy group, has the lowest boiling point. 2-Butoxyethanol has a boiling point comparable to its cyclic analog.

  • Water Solubility and Lipophilicity (logP): The presence of the polar ether linkages contributes to some degree of water solubility. However, as the alkyl chain length increases, the lipophilic character of the molecule dominates, leading to decreased water solubility and an increased logP value. 2-Butoxyethanol's hydroxyl group allows for hydrogen bonding, rendering it miscible with water.

  • Solvent Properties: Tetrahydropyran is recognized as a "green" solvent alternative to other cyclic ethers like tetrahydrofuran (THF) due to its lower propensity to form explosive peroxides.[3] The 2-alkoxy derivatives, with their increased lipophilicity, are expected to be good solvents for nonpolar organic compounds.

Comparative Biological Activity and Toxicological Profile

The biological activity of these compounds is intrinsically linked to their structure. A key point of comparison is the toxicological profile, particularly the differentiation between the cyclic ethers and the linear glycol ether, 2-butoxyethanol.

In Vitro Cytotoxicity

While specific cytotoxicity data for 2-butoxytetrahydropyran and its direct alkoxy analogs is limited in publicly available literature, general trends can be inferred. The cytotoxicity of many organic compounds is related to their ability to disrupt cell membranes, a process often influenced by lipophilicity. It is plausible that as the alkyl chain length increases, the membrane-disruptive potential may also increase.

In contrast, the cytotoxicity of 2-butoxyethanol has been more extensively studied. While 2-butoxyethanol itself shows low cytotoxic potential in vitro, its metabolite, butoxyacetaldehyde, exhibits marked toxic effects.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells, or a relevant cell line for the intended application) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-butoxytetrahydropyran and its analogs) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.

Hemolytic Activity

A significant toxicological concern with 2-butoxyethanol is its ability to cause hemolysis (destruction of red blood cells). This effect is primarily attributed to its metabolite, 2-butoxyacetic acid (BAA).[5] Human red blood cells are less sensitive to the hemolytic effects of BAA compared to those of rats.[6]

There is a lack of specific data on the hemolytic activity of 2-butoxytetrahydropyran and its alkoxy analogs. However, their structural dissimilarity to BAA (lacking the carboxylic acid moiety) suggests a potentially different and likely reduced hemolytic potential. This is a critical area for future experimental investigation to clearly delineate the safety profiles of these cyclic ethers from their linear glycol ether counterparts.

Antimicrobial Activity

Derivatives of tetrahydropyran have been investigated for their potential as antimicrobial agents. Studies have shown that certain tetrahydropyran-based compounds can act as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, exhibiting activity against both Gram-positive and Gram-negative bacteria.[7] Additionally, various tetrahydropyrimidine derivatives have demonstrated antibacterial and antifungal activity.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Escherichia coli and Staphylococcus aureus) in a suitable broth medium.

  • Compound Preparation: Prepare a stock solution of each test compound and create a series of two-fold dilutions in a 96-well microplate.

  • Inoculation: Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard) and add it to each well of the microplate containing the compound dilutions.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Analytical Characterization

Accurate characterization of these compounds is essential for quality control and structural verification. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are key analytical techniques.

G cluster_1 Analytical Workflow Sample Sample GC-MS GC-MS Sample->GC-MS NMR NMR Sample->NMR FTIR FTIR Sample->FTIR Separation & MW Separation & MW GC-MS->Separation & MW Provides Structural Elucidation Structural Elucidation NMR->Structural Elucidation Provides Functional Groups Functional Groups FTIR->Functional Groups Identifies

Caption: A typical analytical workflow for the characterization of 2-butoxytetrahydropyran and its analogs.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Parameters:

    • Column: Use a nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the compounds based on their retention times and fragmentation patterns in the mass spectra.

Expected Spectroscopic Features:
  • ¹H NMR: Protons on the carbon adjacent to the two ether oxygens in the 2-alkoxytetrahydropyrans will appear in the downfield region (δ 3.5-4.5 ppm). The signals for the protons on the alkyl chain of the alkoxy group will be characteristic of their respective structures.

  • ¹³C NMR: The carbon atom at the 2-position of the tetrahydropyran ring will be significantly deshielded, appearing in the range of δ 95-105 ppm.

  • FTIR: A strong C-O stretching vibration is expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ can help differentiate these ethers from alcohols and carbonyl compounds.[9]

Conclusion and Future Directions

This comparative guide has elucidated the key differences and similarities between 2-butoxytetrahydropyran and its selected analogs. The choice between these compounds will depend on the specific application requirements, balancing factors such as solvency, volatility, and biological activity.

A critical takeaway is the important distinction between the cyclic ether 2-butoxytetrahydropyran and its linear glycol ether counterpart, 2-butoxyethanol. While structurally related, their differing metabolic fates likely lead to distinct toxicological profiles, with the cyclic ether anticipated to have a lower potential for hemolytic activity.

Future research should focus on generating robust experimental data for the biological activities of 2-butoxytetrahydropyran and its alkoxy analogs. Specifically, comprehensive cytotoxicity studies on various cell lines and antimicrobial screening against a panel of clinically relevant pathogens would provide invaluable information for their potential application in drug discovery and development. Such data will enable a more complete risk-benefit assessment and pave the way for the rational design of new molecules with enhanced efficacy and safety profiles.

References

  • PubChem. 2-Methoxytetrahydropyran. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity Against Gram-Negative Bacteria. [Link]

  • PubChem. (s)-2-Methoxytetrahydropyran. National Center for Biotechnology Information. [Link]

  • synthesis. 2-ethoxytetrahydro-2H-pyran. [Link]

  • Cheméo. Chemical Properties of 2H-Pyran, 2-ethoxytetrahydro- (CAS 4819-83-4). [Link]

  • Chemical Review and Letters. Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. [Link]

  • ResearchGate. Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E. coli strains. [Link]

  • ResearchGate. MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

  • YouTube. IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • ResearchGate. FTIR Spectroscopy of Intermolecular Interactions of Ethers with Methanol: Cooperativity Effect. [Link]

  • NIH. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]

  • PubMed. Assessment of the haemolytic activity of 2-butoxyethanol and its major metabolite, butoxyacetic acid, in various mammals including humans. [Link]

  • EXCLI Journal. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines. [Link]

  • MDPI. Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

  • synthesis. 2-ethoxytetrahydro-2H-pyran. [Link]

  • MDPI. Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin. [Link]

  • ResearchGate. GC‐MS chromatograms of (a) 4‐MeTHP, (b) THP and (c) 2‐MeTHF after two... [Link]

  • Inchem.org. Butoxyethanol, 2- (CICADS). [Link]

  • National Institute of Standards and Technology. Tetrahydropyran. [Link]

  • PubMed Central. Antibacterial Activity of Two Metabolites Isolated From Endophytic Bacteria Bacillus velezensis Ea73 in Ageratina adenophora. [Link]

  • PubMed Central. Comparative Study Using Type Strains and Clinical and Food Isolates To Examine Hemolytic Activity and Occurrence of the cyl Operon in Enterococci. [Link]

  • PubMed. Cytotoxic effects of 2-butoxyethanol in vitro are related to butoxyacetaldehyde, an intermediate oxidation product. [Link]

  • ResearchGate. FTIR spectra of ECC in the mid and near ranges. [Link]

  • ResearchGate. Cytotoxicity of compounds on different cell lines. [Link]

  • ResearchGate. Biological activity of benzopyran derivatives against some microorganisms. [Link]

  • PubMed. Comparative study on hemostatic, cytotoxic and hemolytic activities of different species of Paris L. [Link]

  • PubMed Central. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. [Link]

  • NIH. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

  • MDPI. In Vitro Evaluation of Anti-Hemolytic and Cytotoxic Effects of Traditional Mexican Medicinal Plant Extracts on Human Erythrocytes and Cell Cultures. [Link]

  • F1000Research. Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. [Link]

  • PubChem. Tetrahydro-2-methoxyfuran. National Center for Biotechnology Information. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

A Comparative Guide to the Performance of 2-Butoxyoxane and Other Vehicle Alternatives in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the choice of a solvent or vehicle is a foundational decision that can profoundly influence experimental outcomes. An ideal vehicle must effectively solubilize a candidate compound without interfering with the biological assay or exhibiting intrinsic toxicity. While Dimethyl Sulfoxide (DMSO) has long been the industry standard for its broad solvency, its known effects on cell physiology drive the continuous search for superior alternatives.[1][2] This guide provides a comprehensive performance assessment of 2-Butoxyoxane, a glycol ether solvent, in direct comparison to DMSO and Polyethylene Glycol 400 (PEG 400), two mainstays in preclinical research.[3][4]

This analysis is structured to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the suitability of these vehicles for critical in vitro assays. We will examine performance across three pillars of evaluation: compound solubility, inherent cytotoxicity, and interference with a common biochemical assay format.

Physicochemical Properties of Evaluated Vehicles

A vehicle's performance is intrinsically linked to its chemical properties. The selection of DMSO and PEG 400 as comparators is based on their widespread use and distinct characteristics: DMSO as a potent, polar aprotic solvent, and PEG 400 as a versatile, water-soluble polymer and co-solvent.[2][5] this compound, a member of the glycol ether family, is evaluated here for its potential to bridge gaps left by these established options.[3]

PropertyThis compoundDimethyl Sulfoxide (DMSO)Polyethylene Glycol 400 (PEG 400)
Molecular Formula C₈H₁₆O₃[3](CH₃)₂SO[2]H(OCH₂CH₂)nOH (n ≈ 8-9)[6]
Type Glycol Ether / Polar Aprotic[3]Polar Aprotic Solvent[2]Polymer, Co-solvent[5][7]
Key Features Solvent for a wide range of substances.[3]Dissolves polar & nonpolar compounds; cell-permeable.[2][8]Water-soluble, low toxicity, versatile excipient.[4][7]
Common Use Industrial solvent in coatings and inks.[3]Gold standard for compound stock solutions in HTS.[2]Pharmaceutical formulations, co-solvent for in vitro/in vivo studies.[5][9]

Part 1: Comparative Analysis of Compound Solubility

The Causality Behind the Choice: The primary function of a vehicle in early drug discovery is to maintain the test compound in a dissolved, monomeric state in aqueous assay buffers. Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and unreliable data.[10] The kinetic solubility assay is a high-throughput method used to assess how a compound, predissolved in a vehicle, behaves upon dilution into an aqueous buffer.[11][12] This mimics the process of adding a compound stock to cell culture media or a biochemical reaction buffer.

Experimental Protocol: Kinetic Solubility Assay

This protocol is adapted from standard high-throughput screening methodologies.[11][13]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of a diverse panel of test compounds (e.g., representing a range of polarities and chemical classes) in 100% this compound, 100% DMSO, and 100% PEG 400.

  • Dilution into Aqueous Buffer: In a 96-well microplate, add 2 µL of each 10 mM stock solution to 98 µL of Phosphate Buffered Saline (PBS), pH 7.4. This creates a final compound concentration of 200 µM with a 2% final vehicle concentration.

  • Incubation and Precipitation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration and potential precipitation.[10]

  • Separation of Soluble Fraction: Filter the samples through a MultiScreen® Solubility filter plate to separate any precipitated compound from the soluble fraction.[10]

  • Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV spectrophotometry against a standard curve.[12]

Caption: Kinetic Solubility Assay Workflow.

Data Summary: Kinetic Solubility (µM)

(Hypothetical data designed for illustrative comparison)

Compound (LogP)This compoundDMSOPEG 400
A (1.5) >200>200>200
B (2.8) 185195150
C (4.2) 11014065
D (5.5) 457520

Interpretation: This hypothetical data illustrates that DMSO remains the most robust solvent for maintaining the solubility of a wide range of compounds upon aqueous dilution.[2] this compound shows strong performance, particularly for moderately lipophilic compounds, though its efficacy decreases with highly nonpolar molecules (Compound D). PEG 400, while an excellent co-solvent, demonstrates lower kinetic solubility for lipophilic compounds when used as the primary stock solvent.[6]

Part 2: Assessment of Inherent Vehicle Cytotoxicity

The Causality Behind the Choice: Solvents and excipients are not always inert and can exert their own biological effects, including cytotoxicity.[14][15] It is critical to determine the concentration at which a vehicle begins to impact cell health, as this defines the safe working concentration for cell-based assays. The MTS assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[16][17] Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product, and the amount of color is proportional to the number of living cells.[18][19]

Experimental Protocol: MTS Cell Viability Assay

This protocol is based on standard methods for assessing vehicle toxicity.[17][20]

  • Cell Seeding: Seed human cell lines (e.g., HepG2, a liver cell line, and HEK293, a kidney cell line) into a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Vehicle Treatment: Prepare serial dilutions of this compound, DMSO, and PEG 400 in complete culture medium. Remove the old medium from the cells and add 100 µL of the vehicle-containing medium to the wells. Concentrations should range from 0.01% to 5% (v/v).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[16]

  • Final Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[18][20]

G cluster_0 Inside Viable Cell Mitochondria MTS MTS (Tetrazolium) Dehydrogenase NAD(P)H-dependent Dehydrogenase Enzymes MTS->Dehydrogenase Reduced by Formazan Formazan (Colored, Soluble) Dehydrogenase->Formazan Produces Measurement Absorbance Measurement Formazan->Measurement Quantified at 490 nm

Caption: Principle of the MTS Cell Viability Assay.

Data Summary: Cytotoxicity (IC₅₀ Values, % v/v)

The IC₅₀ value represents the vehicle concentration that reduces cell viability by 50%. Higher values indicate lower toxicity.

(Hypothetical data designed for illustrative comparison)

VehicleHepG2 Cells IC₅₀ (%)HEK293 Cells IC₅₀ (%)
This compound 0.851.1
DMSO 1.2[21]1.5[1]
PEG 400 >5.0[7]>5.0[7]

Interpretation: Based on this representative data, PEG 400 is the most biocompatible vehicle, exhibiting minimal toxicity even at high concentrations.[7] DMSO shows moderate toxicity, with IC₅₀ values typically falling between 1-2%, which aligns with established literature.[1][21] this compound demonstrates a higher level of cytotoxicity compared to DMSO, suggesting that its use in cell-based assays should be restricted to lower final concentrations (ideally ≤0.1%) to avoid confounding cytotoxic effects.

Part 3: Evaluation of Biochemical Assay Interference

The Causality Behind the Choice: Beyond direct cytotoxicity, solvents can interfere with the components of a biochemical assay, such as enzymes or detection reagents, leading to false-positive or false-negative results.[22][23] The ADP-Glo™ Kinase Assay is a common luminescent assay used in drug discovery to measure the activity of kinases, a major class of drug targets.[24] The assay quantifies kinase activity by measuring the amount of ADP produced in a reaction.[25] It is performed in two steps: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the product (ADP) into a luminescent signal.[26]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from the manufacturer's guidelines to test for vehicle interference.[24][27]

  • Kinase Reaction Setup: Set up a standard kinase reaction (e.g., using a common kinase like PKA) in a 384-well plate. Include all components (kinase, substrate, buffer) except ATP.

  • Vehicle Addition: Add this compound, DMSO, or PEG 400 to the reaction wells to achieve a final concentration of 1% (v/v). Include a "no vehicle" control.

  • Reaction Initiation: Start the reaction by adding ATP (e.g., 10 µM final concentration). Incubate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each 5 µL reaction to stop the kinase activity and deplete unused ATP. Incubate for 40 minutes.[25]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[26]

  • Luminescence Reading: Measure luminescence using a plate-reading luminometer.

G cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescent Detection ATP ATP + Substrate ADP ADP + Phospho-Substrate ATP->ADP Kinase Activity NewATP New ATP ADP->NewATP Kinase Detection Reagent Light Luminescent Signal NewATP->Light Luciferase

Caption: Two-Step Principle of the ADP-Glo™ Assay.

Data Summary: Assay Interference (% of Control Signal)

Data is presented as the percentage of the luminescent signal relative to the "no vehicle" control reaction. Values near 100% indicate minimal interference.

(Hypothetical data designed for illustrative comparison)

Vehicle (at 1% final)Signal (% of Control)
This compound 88%
DMSO 97%
PEG 400 102%

Interpretation: Both DMSO and PEG 400 show minimal interference with the ADP-Glo™ assay chemistry at a standard 1% concentration. The slight signal increase with PEG 400 is generally considered within acceptable assay variability. This compound, however, shows a modest quenching of the luminescent signal. While not a complete inhibition, this ~12% signal reduction could be significant in sensitive screens and would require careful counter-screening to ensure that observed compound effects are not artifacts of vehicle-induced signal suppression.

Synthesis and Recommendations

This comparative guide demonstrates that the selection of a vehicle for preclinical assays is a multi-faceted decision that requires a careful balance of solubilizing power, biocompatibility, and assay compatibility.

  • DMSO reaffirms its position as a powerful and reliable solvent for primary compound solubilization, offering excellent kinetic solubility for a broad range of compounds with well-characterized and generally acceptable levels of cytotoxicity and assay interference when used at final concentrations of ≤0.5%.[2][21]

  • PEG 400 stands out as a highly biocompatible co-solvent, making it an excellent choice for cell-based assays where vehicle toxicity is a major concern, or for formulation development.[6][7] Its weaker performance in solubilizing highly lipophilic compounds from a primary stock may necessitate its use in combination with a stronger solvent.

  • This compound presents a mixed performance profile. While it offers substantial solubilizing power, its utility is constrained by higher inherent cytotoxicity and a potential for assay interference. For cell-based assays, its final concentration should be kept very low (e.g., ≤0.1%) to avoid impacting cell health. For biochemical assays, its potential to quench luminescent signals necessitates the use of appropriate controls to correct for this effect.

Final Recommendation: For high-throughput screening and general in vitro assays, DMSO remains the vehicle of choice for creating primary compound stock solutions due to its superior balance of properties. PEG 400 is highly recommended for sensitive cell-based assays or when transitioning to formulation studies. The use of This compound should be considered with caution and reserved for specific applications where its unique solvent properties are required and where its cytotoxic and interfering effects can be carefully controlled and accounted for.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [24]

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [26]

  • The Role of PEG 400 in Pharmaceutical Formulations: Enhancing Drug Delivery and Stability. NINGBO INNO PHARMCHEM CO.,LTD. [5]

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [25]

  • This compound. Benchchem. [3]

  • PEG 400: Exploring Properties, Uses, and Benefits. Alpha Chemical Co. [7]

  • Kinetic Solubility Assays Protocol. AxisPharm. [11]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [16]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [20]

  • Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. Analytical Methods (RSC Publishing). [22]

  • What do you think about alternatives to DMSO for cell therapy applications?. The Cell Culture Dish. [28]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [29]

  • Alternatives to DMSO? Acetonitrile in biology?. Reddit. [30]

  • Protocol for Cell Viability Assays. BroadPharm. [17]

  • Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Journal of Biology. [31]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [13]

  • What Is PEG 400 and How Is It Used? A Complete Guide for Formulation Scientists. BOC Sciences. [4]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature. [32]

  • QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences. [27]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [10]

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [12]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [14]

  • ADME Solubility Assay. BioDuro. [33]

  • The Benefits of DMSO-Free Cryopreservation. Biocompare. [34]

  • Alternatives to dimethylsulfoxide for serum-free cryopreservation of human mesenchymal stem cells. PubMed. [35]

  • MTS Cell Proliferation Assay Kit User Manual. BioVision. [18]

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery syste. Dove Medical Press. [9]

  • Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. PMC - NIH. [15]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [21]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [1]

  • MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). Abcam. [19]

  • Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Semantic Scholar. [36]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [37]

  • The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. MDPI. [6]

  • Dimethyl sulfoxide. Wikipedia. [2]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [38]

  • Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [23]

  • Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. PubMed. [39]

  • What is the chemical property of DMSO that makes it ideal for use in many biological labs?. Quora. [8]

  • DMSO Physical Properties. gChem Global. [40]

  • (PDF) Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. ResearchGate. [41]

Sources

A Researcher's Roadmap: Cross-Validation of 2-Butoxyoxane's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Territory in Cyclic Ethers

In the vast landscape of heterocyclic chemistry, saturated cyclic ethers, such as oxanes, represent a privileged structural motif. These scaffolds are prevalent in a multitude of biologically active natural products and approved pharmaceuticals, underscoring their significance in drug discovery.[1] 2-Butoxyoxane (CAS No: 1927-68-0), a substituted oxane, emerges from this class of compounds. However, a review of the current scientific literature reveals a notable scarcity of specific data regarding its biological activities. Often, its profile is mistakenly conflated with that of 2-Butoxyethanol, a structurally distinct glycol ether known for its hematotoxic effects mediated by its metabolite, 2-butoxyacetic acid.[2]

This guide, therefore, is not a retrospective comparison of established data. Instead, it is a forward-looking, methodological framework designed for researchers, scientists, and drug development professionals. It provides a comprehensive, technically grounded strategy for the systematic investigation and cross-validation of the biological activity of an understudied compound like this compound. By leveraging established principles of toxicology and pharmacology, we will outline a self-validating system of inquiry, from initial in vitro screening to preliminary in vivo assessment, grounded in authoritative protocols and scientific rationale.

The Comparative Framework: Rationale for Structural Analogs

A logical starting point for investigating a novel compound is to compare it with structurally related molecules with known biological profiles. This comparative approach allows for the formulation of initial hypotheses and provides a valuable context for interpreting experimental results. For this compound, we propose the following comparators:

CompoundStructureRationale for Comparison
This compound Chemical Formula: C₈H₁₆O₂The compound of interest; a substituted six-membered cyclic ether (oxane).
Tetrahydropyran (Oxane) Chemical Formula: C₅H₁₀OThe parent heterocyclic ring system, serving as a baseline control to determine the contribution of the butoxy substituent.[3][4]
2-Butoxyethanol Chemical Formula: C₆H₁₄O₂A structurally related industrial solvent with a well-characterized, yet different, toxicity profile (hematotoxicity).[2] Essential for differentiating the toxicological profile of this compound.
Substituted Oxanes VariableThis class of compounds has demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, providing a basis for hypothesis-driven bioactivity screening.[5][6][7]

A Tiered Approach to Cross-Validation

We advocate for a tiered experimental approach, beginning with broad, high-throughput in vitro assays and progressing to more complex, targeted investigations. This strategy ensures a resource-efficient and ethically responsible evaluation of the compound's biological potential.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Hypothesis-Driven Bioassays cluster_2 Tier 3: In Vivo Assessment in_vitro Cytotoxicity Profiling (e.g., MTT & LDH Assays) bioassays Specific Activity Assays (e.g., Antimicrobial, Anticancer) in_vitro->bioassays If low cytotoxicity or interesting profile in_vivo Acute Systemic Toxicity (OECD 420 Protocol) bioassays->in_vivo If specific activity is confirmed

Caption: A tiered workflow for the cross-validation of biological activity.

Tier 1: Foundational In Vitro Cytotoxicity Profiling

The initial and most critical step is to determine the concentration range at which this compound exerts cytotoxic effects. This is fundamental for all subsequent in vitro experiments.[8] We will employ two complementary assays that measure different hallmarks of cell death, thereby providing a cross-validated assessment of cytotoxicity.

Core Principle: A Two-Pronged Approach
  • Metabolic Activity Assessment (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is indicative of overall cell viability.[9]

  • Membrane Integrity Assessment (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[10][11]

The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Hypothetical Data Presentation

The results should be systematically tabulated to allow for clear comparison across cell lines and with control compounds.

Cell LineAssayThis compound (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
A549 (Lung Carcinoma) MTTExperimental Value1.2 ± 0.3
LDHExperimental Value1.5 ± 0.4
MCF-7 (Breast Cancer) MTTExperimental Value0.9 ± 0.2
LDHExperimental Value1.1 ± 0.3
HEK293 (Normal Kidney) MTTExperimental Value8.5 ± 1.1
LDHExperimental Value9.2 ± 1.5
Experimental Workflow and Protocols

G cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells in 96-well Plates incubate1 Incubate 24h (Allow Attachment) start->incubate1 treat Treat with this compound & Controls (Serial Dilutions) incubate1->treat incubate2 Incubate for 24, 48, 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt transfer_sup Transfer Supernatant incubate2->transfer_sup incubate_mtt Incubate 4h add_mtt->incubate_mtt add_solvent Add Solubilizing Agent incubate_mtt->add_solvent read_mtt Read Absorbance (570 nm) add_solvent->read_mtt add_ldh_reagent Add LDH Reaction Mix transfer_sup->add_ldh_reagent incubate_ldh Incubate 30 min (Dark) add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh

Caption: Experimental workflow for in vitro cytotoxicity cross-validation.
Detailed Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies.[9][12][13]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Read the absorbance at 570-590 nm using a microplate reader.

Detailed Protocol 2: LDH Release Assay for Membrane Integrity

This protocol is based on commercially available kits and standard procedures.[10][11][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, prepare wells for:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the same exposure times as the MTT assay.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Tier 2: Hypothesis-Driven Bioactivity Screening

Should this compound exhibit low cytotoxicity or an interesting dose-response curve, the next logical step is to screen for specific biological activities. Based on the known activities of other substituted oxanes and cyclic ethers, promising areas for investigation include:[5][7][15]

  • Antimicrobial Activity: Screening against a panel of gram-positive and gram-negative bacteria and fungi.

  • Anticancer Activity: Investigating anti-proliferative or pro-apoptotic effects in cancer cell lines beyond simple cytotoxicity.

  • Anti-inflammatory Activity: Measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) in macrophage cell lines.

The selection of specific assays in this tier should be guided by the results of the initial cytotoxicity screening and any available data on structurally similar compounds.

Tier 3: Preliminary In Vivo Acute Toxicity Assessment

To understand the systemic effects and potential target organs of this compound, a preliminary in vivo study is essential. The OECD Guideline 420 for Acute Oral Toxicity (Fixed Dose Procedure) provides an ethical and scientifically robust framework that minimizes animal usage and suffering.[2][16][17]

Core Principle: OECD 420 (Fixed Dose Procedure)

This method avoids the classical LD₅₀ endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000, and exceptionally 5000 mg/kg).[2][16] The study begins with a sighting study to determine the appropriate starting dose, followed by a main study with a small group of animals (typically female rats).[2]

Key Observational Parameters
ParameterObservation DetailsFrequency
Clinical Signs Changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems. Somatomotor activity and behavior patterns.Daily
Body Weight Individual animal weights recorded prior to dosing, weekly thereafter, and at the time of death.Weekly
Mortality All instances of mortality are recorded.Daily
Gross Necropsy Macroscopic examination of all major organs and tissues of all animals at the end of the study.At termination (Day 14)
Protocol Summary: OECD 420
  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females).[2]

  • Housing and Fasting: House animals individually. Fast animals prior to dosing (e.g., overnight for rats).

  • Sighting Study: Administer the starting dose (e.g., 300 mg/kg in the absence of prior information) to a single animal.[16] Observe for 14 days. The outcome determines the starting dose for the main study.

  • Main Study: Dose a group of five animals with the selected starting dose. The test substance is administered as a single oral gavage.[2]

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[16]

  • Data Analysis: The results allow for the classification of the substance according to the Globally Harmonised System (GHS) for acute toxicity.[2]

This in vivo data, when integrated with the in vitro results, provides a comprehensive preliminary safety and activity profile of the compound, guided by internationally recognized standards such as the ICH M3(R2) guideline on non-clinical safety studies.[18][19][20]

Conclusion and Future Directions

The biological activity of this compound remains an open scientific question. This guide provides a robust, multi-tiered framework for its systematic investigation. By employing a cross-validation approach using complementary in vitro assays and progressing logically to in vivo studies, researchers can generate a reliable, reproducible, and comprehensive profile of this novel compound. This structured methodology not only ensures scientific integrity but also provides the foundational data necessary to determine if this compound or its derivatives warrant further exploration as potential therapeutic agents or other biologically active molecules. The path from an uncharacterized molecule to a potential lead compound is rigorous, and it begins with the foundational, cross-validated characterization outlined herein.

References

  • OECD (2001), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].

  • OECD iLibrary. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Retrieved from [Link]

  • Molecules. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Slideshare. (n.d.). Summary of OECD 420. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • OECD. (n.d.). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. Retrieved from [Link]

  • protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line... Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • TRACER CRO. (n.d.). ICH M3 R2 approaches for exploratory studies. Retrieved from [Link]

  • 塞魯士生技有限公司. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • Atlantachim. (2025). OECD acute toxicity tests: overview of guidelines. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • The Joint Research Centre - European Union. (n.d.). Acute Toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected biologically active tetrahydropyridine derivatives. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (n.d.). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Retrieved from [Link]

  • International Journal of New Chemistry. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Methods and Pharmacological Potential of Different Oxazine Analogs | Request PDF. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[1][16]-Oxazine Derivatives. Retrieved from [Link]

  • Slideshare. (n.d.). Docking studies, synthesis, characterization of some novel Oxazine substituted 9-anilinoacridine derivatives and evaluation for their Antioxidant and Anticancer activities as topoisomerase II inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Retrieved from [Link]

Sources

Benchmarking the Catalytic Efficiency of 2-Butoxyoxane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of chemical synthesis, the pursuit of novel, efficient, and selective catalysts remains a cornerstone of innovation. This guide delves into the potential catalytic activity of 2-Butoxyoxane, a saturated cyclic ether, by proposing a rigorous benchmarking framework. While not traditionally recognized as a mainstream catalyst, its inherent chemical structure, featuring a Lewis basic oxygen atom within a tetrahydropyran ring, suggests a plausible, yet unexplored, role in accelerating certain organic transformations.

This document provides a comparative analysis, pitting the hypothetical performance of this compound against well-established catalysts in a benchmark reaction. The experimental protocols detailed herein are designed to be self-validating, ensuring that researchers can replicate and verify the findings. Our objective is to furnish a scientifically sound foundation for evaluating the catalytic potential of this compound and similar cyclic ether compounds.

Introduction: The Catalytic Potential of Cyclic Ethers

Saturated oxygen heterocycles are prevalent motifs in a vast array of biologically active molecules and serve as crucial intermediates in organic synthesis.[1] While often regarded as mere solvents or protecting groups, the lone pair electrons on the oxygen atom of cyclic ethers can impart Lewis basicity, allowing them to interact with and potentially activate substrates in a catalytic manner. The tetrahydropyran (THP) moiety, the core structure of this compound, is a stable six-membered ring.[2] The exploration of such simple, readily available structures for catalytic activity aligns with the principles of green and sustainable chemistry.

This guide will focus on a hypothetical scenario where this compound is investigated as a Lewis acid catalyst promoter in the ring-opening of epoxides. Epoxides are highly valuable three-membered cyclic ethers that, due to significant ring strain, readily undergo ring-opening reactions with various nucleophiles.[3][4] These reactions are of immense industrial importance for the synthesis of 1,2-diols, amino alcohols, and ether alcohols. The catalysis of such reactions is a well-established field, providing a robust basis for a comparative study.[5][6][7]

The Benchmark Reaction: Alcoholysis of Epoxides

To quantitatively assess the catalytic efficacy of this compound, a well-understood and industrially relevant benchmark reaction is essential. The acid-catalyzed alcoholysis of an epoxide offers an ideal model system.[8][9][10] In this reaction, an alcohol adds to an epoxide, yielding a β-alkoxy alcohol. The reaction can be catalyzed by Brønsted or Lewis acids.

For the purpose of this guide, we will consider the ring-opening of Propylene Oxide with Methanol . This reaction can yield two constitutional isomers, making catalyst selectivity a key performance indicator.

Reaction Scheme:

The regioselectivity of the ring-opening is a critical factor. Under basic or nucleophilic conditions, the alcohol will preferentially attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism.[3][9] Conversely, under acidic conditions, the reaction proceeds with significant SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[8][9] Therefore, the product distribution will provide valuable insights into the nature of the catalysis.

Comparative Catalysts

To provide a meaningful benchmark, the performance of this compound will be compared against established catalysts known for their efficiency in epoxide ring-opening reactions.

  • Established Lewis Acid Catalysts: Heterogeneous Lewis acidic zeolites such as Sn-Beta , Zr-Beta , and Hf-Beta are excellent candidates for comparison.[5] Sn-Beta, in particular, has demonstrated high activity and selectivity in the alcoholysis of epoxides.[5][6] These solid acids offer the additional advantages of being recoverable and reusable.

  • Traditional Homogeneous Catalyst: A common homogeneous Lewis acid catalyst such as Aluminum Triflate (Al(OTf)3) can also be included in the comparison to represent traditional, non-recoverable catalysts.[5]

Experimental Protocols

To ensure the integrity and reproducibility of the benchmarking study, the following detailed experimental protocols should be followed.

Catalyst Preparation and Characterization
  • This compound: Synthesized via the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 1-butanol. The purity should be confirmed by NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).

  • Sn-Beta, Zr-Beta, Hf-Beta Zeolites: Prepared according to established literature procedures.[5] The successful incorporation of the metal into the zeolite framework and the catalyst's porosity should be confirmed by techniques such as X-ray diffraction (XRD), inductively coupled plasma optical emission spectrometry (ICP-OES), and nitrogen physisorption analysis.

  • Aluminum Triflate: A commercial, high-purity grade should be used and stored under inert atmosphere to prevent hydration.

General Procedure for Catalytic Reaction
  • A 50 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

  • The flask is charged with the catalyst (e.g., 0.1 mol% relative to the epoxide). For heterogeneous catalysts, the catalyst should be dried under vacuum prior to use.

  • Methanol (20 mL, excess) is added to the flask.

  • The mixture is stirred and brought to the reaction temperature of 60°C.[5]

  • Propylene oxide (10 mmol) is added to the reaction mixture. This is considered time zero.

  • Aliquots (0.1 mL) are withdrawn from the reaction mixture at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), quenched with a small amount of triethylamine, and filtered (if a heterogeneous catalyst is used).

  • The samples are analyzed by gas chromatography (GC) using a chiral column to determine the conversion of propylene oxide and the relative amounts of the two isomeric products. Product identities should be confirmed by GC-MS by comparison with authentic standards.

Catalyst Reusability Study (for heterogeneous catalysts)
  • Upon completion of the first reaction cycle, the solid catalyst is recovered by centrifugation or filtration.

  • The catalyst is washed with methanol and then dried in a vacuum oven at 100°C for 4 hours.

  • The recovered catalyst is then used in a subsequent reaction cycle under the same conditions to assess its stability and potential for leaching.

Data Presentation and Performance Metrics

The efficiency of each catalyst will be evaluated based on the following key performance indicators:

  • Conversion (%): The percentage of the limiting reactant (propylene oxide) that has been consumed.

  • Selectivity (%): The percentage of the converted reactant that has formed a specific product.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

  • Turnover Frequency (TOF): The turnover number per unit time (usually expressed in h⁻¹).

Hypothetical Comparative Data

The following tables present a hypothetical comparison of the catalytic performance of this compound against the benchmark catalysts.

Table 1: Catalyst Performance in the Alcoholysis of Propylene Oxide with Methanol

CatalystTime (h)Conversion (%)Selectivity for 2-methoxy-1-propanol (%)TONTOF (h⁻¹)
This compound 4156515037.5
Sn-Beta 49895980245
Zr-Beta 48592850212.5
Hf-Beta 48090800200
Al(OTf)₃ 49996990247.5
No Catalyst 4< 1---

Table 2: Reusability of Heterogeneous Catalysts

CatalystCycle 1 Conversion (%)Cycle 2 Conversion (%)Cycle 3 Conversion (%)
Sn-Beta 989796
Zr-Beta 858381
Hf-Beta 807875

Visualization of Experimental Workflow and Catalytic Cycle

Experimental Workflow

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Analysis cluster_reuse Reusability Study p1 Synthesize/ Obtain Catalysts p2 Characterize Purity/ Structure (NMR, GC-MS, XRD) p1->p2 r1 Charge Reactor with Catalyst and Methanol p2->r1 r2 Heat to 60°C r1->r2 r3 Add Propylene Oxide r2->r3 r4 Take Aliquots at Time Intervals r3->r4 a1 Quench and Filter Aliquots r4->a1 a2 GC Analysis for Conversion & Selectivity a1->a2 a3 Calculate TON & TOF a2->a3 u1 Recover Heterogeneous Catalyst a3->u1 u2 Wash and Dry u1->u2 u3 Reuse in New Reaction Cycle u2->u3

Caption: Experimental workflow for benchmarking catalyst efficiency.

Proposed Catalytic Cycle for a Lewis Acid Catalyst

G Catalyst Lewis Acid (LA) Activated_Epoxide LA-Epoxide Complex Catalyst->Activated_Epoxide + Epoxide Epoxide Propylene Oxide Methanol Methanol Product_Complex LA-Product Complex Activated_Epoxide->Product_Complex + Methanol (Nucleophilic Attack) Product_Complex->Catalyst - Product (Catalyst Regeneration) Product β-alkoxy alcohol Product_Complex->Product

Sources

A Comparative Guide to the Synthesis of 2-Butoxyoxane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of specialty chemicals, 2-Butoxyoxane, also known as 2-butoxytetrahydropyran, holds a significant position as a versatile solvent and a key intermediate in the synthesis of various organic compounds. Its utility in formulations for coatings, inks, and cleaning products, as well as its potential applications in the pharmaceutical industry, necessitates a thorough understanding of its synthesis. This guide provides a comparative analysis of the primary synthesis routes for this compound, offering insights into the underlying chemistry, experimental protocols, and the relative merits of each approach to inform your research and development endeavors.

Introduction to this compound

This compound is a cyclic ether with the chemical formula C₉H₁₈O₂. Its structure, featuring a tetrahydropyran ring substituted with a butoxy group at the 2-position, imparts a unique combination of properties, including moderate volatility, good solvency for a range of resins and polymers, and a role as a precursor in fine chemical synthesis. The selection of an appropriate synthetic route is paramount, influencing not only the yield and purity of the final product but also the economic and environmental viability of the process.

Core Synthesis Routes: A Comparative Overview

The synthesis of this compound and related 2-alkoxytetrahydropyrans predominantly revolves around the acid-catalyzed reaction of a C4 diol or its cyclic ether precursor with an appropriate aldehyde or alcohol. This guide will focus on two primary and representative pathways:

  • Direct Acetalization of 1,4-Butanediol with Butyraldehyde: A direct, atom-economical approach involving the condensation of a readily available diol and aldehyde.

  • Addition of Butanol to Dihydropyran: A classic method for the preparation of 2-alkoxytetrahydropyrans, relying on the reactivity of the enol ether of dihydropyran.

A detailed comparison of these routes, including a discussion of catalyst selection, reaction conditions, and overall efficiency, is presented below.

Route 1: Acid-Catalyzed Acetalization of 1,4-Butanediol with Butyraldehyde

This route represents a straightforward and convergent synthesis of this compound. The reaction proceeds via the acid-catalyzed formation of a hemiacetal from 1,4-butanediol and butyraldehyde, which then undergoes intramolecular cyclization to form the stable tetrahydropyran ring.

Reaction Mechanism

The mechanism involves the protonation of the carbonyl oxygen of butyraldehyde by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by one of the hydroxyl groups of 1,4-butanediol to form a hemiacetal intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second hydroxyl group, and elimination of a water molecule leads to the formation of the this compound product.

G cluster_0 Protonation of Butyraldehyde cluster_1 Nucleophilic Attack cluster_2 Intramolecular Cyclization & Dehydration Butyraldehyde Butyraldehyde Protonated Butyraldehyde Protonated Butyraldehyde Butyraldehyde->Protonated Butyraldehyde + H+ H+ H+ Hemiacetal Intermediate Hemiacetal Intermediate Protonated Butyraldehyde->Hemiacetal Intermediate + 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol This compound This compound Hemiacetal Intermediate->this compound - H₂O H2O H₂O

Caption: Mechanism of acid-catalyzed synthesis of this compound.

Catalyst Selection: Homogeneous vs. Heterogeneous

The choice of acid catalyst is a critical factor in this synthesis.

  • Homogeneous Catalysts: Traditional mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective. However, their use presents challenges in terms of catalyst separation, product purification, and equipment corrosion.

  • Heterogeneous Catalysts: Solid acid catalysts, particularly ion-exchange resins like Amberlyst-15, have emerged as a superior alternative.[1][2][3] These catalysts offer significant advantages, including ease of separation from the reaction mixture by simple filtration, reusability, and reduced environmental impact.[2][4] Amberlyst-15, a macroreticular polystyrene-based resin with strongly acidic sulfonic groups, has been widely used in various acid-catalyzed reactions, including acetal formation.[1][3]

Comparative Performance Data

The following table summarizes typical reaction conditions and yields for the synthesis of tetrahydropyran derivatives using different acid catalysts, providing a basis for comparison.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Amberlyst-15 Homoallyl alcohol, Aldehyde1,2-DichloroethaneReflux2-485-95[2]
p-TSACarbonyl, DiolTolueneReflux3-680-90General Literature
H₂SO₄Carbonyl, DiolTolueneReflux2-575-85General Literature

Note: Data for analogous tetrahydropyranol synthesis is presented due to the limited availability of direct comparative data for this compound.

Experimental Protocol: Synthesis using Amberlyst-15

This protocol is adapted from established procedures for the synthesis of tetrahydropyran derivatives using Amberlyst-15.[2]

Materials:

  • 1,4-Butanediol

  • Butyraldehyde

  • Amberlyst-15 ion-exchange resin

  • Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)

  • Dean-Stark apparatus (optional, for water removal)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add 1,4-butanediol (1.0 eq) and the chosen anhydrous solvent.

  • Add butyraldehyde (1.1 eq) to the flask.

  • Add Amberlyst-15 resin (typically 10-20% by weight of the limiting reactant).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with a suitable solvent, dried, and reused.

  • The filtrate is then concentrated under reduced pressure to remove the solvent.

  • The crude product can be purified by fractional distillation under reduced pressure.

Advantages of this Route:

  • Direct and atom-economical.

  • Use of readily available starting materials.

  • Amenable to the use of recyclable and environmentally benign heterogeneous catalysts.[2]

Disadvantages of this Route:

  • The reaction is an equilibrium process, and removal of water is often necessary to drive the reaction to completion and achieve high yields.

  • Potential for side reactions, such as the self-condensation of butyraldehyde.

Route 2: Acid-Catalyzed Addition of Butanol to 3,4-Dihydro-2H-pyran (DHP)

This is a well-established method for the synthesis of 2-alkoxytetrahydropyrans. The reaction involves the electrophilic addition of an alcohol to the double bond of DHP, which is activated by an acid catalyst.

Reaction Mechanism

The mechanism begins with the protonation of the oxygen atom in the DHP ring, which generates a resonance-stabilized carbocation. This carbocation is then attacked by the nucleophilic oxygen of butanol. Deprotonation of the resulting oxonium ion yields the this compound product.

G cluster_0 Protonation of DHP cluster_1 Nucleophilic Attack by Butanol cluster_2 Deprotonation DHP 3,4-Dihydro-2H-pyran Carbocation Intermediate Carbocation Intermediate DHP->Carbocation Intermediate + H+ H+ H+ Oxonium Ion Oxonium Ion Carbocation Intermediate->Oxonium Ion + Butanol Butanol Butanol This compound This compound Oxonium Ion->this compound - H+

Caption: Mechanism of acid-catalyzed addition of butanol to DHP.

Catalyst and Reaction Conditions

Similar to Route 1, this reaction can be catalyzed by both homogeneous and heterogeneous acids. Heterogeneous catalysts like Amberlyst-15 are particularly effective and offer the same advantages of easy separation and reusability. The reaction is typically carried out at or below room temperature and is often exothermic.

Experimental Protocol: Synthesis using a Heterogeneous Acid Catalyst

Materials:

  • 3,4-Dihydro-2H-pyran (DHP)

  • n-Butanol

  • Heterogeneous acid catalyst (e.g., Amberlyst-15 or montmorillonite clay)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add n-butanol (1.0 eq) and the anhydrous solvent.

  • Add the heterogeneous acid catalyst (a catalytic amount).

  • Cool the mixture in an ice bath.

  • Slowly add DHP (1.1 eq) dropwise to the stirred mixture. Maintain the temperature below 25 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Advantages of this Route:

  • Generally proceeds with high yields and selectivity.

  • Mild reaction conditions.

  • The reaction is not an equilibrium process, so water removal is not necessary.

Disadvantages of this Route:

  • 3,4-Dihydro-2H-pyran is a more specialized and potentially more expensive starting material than 1,4-butanediol and butyraldehyde.

  • DHP can be prone to polymerization in the presence of strong acids if the reaction is not properly controlled.

Industrial Production and Purification

For industrial-scale production, continuous flow processes using packed-bed reactors with heterogeneous catalysts are often favored. This approach allows for efficient heat management, high throughput, and straightforward separation of the product from the catalyst.

Purification of this compound is typically achieved by fractional distillation under reduced pressure .[5][6][7] This method is effective for separating the product from unreacted starting materials, byproducts, and any residual solvent. The purity of the final product can be assessed using techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[8][9][10][11]

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the molecule.[12] The chemical shifts and coupling patterns of the protons and carbons in the tetrahydropyran ring and the butoxy side chain provide a unique fingerprint of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-O-C ether linkages in the molecule.

  • Mass Spectrometry (MS): GC-MS is a powerful tool for both identifying the product and quantifying its purity by separating it from any impurities.

Conclusion and Recommendations

Both of the discussed routes offer viable pathways for the synthesis of this compound.

  • For laboratory-scale synthesis and research applications , the acid-catalyzed addition of butanol to dihydropyran (Route 2) is often preferred due to its high yields, mild conditions, and the absence of an equilibrium that requires water removal.

  • For large-scale industrial production , the direct acetalization of 1,4-butanediol with butyraldehyde (Route 1) , particularly when employing a heterogeneous catalyst in a continuous flow system, presents a more economically attractive and atom-efficient option due to the lower cost and ready availability of the starting materials.

The selection of a specific route will ultimately depend on the desired scale of production, cost considerations, and the available equipment and expertise. The use of heterogeneous acid catalysts, such as Amberlyst-15, is highly recommended for both routes to enhance the sustainability and efficiency of the synthesis.

References

  • 2-Tert.-butoxytetrahydropyran - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-[(3-Butenyl)oxy]tetrahydro-2H-pyran - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Reagent of the month – Amberlyst 15 ® resin - SigutLabs. (2023, January 2). Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Sekhar, K. C., & Gunasekar, D. (2001). Amberlyst-15-Catalyzed Novel Synthesis of Tetrahydropyranols. Synthesis, 2001(06), 885–888.
  • Amberlyst-15 in organic synthesis. (2012). ARKIVOC, 2012(i), 570-609.
  • Amberlyst-15 : An Efficient, Cost-Effective and Recyclable Hetero Geneous Solid Acid Catalyst for the Synthesis of β-Enaminones. (2010). E-Journal of Chemistry, 7(4), 1363-1368.
  • Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol. (2003).
  • (PDF) Amberlyst-15 in Organic Synthesis. (2012). Retrieved from [Link]

  • Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. (2023). Pharmaceutics, 15(4), 1121.
  • Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. (2023). PubMed. Retrieved from [Link]

  • Saving Lives: Innovative Therapeutic Applications of Ion Exchange Resins. (2025). Bio-Rad. Retrieved from [Link]

  • Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. (2022). Molecules, 27(19), 6649.
  • ION EXCHANGE RESINS AND THEIR APPLICATIONS. (2025). ResearchGate. Retrieved from [Link]

  • Bifunctional anion-exchange resins with improved selectivity and exchange kinetics. (n.d.). ResearchGate. Retrieved from [Link]

  • Ion-Exchange Resins: A Retrospective from Industrial and Engineering Chemistry Research. (2025). Industrial & Engineering Chemistry Research.
  • Bifunctional catalyst synthesis. (2023). Universitat de Barcelona. Retrieved from [Link]

  • Butyl butyrate yield of various acid catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Routes for the Synthesis of (2S)-2-Methyltetrahydropyran-4-one from Simple Optically Pure Building Blocks. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of homoallyl alcohol from 1,4-butanediol over ZrO 2 catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • IR and NMR spectra, intramolecular hydrogen bonding and conformations of mercaptothiacalix[2]arene molecules and their para - tert -butyl-derivative. (2007). ResearchGate. Retrieved from [Link]

  • Purification of tetrahydrofuran by distillation. (1990). PubChem. Retrieved from [Link]

  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024). PubMed Central. Retrieved from [Link]

  • Purification of 1, 2-butylene oxide by extractive distillation. (n.d.). ResearchGate. Retrieved from [Link]

  • High Selectivity and Yield in Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol by Zirconium Propoxide Modified Mesoporous Silica. (2021). MDPI. Retrieved from [Link]

  • Process for the purification of 2-pyrrolidone. (1983). Google Patents.
  • (PDF) Comprehensive two-dimensional gas chromatography with mass spectrometry: An advanced bioanalytical technique for clinical metabolomics studies. (2022). ResearchGate. Retrieved from [Link]

  • Separation and purification method of THF (tetrahydrofuran) distillation waste liquid. (2017). Google Patents.

Sources

Evaluating the Cost-Effectiveness of 2-Butoxyoxane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Niche Cyclic Ether and its Viable Alternatives in Drug Development

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent or reagent is a critical decision that profoundly impacts reaction efficiency, product purity, scalability, and overall project cost. This guide provides an in-depth technical evaluation of 2-Butoxyoxane, a lesser-known cyclic ether, and objectively compares its potential cost-effectiveness against two established alternatives: 2-Butoxyethanol and Tetrahydrofurfuryl alcohol (THFA).

Due to the limited publicly available data on this compound as a commercial product, this guide combines theoretical cost analysis based on its synthesis pathway with a comparative assessment of its predicted properties against the well-documented performance of its alternatives. The primary objective is to equip researchers with a robust framework for making informed decisions when considering novel, non-traditional chemical entities in their synthetic workflows.

Unveiling this compound: Synthesis, Properties, and Cost Estimation

This compound (CAS No. 1927-68-0) is a cyclic ether that, while not widely used in industrial processes, holds potential as a specialty solvent or synthetic intermediate. Its structure, featuring a tetrahydropyran ring with a butoxy substituent, suggests a unique combination of polarity and steric bulk that could be advantageous in specific reaction environments.

Synthesis Pathway and Estimated Production Cost

The most plausible synthesis route for this compound is the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 1-butanol.

Synthesis of this compound cluster_reactants Reactants DHP 3,4-Dihydro-2H-pyran Reaction Etherification DHP->Reaction Butanol 1-Butanol Butanol->Reaction Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reaction Initiation Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

A preliminary cost analysis, based on the current market prices of the starting materials, can be estimated. It is important to note that this is a theoretical calculation and does not account for capital expenditure, labor, purification, or waste disposal costs, which would be significant for a non-commercialized chemical.

ComponentRoleEstimated Cost (USD/kg)
3,4-Dihydro-2H-pyranStarting Material~12 - 15[1]
1-ButanolStarting Material~1 - 2[2][3][4][5]
Estimated Raw Material Cost for this compound Product > 15 (excluding synthesis costs)

Given that this compound is primarily available as a research chemical, its actual purchase price from suppliers will be significantly higher, reflecting low production volume and high purity requirements.

Established Alternatives: A Performance and Cost Benchmark

A meaningful evaluation of this compound necessitates a direct comparison with established and industrially available alternatives. 2-Butoxyethanol and Tetrahydrofurfuryl alcohol (THFA) have been selected based on their structural similarities and widespread use in relevant applications.

2-Butoxyethanol: The Versatile Glycol Ether

2-Butoxyethanol (CAS No. 111-76-2) is a widely used solvent in paints, coatings, and cleaning products due to its excellent solvency for a broad range of substances.[6] It is produced industrially on a large scale, making it a cost-effective option.[6]

  • Synthesis: Primarily synthesized through the ethoxylation of butanol with ethylene oxide.[6]

  • Industrial Price: Approximately $1 - $3 USD/kg.[7][8][9][10][11]

  • Performance in Organic Synthesis: It is a protic solvent capable of dissolving both polar and non-polar compounds, making it a versatile reaction medium.[12][13] Its surfactant properties can be beneficial in multiphasic reactions.[14]

Tetrahydrofurfuryl Alcohol (THFA): The Bio-based Solvent

Tetrahydrofurfuryl alcohol (CAS No. 97-99-4) is a biodegradable and water-miscible solvent derived from renewable resources like corncobs.[15] It finds applications in agrochemical formulations, cleaning products, and as a chemical intermediate in the pharmaceutical industry.[16][17][18]

  • Synthesis: Produced by the catalytic hydrogenation of furfuryl alcohol.[15]

  • Industrial Price: Approximately $3 - $5 USD/kg.[19][20][21][22]

  • Performance in Drug Development: THFA is used as a solvent and a building block in the synthesis of various active pharmaceutical ingredients (APIs).[17] Its low toxicity and biodegradability make it an attractive "green" solvent.[15]

Comparative Analysis: this compound vs. Alternatives

The following table provides a side-by-side comparison of the estimated and known properties of this compound and its alternatives.

PropertyThis compound (Estimated)2-ButoxyethanolTetrahydrofurfuryl Alcohol (THFA)
CAS Number 1927-68-0111-76-297-99-4
Synthesis Route 3,4-dihydro-2H-pyran + 1-butanolEthoxylation of butanolHydrogenation of furfuryl alcohol
Estimated/Known Price (USD/kg) > 15 (raw materials only)1 - 33 - 5
Solvent Type Aprotic cyclic etherProtic glycol etherProtic cyclic ether/alcohol
Anticipated Solvency Moderate polarity, good for a range of organic compoundsHigh polarity, water-miscible, good for polar and non-polar solutesHigh polarity, water-miscible, good for a range of organic compounds
Key Applications Research chemical, potential specialty solventPaints, coatings, cleaners, organic synthesisAgrochemicals, pharmaceuticals, "green" solvent
Safety Profile Data not widely availableKnown respiratory irritant, moderate acute toxicityLow toxicity, biodegradable

Experimental Protocol for Solvent Evaluation

Given the lack of performance data for this compound, a standardized experimental protocol is essential for any researcher considering its use. This protocol is designed to be a self-validating system to directly compare its efficacy against known alternatives in a specific chemical transformation relevant to the user's research.

Solvent_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Evaluation A Define Model Reaction (e.g., Suzuki Coupling, Amidation) B Select Solvents: - this compound - 2-Butoxyethanol - THFA - Control Solvent A->B C Set up parallel reactions under identical conditions (temperature, concentration, catalyst loading) B->C D Monitor reaction progress over time (TLC, GC-MS, HPLC) C->D E Determine Reaction Yield and Purity D->E F Assess Work-up and Purification Ease E->F G Calculate Process Mass Intensity (PMI) F->G H Perform Cost Analysis per gram of Product G->H I Select Optimal Solvent H->I

Caption: A standardized workflow for solvent screening.

Step-by-Step Methodology
  • Reaction Selection: Choose a representative chemical reaction that is critical to your drug development workflow.

  • Solvent Panel: Include this compound, 2-Butoxyethanol, THFA, and a well-established "control" solvent for your chosen reaction.

  • Parallel Execution: Set up identical reactions in parallel for each solvent, ensuring all other parameters (temperature, reactant concentrations, catalyst loading, stirring rate) are kept constant.

  • In-Process Monitoring: Monitor the reaction kinetics using appropriate analytical techniques (e.g., TLC, GC-MS, or HPLC) to determine the rate of conversion.

  • Yield and Purity Determination: Upon completion, quench the reactions and isolate the product. Determine the isolated yield and purity for each solvent system.

  • Work-up Evaluation: Qualitatively assess the ease of product isolation and purification for each solvent (e.g., ease of extraction, solvent removal).

  • Process Mass Intensity (PMI) Calculation: Calculate the PMI for each process to quantify the amount of waste generated.

  • Cost-Effectiveness Calculation: Based on the solvent cost and the isolated yield of the pure product, calculate the solvent cost per gram of the final product.

Conclusion and Recommendations

The decision to employ a novel and largely uncharacterized solvent like this compound in a drug development program should be approached with caution and a rigorous evaluation framework.

  • Cost: Based on its synthesis from 3,4-dihydro-2H-pyran and 1-butanol, the raw material cost of this compound is estimated to be significantly higher than that of industrially produced solvents like 2-Butoxyethanol and THFA.[1][2][3][4][5][7][8][9][10][11][19][20][21][22] Its current status as a research chemical further inflates its purchase price.

  • Performance: The performance of this compound as a reaction solvent is currently unknown. While its cyclic ether structure may offer unique reactivity or selectivity in certain transformations, this must be experimentally verified.

  • Recommendation: For most standard applications in drug development, the well-characterized, readily available, and more cost-effective alternatives, 2-Butoxyethanol and Tetrahydrofurfuryl alcohol, are the more prudent choices. This compound should only be considered in specific cases where conventional solvents have failed to provide the desired outcome and a high-risk, high-reward exploratory approach is justified. The experimental protocol outlined in this guide provides a systematic and objective method for such an evaluation.

Ultimately, the most cost-effective solvent is not merely the one with the lowest price per liter, but the one that delivers the desired product in high yield and purity, with minimal downstream processing costs and environmental impact.[23]

References

  • News. (2025, April 20). Uses Of Tetrahydrofurfuryl Alcohol. Retrieved from [Link]

  • IndiaMART. 2 Butoxyethanol, 111-76-2 manufacturer price in India. Retrieved from [Link]

  • IndiaMART. Tetrahydrofurfuryl Alcohol at best price in Vapi | ID: 2852398675230. Retrieved from [Link]

  • IndiaMART. 2 Butoxyethanol LR at ₹ 680/kg. Retrieved from [Link]

  • IndiaMART. Tetra Hydro Furfuryl Alcohol at ₹ 250/kg. Retrieved from [Link]

  • Penn A-Z. Tetrahydrofurfuryl Alcohol (THFA) for Pharmaceutical Synthesis and Solvents. Retrieved from [Link]

  • ExportersIndia. 2 Butoxyethanol - 111-76-2 Price, Manufacturers & Suppliers. Retrieved from [Link]

  • IndiaMART. 3,4-Dihydro-2h-Pyran/2,3-Dihydropyran CAS 110-87-2. Retrieved from [Link]

  • The Biazzi Process. Tetrahydrofurfuryl Alcohol. Retrieved from [Link]

  • Agricultural Marketing Service. (2003, May 5). Tetrahydrofurfuryl alcohol (THFA) for use in crop. Retrieved from [Link]

  • Ataman Kimya. TETRAHYDROFURFURYL ALCOHOL. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Butoxyethanol: Properties, Production, and Market Insights. Retrieved from [Link]

  • Wikipedia. 2-Butoxyethanol. Retrieved from [Link]

  • Taylor & Francis. 2-butoxyethanol – Knowledge and References. Retrieved from [Link]

  • PubChem. 2-Butoxyethanol. Retrieved from [Link]

Sources

Lack of Peer-Reviewed Efficacy Data on 2-Butoxyoxane Precludes Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for peer-reviewed studies on the efficacy of 2-Butoxyoxane has revealed a significant gap in the scientific literature. Currently, there is a lack of published, in-depth experimental data, clinical trials, or comparative efficacy studies necessary to construct a detailed technical guide and comparison as requested.

While some basic chemical and toxicological information is available, it is insufficient to support the creation of a robust comparison guide for researchers, scientists, and drug development professionals. The available information indicates that the specific research applications and mechanism of action for this compound are still under investigation[1].

What is Known About this compound:
  • Synthesis: this compound can be synthesized via the acid-catalyzed reaction of 3,4-dihydro-2H-pyran with 1-butanol[1].

  • Potential Mechanism of Action: Its molecular structure, featuring ether and tetrahydropyran functionalities, suggests potential interactions with various molecular targets through hydrogen bonds and van der Waals forces. These interactions can influence its solubility and reactivity[1].

  • Biological Activity and Toxicology: The biological effects of this compound are primarily attributed to its metabolite, 2-butoxyacetic acid (BAA). BAA is known to induce oxidative stress and hemolysis of red blood cells, with toxicological effects observed in the liver and kidneys[1].

  • Research Applications: Its potential utility is speculated to be as a specialty solvent or an intermediate in organic synthesis, but specific applications remain an area of active investigation[1].

Limitations for a Comparative Guide:

The core requirements for the requested comparison guide—objective comparison of performance with alternatives and supporting experimental data—cannot be met due to the following:

  • Absence of Efficacy Studies: No peer-reviewed studies detailing the efficacy of this compound for any specific therapeutic application were identified.

  • Lack of Comparative Data: Without efficacy data, a comparison against alternative compounds is not possible.

  • No Established Experimental Protocols: There are no standardized, validated protocols for evaluating the performance of this compound in a research or clinical setting.

Conclusion:

For a compound to be the subject of a detailed scientific comparison guide, a substantial body of peer-reviewed literature is essential. This literature would typically include studies on its mechanism of action, dose-response relationships, safety profile, and direct comparisons with existing standards of care or alternative molecules. In the case of this compound, this foundational body of evidence appears to be currently unavailable in the public domain.

Therefore, the creation of a scientifically rigorous and trustworthy comparison guide that adheres to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) is not feasible at this time. Researchers and drug development professionals interested in this compound would likely need to conduct foundational research to establish its basic efficacy and safety profiles before any comparative analysis can be performed.

References

  • This compound | RUO - Benchchem.

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of 2-Butoxyethanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

2-Butoxyethanol, due to its surfactant properties, is a prevalent solvent in a multitude of industrial and consumer products.[1] However, its potential for adverse health effects, notably hemolysis, necessitates a thorough understanding of its behavior in biological systems.[2][3] This guide will delve into the statistical comparison of analytical techniques to measure BE and its primary metabolite, 2-butoxyacetic acid (BAA), and present a framework for comparing its hemolytic potential against safer alternatives.

Part 1: A Comparative Analysis of Analytical Methods for 2-Butoxyethanol Quantification

The accurate quantification of 2-Butoxyethanol and its metabolites in biological matrices is crucial for toxicological and pharmacokinetic studies. The two most prevalent methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offer distinct advantages and limitations.

Table 1: Comparison of GC-MS and HPLC for 2-Butoxyethanol Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV or other detectors.
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wider range of polar and non-polar compounds, including non-volatile ones.
Sensitivity Generally higher, with lower detection limits.[4]Sensitivity can be lower depending on the detector used.
Selectivity Excellent, with mass spectral data providing definitive identification.Selectivity can be enhanced with specific detectors, but may be lower than GC-MS.
Sample Preparation Often requires derivatization to increase volatility and thermal stability.[5]May require less extensive sample preparation.
Instrumentation Cost Higher initial investment and maintenance costs.Generally lower instrumentation cost.
Typical Application Gold standard for quantifying BE and BAA in blood and urine.[4]Used for the analysis of BE, particularly after derivatization to enhance detection.[6]
Statistical Considerations for Method Comparison

When comparing the performance of GC-MS and HPLC, a rigorous statistical analysis is essential. Key statistical tests include:

  • Student's t-test (for two groups) or ANOVA (for multiple groups): To compare the mean recovery and precision (reproducibility) of the two methods.

  • Linear Regression: To assess the linearity of the calibration curves for each method and compare their correlation coefficients (R²).

  • Bland-Altman Plot: To visualize the agreement between the two methods by plotting the difference between the measurements against their average.

The choice of statistical method should be guided by the experimental design and the nature of the data. For instance, a paired t-test would be appropriate if the same samples are analyzed by both methods.

Part 2: Comparative Toxicological Assessment: 2-Butoxyethanol vs. Alternative Solvents

A significant concern with 2-Butoxyethanol is its potential to induce hemolysis.[2] Evaluating safer alternatives is a critical aspect of product development and occupational health. Here, we compare the toxicological profile of 2-Butoxyethanol with Propylene Glycol Ethers (P-series) and 2-Butanone (Methyl Ethyl Ketone, MEK).

Table 2: Toxicological Profile Comparison of 2-Butoxyethanol and Alternatives

SolventKey Toxicological EndpointsNotes
2-Butoxyethanol (BE) Hemolytic anemia, eye and respiratory irritation, potential for liver and kidney damage with chronic exposure.[2][6]Human erythrocytes are less sensitive to hemolysis than those of rodents.
Propylene Glycol Ethers (e.g., Propylene Glycol mono-n-butyl ether) Generally considered less toxic than their ethylene glycol ether counterparts. Do not typically cause the same testicular, teratogenic, or bone marrow effects.A viable replacement in many applications where lower toxicity is desired.[7]
2-Butanone (MEK) Irritation to eyes, nose, and throat. Chronic exposure can lead to neurological, liver, kidney, and respiratory effects.[8]A stronger solvent than acetone, but with a higher flammability rating and moderate health risks.[9][10]
Statistical Analysis of Dose-Response Relationships

To compare the toxicity of these solvents, in vitro assays such as the hemolysis assay are invaluable.[11][12][13] The data from these assays are typically analyzed to determine the concentration that causes 50% of the maximum effect (EC50 or IC50).

Statistical models for analyzing dose-response data include:

  • Probit and Logit Models: These are regression models used to analyze binomial response data (e.g., hemolysis vs. no hemolysis).[14]

  • Non-linear Regression (e.g., Four-Parameter Logistic Model): This is a common and robust method for fitting sigmoidal dose-response curves and determining EC50 values.[15]

Comparing the EC50 values of 2-Butoxyethanol and its alternatives using statistical tests like the F-test (for comparing non-linear regression models) allows for a quantitative assessment of their relative toxicities.

Part 3: Experimental Protocols and Data Visualization

To ensure scientific integrity, detailed and reproducible protocols are essential.

Experimental Protocol 1: Quantification of 2-Butoxyacetic Acid (BAA) in Urine by GC-MS

This protocol outlines the steps for determining the concentration of BAA, the major metabolite of 2-Butoxyethanol, in a urine sample.

  • Sample Preparation:

    • To a 1 mL urine sample, add an internal standard (e.g., a deuterated analog of BAA).

    • Acidify the sample with hydrochloric acid to a pH of 1-2.

    • Extract the BAA and internal standard with an organic solvent such as ethyl acetate by vortexing for 1 minute.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., pentafluorobenzyl bromide in acetone) to convert the carboxylic acid group of BAA to a more volatile ester.

    • Heat the sample at 60°C for 30 minutes to complete the reaction.

    • Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS system.

    • The gas chromatograph separates the derivatized BAA from other components in the sample.

    • The mass spectrometer detects and quantifies the derivatized BAA and the internal standard based on their unique mass-to-charge ratios.

  • Data Analysis:

    • Generate a calibration curve by analyzing standards of known BAA concentrations.

    • Calculate the concentration of BAA in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Acid Acidify (HCl) IS->Acid Extract Extract (Ethyl Acetate) Acid->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add Derivatizing Agent Dry->Deriv Heat Heat (60°C) Deriv->Heat Recon Reconstitute in Hexane Heat->Recon Inject Inject into GC-MS Recon->Inject Quant Quantify BAA Inject->Quant

Caption: Workflow for the quantification of 2-Butoxyacetic Acid (BAA) in urine by GC-MS.

Experimental Protocol 2: In Vitro Hemolysis Assay

This protocol is a screening tool to assess the hemolytic potential of a test compound.[11][16][17]

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to pellet the RBCs.

    • Wash the RBCs three times with a phosphate-buffered saline (PBS) solution.

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Incubation with Test Compound:

    • Prepare serial dilutions of the test compound (e.g., 2-Butoxyethanol) and alternative solvents in PBS.

    • In a 96-well plate, mix the RBC suspension with the different concentrations of the test compounds.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs with a known hemolytic agent like Triton X-100).

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration relative to the positive control (100% hemolysis).

    • Plot the percentage of hemolysis against the log of the compound concentration.

    • Fit a dose-response curve to the data using non-linear regression to determine the EC50 value.

Hemolysis_Workflow cluster_rbc RBC Preparation cluster_incubation Incubation cluster_measurement Measurement Blood Whole Blood Wash Wash RBCs Blood->Wash Suspend Resuspend in PBS Wash->Suspend Mix Mix RBCs with Test Compounds Suspend->Mix Incubate Incubate at 37°C Mix->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Absorbance Measure Absorbance Supernatant->Absorbance

Caption: Workflow for the in vitro hemolysis assay.

Conclusion

The statistical analysis of experimental data for compounds like 2-Butoxyethanol is a multi-faceted process that requires careful consideration of experimental design, analytical methodology, and appropriate statistical models. By comparing different analytical techniques and evaluating toxicological endpoints against viable alternatives, researchers can make more informed decisions in drug development and chemical safety assessment. The protocols and statistical frameworks presented in this guide provide a solid foundation for conducting and interpreting such studies with scientific rigor.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2006). 2-Butoxyethanol. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 88. International Agency for Research on Cancer. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. In Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • Hildenbrand, S., et al. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of Toxicology, 74(4-5), 253-259. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Glycol Ethers. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. International Agency for Research on Cancer. [Link]

  • Wikipedia. (n.d.). Dose–response relationship. [Link]

  • Evotec. (n.d.). Hemolysis. Cyprotex ADME-Tox Solutions. [Link]

  • Anderson, R. J., Glasgow, C. E., & Dunham, C. B. (1984). Hemolysis as a possible indicator of neurotoxicity induced by organic solvents. Environmental Health Perspectives, 58, 393–396. [Link]

  • Anderson, R. J., Glasgow, C. E., & Dunham, C. B. (1984). Hemolysis as a possible indicator of neurotoxicity induced by organic solvents. Environmental Health Perspectives, 58, 393–396. [Link]

  • National Center for Biotechnology Information. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • Starek-Świechowicz, B., & Starek, A. (2015). Ethylene glycol and propylene glycol ethers - Reproductive and developmental toxicity. Medycyna pracy, 66(5), 725–737. [Link]

  • Nucro-Technics. (2024). In Vitro Hemolysis Assay. [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. [Link]

  • Kutsanedzie, F. Y. H., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5194–5200. [Link]

  • Environment and Climate Change Canada. (2001). Current Use Patterns in Canada, Toxicology Profiles of Alternatives, and the Feasibility of Performing an Exposure Assessment Study. [Link]

  • National Center for Biotechnology Information. (1998). PUBLIC HEALTH STATEMENT - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • BioAgilytix. (n.d.). Hemolytic potential in vitro assay. [Link]

  • U.S. Environmental Protection Agency. (2003). Methyl Ethyl Ketone (2-Butanone). [Link]

  • AcraStrip. (n.d.). Acetone vs. MEK | Safe Industrial Solvent Substitutes. [Link]

  • Batong Group. (2023). What Is The Difference Between Butanone And Acetone. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Butoxyoxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Butoxyoxane, a member of the glycol ether family, designed for researchers, scientists, and drug development professionals. By understanding the chemical nature of this compound and adhering to established best practices, laboratories can ensure a safe and compliant disposal process.

Immediate Safety and Handling Precautions: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. While specific toxicological data for this compound is not extensively documented, its structural similarity to other glycol ethers, such as 2-Butoxyethanol, necessitates a cautious approach. Glycol ethers as a class can present reproductive and developmental risks, and may cause irritation to the skin and eyes.[1][2] Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound:

  • Chemical-Resistant Gloves: Nitrile or other suitable chemically resistant gloves should be worn to prevent skin contact.[2][3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.[2][3]

  • Laboratory Coat: A properly fastened lab coat provides a crucial barrier to protect skin and clothing from contamination.[2]

  • Ventilation: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[2][4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. Do not dispose of this compound down the drain.[5]

Step 1: Hazardous Waste Determination

The initial and most critical step is to classify this compound waste as hazardous. Based on the properties of related glycol ethers, it is prudent to manage it as a regulated chemical waste.[6]

Step 2: Waste Collection and Container Selection

  • Dedicated Waste Container: Use a designated, chemically compatible container for collecting this compound waste. Glass bottles are often a suitable choice as they are inert.[5] Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[7]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Incompatible chemicals can react, leading to pressurization, fire, or the release of toxic fumes.

Step 3: Proper Labeling

Accurate and thorough labeling is a regulatory requirement and a critical safety measure. The waste container must be clearly labeled with:

  • The words "Hazardous Waste".[7]

  • The full chemical name: "this compound".

  • The approximate concentration and volume of the waste.

  • The date of accumulation.

  • The name and contact information of the generating laboratory or researcher.

Step 4: Segregation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA.[8][9] This area should be near the point of generation but away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of potential spills or leaks.

  • Compatibility: Ensure that the stored this compound waste is segregated from incompatible materials, such as strong oxidizing agents.[4][9]

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often not to exceed one year for partially filled containers), contact your EHS department to arrange for pickup and disposal.[8][9]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.

Visualizing the Disposal Pathway

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_determination Classify as Hazardous Waste fume_hood->waste_determination container Select a Labeled, Compatible Waste Container (e.g., Glass) waste_determination->container collect Collect this compound Waste container->collect no_mixing Do Not Mix with Other Incompatible Waste Streams collect->no_mixing labeling Label Container: 'Hazardous Waste' 'this compound' Date, PI Name no_mixing->labeling storage Store in a Designated Satellite Accumulation Area (SAA) labeling->storage secondary_containment Use Secondary Containment storage->secondary_containment ehs_pickup Arrange for Pickup by EHS secondary_containment->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal Workflow for this compound Waste.

Summary of Key Information

For quick reference, the table below summarizes the critical data and procedural elements for the disposal of this compound.

ParameterGuidelineSource
Chemical Name This compoundN/A
CAS Number 1927-68-0[10]
Primary Hazards Assumed to be similar to other glycol ethers: potential for skin/eye irritation, reproductive/developmental toxicity.[1][2]
PPE Chemical-resistant gloves, safety goggles, lab coat.[2][3]
Disposal Method Collect as hazardous chemical waste. Do not dispose down the drain. [5][7]
Waste Container Labeled, chemically compatible container (e.g., glass) with a secure lid.[5][7]
Storage Designated Satellite Accumulation Area with secondary containment.[8][9]
Final Disposal Arrange for pickup by the institution's Environmental Health and Safety (EHS) department.[8]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By following these guidelines, researchers and scientists can mitigate risks, ensure a safe working environment, and adhere to environmental regulations. Always consult your institution's specific chemical hygiene plan and EHS department for definitive guidance.

References

  • This compound. Benchchem. 1

  • Hazardous Waste Disposal. WAAC Newsletter. 5

  • SAFETY DATA SHEET - 2-Butoxyethanol. Thermo Fisher Scientific. 2

  • SAFETY DATA SHEET - 2-Butoxyethanol. Fisher Scientific. 4

  • This compound(1927-68-0). ChemicalBook.

  • 2-[2-(2-Butoxyethoxy)ethoxy]oxane. PubChem.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.

  • 2-Butoxyoctane. PubChem.

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety.

  • Safety data sheet of '- 2-BUTOXYETHANOL'. Biochem Chemopharma.

  • 2-Butoxyethanol - Safety Data Sheet. ChemicalBook.

  • 2-BUTOXYETHANOL EXTRA PURE. Loba Chemie.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.